(S)-N-Boc-3-hydroxyadamantylglycine
Description
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Properties
CAS No. |
361442-00-4 |
|---|---|
Molecular Formula |
C17H27NO5 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(2S)-2-[(5S,7R)-3-hydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10-,11+,12-,16?,17?/m1/s1 |
InChI Key |
UKCKDSNFBFHSHC-BSVBHRQSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O |
Synonyms |
(αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic Acid; (S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic Acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-N-Boc-3-hydroxyadamantylglycine: A Key Chiral Intermediate in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of (S)-N-Boc-3-hydroxyadamantylglycine in Pharmaceutical Synthesis
This compound is a non-proteinogenic amino acid that has garnered significant attention in the pharmaceutical industry as a crucial chiral building block. Its rigid, three-dimensional adamantane cage, combined with the stereospecificity of the glycine moiety, makes it an invaluable component in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a key intermediate in the manufacture of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] The precise control of its stereochemistry is paramount, as the biological activity of the final drug product is often contingent on a single enantiomer. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of this compound.
Core Physical and Chemical Properties
The unique structural features of this compound, namely the bulky, lipophilic adamantane core and the polar amino acid functionality protected by a tert-butyloxycarbonyl (Boc) group, give rise to its distinct physicochemical properties.
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₇NO₅ | [1][4] |
| Molecular Weight | 325.4 g/mol | [1][4] |
| CAS Number | 361442-00-4 | [1][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | >230°C (decomposes) | [6] |
| >280°C (decomposes) | [7] | |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol. | [3][5][6] |
| Predicted Density | 1.296 g/cm³ | [7] |
| Predicted pKa | 3.93 ± 0.10 | [5] |
| Predicted Boiling Point | 497.3 ± 20.0 °C | [7] |
Chemical Structure and Stereochemistry
The adamantane cage provides a rigid scaffold, influencing the molecule's conformation and interaction with biological targets. The stereocenter at the alpha-carbon of the glycine moiety is of the (S)-configuration, which is essential for the therapeutic efficacy of its downstream products like Saxagliptin.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity. Several synthetic routes have been reported, often starting from 1-adamantanecarboxylic acid.[3][8][9]
Representative Synthetic Pathway
A common approach involves the following key transformations:
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Structure and stereochemistry of (S)-N-Boc-3-hydroxyadamantylglycine
An In-Depth Technical Guide to the Structure and Stereochemistry of (S)-N-Boc-3-hydroxyadamantylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Drug Discovery
This compound stands as a cornerstone intermediate in the synthesis of highly selective and potent therapeutic agents. Its most notable application is as a pivotal building block for Saxagliptin, a dipeptidyl peptidase-4 (DPP-IV) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3][4] The molecule's unique architecture, combining a rigid diamondoid cage with a stereochemically defined amino acid, imparts desirable pharmacological properties to the final active pharmaceutical ingredient (API).[5][6] This guide provides a comprehensive analysis of its structure, the critical nature of its stereochemistry, and the scientific rationale behind its design and application in medicinal chemistry.
The adamantane moiety itself is a "privileged scaffold" in drug design.[4][7] Its rigid, three-dimensional structure and high lipophilicity offer a strategic advantage over traditional flat aromatic rings, allowing for precise spatial orientation of pharmacophoric groups and improved metabolic stability.[5][6][8] This can lead to enhanced potency, selectivity, and a more favorable pharmacokinetic profile.[5][8][9]
Deconstruction of the Molecular Architecture
To fully appreciate its function, we must deconstruct this compound into its three fundamental components: the adamantane core, the chiral glycine unit, and the amine-protecting group.
-
The Adamantane Cage: Adamantane (tricyclo[3.3.1.1³,⁷]decane) is a perfectly symmetrical, strain-free hydrocarbon cage resembling the smallest repeating unit of a diamond lattice.[5] Its incorporation into a drug candidate confers several key benefits:
-
Metabolic Stability: The rigid hydrocarbon framework can sterically shield adjacent functional groups from enzymatic degradation, thereby increasing the drug's plasma half-life.[5][8]
-
Optimal Lipophilicity: The adamantyl group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties.[5][6][10]
-
Rigid Scaffold: Unlike flexible alkyl chains or rotating phenyl rings, the adamantane cage acts as a rigid anchor. This restricts the conformational freedom of the molecule, ensuring that the pharmacophoric elements are presented to the biological target in an optimal orientation for binding.[6][11]
-
-
The Glycine Moiety: Attached to the adamantane core is a non-proteinogenic α-amino acid, adamantylglycine.[12][13] This unit provides the crucial amine and carboxylic acid functionalities necessary for peptide bond formation and interaction with the target enzyme. The α-carbon of this glycine derivative is the molecule's single stereocenter.
-
The N-Boc Protecting Group: The amine functionality is protected by a tert-butoxycarbonyl (Boc) group. This is a standard practice in peptide synthesis and organic chemistry. The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, making it an ideal protecting group during a multi-step synthesis.[14]
Visualizing the Structure
The following diagram illustrates the connectivity of these three components.
Caption: Core components of this compound.
The Decisive Factor: (S)-Stereochemistry
The biological activity of many pharmaceuticals is critically dependent on their three-dimensional structure. Enantiomers, which are non-superimposable mirror images of each other, can have vastly different pharmacological and toxicological profiles.[15][16] For N-Boc-3-hydroxyadamantylglycine, the absolute configuration at the α-carbon is paramount.
Assigning Priority: The Cahn-Ingold-Prelog (CIP) Convention
The (S)-configuration is determined using the Cahn-Ingold-Prelog (CIP) rules, which rank the four substituents attached to the chiral center based on atomic number.[17]
-
Identify the Chiral Center: The α-carbon atom, bonded to the adamantyl group, the carboxylic acid, the N-Boc protected amine, and a hydrogen atom.
-
Assign Priorities:
-
Priority 1: The Nitrogen atom of the N-Boc group (highest atomic number directly attached to the chiral center).
-
Priority 2: The Carbon atom of the carboxylic acid group (bonded to two oxygens).
-
Priority 3: The Carbon atom of the adamantyl group (bonded to other carbons).
-
Priority 4: The Hydrogen atom (lowest atomic number).
-
-
Determine Configuration: By orienting the molecule so the lowest priority group (Hydrogen) is pointing away, the sequence from priority 1 to 2 to 3 traces a counter-clockwise circle, defining the stereocenter as (S) (from the Latin sinister for left).
The (R)-enantiomer, while chemically similar, is considered an impurity in the synthesis of Saxagliptin.[18][19] Its presence can reduce the efficacy of the final drug and introduce potential off-target effects. Therefore, achieving high enantiomeric excess (>99.5%) is a critical quality attribute in the manufacturing process.
Synthetic Strategy and Enantiomeric Control
The synthesis of this compound is a multi-step process that requires careful control to establish the correct stereochemistry. While several routes exist, a common strategy begins with 1-adamantanecarboxylic acid.[1][3][20][21][22]
Illustrative Synthetic Workflow
The following diagram outlines a representative synthetic pathway. The key challenge lies in the introduction of the chiral amine. This is often achieved either through enzymatic reductive amination of a keto-acid precursor, which is highly stereoselective, or by synthesizing a racemic mixture followed by chiral resolution.[1][3][22]
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Spectroscopic Characterization of (S)-N-Boc-3-hydroxyadamantylglycine: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic data for (S)-N-Boc-3-hydroxyadamantylglycine, a critical chiral intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin.[1][2] While this compound is pivotal in pharmaceutical manufacturing, a complete, publicly available dataset of its raw spectroscopic data is not readily found in peer-reviewed literature. However, a comprehensive structural confirmation can be achieved through a multi-technique approach.
This document serves as a technical resource for researchers and drug development professionals, outlining the foundational principles and expected outcomes for the characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations herein are grounded in established spectroscopic principles and data from analogous structures, such as adamantane derivatives and N-Boc-protected amino acids. A chemical supplier of the reference standard indicates that a full data package including ¹H-NMR, Mass, HPLC, and IR is available upon purchase, confirming the existence and utility of this data in a quality control setting.[3]
Molecular Structure and Spectroscopic Implications
This compound is a non-proteinogenic amino acid featuring a bulky, rigid adamantyl cage. Its structure contains several key features that are readily identifiable by spectroscopic methods:
-
A stereocenter at the alpha-carbon of the glycine moiety.
-
An N-Boc protecting group , characterized by its tert-butyl protons and carbamate carbonyl.
-
A carboxylic acid functional group.
-
A tertiary alcohol on the adamantyl cage.
-
A C₂-symmetric (achiral) adamantane cage that is rendered asymmetric by the hydroxyl and glycine substituents at its bridgehead positions.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this molecule in solution. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) would provide unambiguous assignment of all protons and carbons.
Expertise & Experience: The "Why" of NMR
For a molecule of this complexity, one-dimensional NMR provides the initial fingerprint. ¹H NMR confirms the presence of distinct proton environments: the nine equivalent protons of the Boc group, the single alpha-proton at the stereocenter, the exchangeable protons of the carboxylic acid, alcohol, and amide, and the complex, overlapping signals of the rigid adamantyl cage. ¹³C NMR is crucial for confirming the carbon count and identifying the key carbonyl carbons (carbamate and carboxylic acid), the quaternary carbons of the adamantyl cage and Boc group, and the hydroxyl-bearing carbon. The rigidity of the adamantane cage leads to diastereotopic protons, resulting in more complex splitting patterns than might be anticipated, making 2D NMR essential for definitive assignments.
Trustworthiness: A Self-Validating Protocol
A robust NMR analysis begins with a well-defined experimental protocol. The following procedure ensures high-quality, reproducible data.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH, NH, COOH).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is critical for resolving the complex signals of the adamantyl protons.[4]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Authoritative Grounding: Predicted Data and Interpretation
Based on known chemical shift ranges for adamantane derivatives and Boc-protected amino acids, the following spectral data are predicted.[5][6]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.5 | br s | 1H | H -O-C=O | Carboxylic acid protons are highly deshielded and broad. |
| ~6.5-7.0 | d | 1H | N-H | Amide proton, deshielded by the adjacent carbonyl. Coupling to the α-proton is expected. |
| ~4.5 | br s | 1H | O-H | Alcohol proton, chemical shift can be variable. |
| ~3.9 | d | 1H | α-CH | Deshielded by the adjacent nitrogen and carbonyl group. |
| ~2.2 | br s | 1H | Adamantyl-CH | Methine proton on the adamantyl cage. |
| ~1.5-2.1 | m | 12H | Adamantyl-CH ₂ | Complex, overlapping multiplets from the 6 methylene groups of the adamantyl cage. |
| 1.38 | s | 9H | C(CH ₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~173 | C =O (Acid) | Typical range for a carboxylic acid carbonyl. |
| ~155 | C =O (Boc) | Carbamate carbonyls are found at slightly higher field than acid carbonyls. |
| ~78 | (C (CH₃)₃) | Quaternary carbon of the Boc group. |
| ~68 | C -OH | Adamantyl carbon attached to the hydroxyl group. |
| ~60 | α-C H | Alpha-carbon, shifted downfield by nitrogen and the adamantyl group. |
| ~30-45 | Adamantyl CH, CH₂ | Multiple overlapping signals for the remaining carbons of the adamantyl cage. |
| ~35 | C (CH₃)₃ | Quaternary carbon of the adamantyl group attached to the glycine moiety. |
| 28.1 | (C(C H₃)₃) | Characteristic signal for the three equivalent methyl carbons of the Boc group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for confirming the presence of the key functional groups within the molecule.
Expertise & Experience: The "Why" of IR
The utility of IR lies in its ability to provide a quick functional group fingerprint. For this molecule, we expect to see characteristic stretching vibrations for the O-H of the alcohol and carboxylic acid, the N-H of the carbamate, and the two distinct C=O groups (acid and carbamate). The absence of unexpected peaks provides evidence for the purity of the sample.
Trustworthiness: A Self-Validating Protocol
Experimental Protocol: ATR-IR Analysis
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric contributions (CO₂, H₂O).
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Authoritative Grounding: Expected Data and Interpretation
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
|---|---|---|---|
| 3400-3200 (broad) | O-H stretch | Alcohol | A broad peak indicating the presence of the hydroxyl group, likely involved in hydrogen bonding. |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | A very broad absorption underlying the C-H region, characteristic of the hydrogen-bonded dimer of a carboxylic acid. |
| ~3350 | N-H stretch | Carbamate | A moderately sharp peak for the amide N-H stretch. |
| ~2950, ~2850 | C-H stretch | Adamantyl & Boc | Strong absorptions from the numerous sp³ C-H bonds. |
| ~1740 | C=O stretch | Carboxylic Acid | Strong, sharp absorption for the acid carbonyl. |
| ~1690 | C=O stretch | Carbamate (Boc) | Strong, sharp absorption for the carbamate carbonyl, typically at a lower frequency than the acid carbonyl. |
| ~1160 | C-O stretch | Carbamate/Alcohol | Strong absorption associated with the C-O bonds of the ester-like carbamate and the tertiary alcohol. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition, while tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation.
Expertise & Experience: The "Why" of MS
HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₇H₂₇NO₅).[7][8] This is a definitive piece of evidence for the compound's identity. Electrospray ionization (ESI) is the ideal technique as it is a soft ionization method that will readily produce the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. Subsequent fragmentation (MS/MS) of these ions will follow predictable pathways, such as the characteristic loss of the Boc group, which further validates the structure.
Trustworthiness: A Self-Validating Protocol
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
-
Ionization: Use an Electrospray Ionization (ESI) source. Analyze in both positive ion mode to observe [M+H]⁺ and [M+Na]⁺, and negative ion mode to observe [M-H]⁻.
-
Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement to within 5 ppm.
-
MS/MS Fragmentation: Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragment ion spectrum.
Authoritative Grounding: Predicted Data and Interpretation
The molecular formula C₁₇H₂₇NO₅ gives a calculated monoisotopic mass of 325.1889 Da.[1]
Table 4: Predicted HRMS Data
| Ion | Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| [M+H]⁺ | C₁₇H₂₈NO₅⁺ | 326.1962 | Expected within 5 ppm |
| [M+Na]⁺ | C₁₇H₂₇NNaO₅⁺ | 348.1781 | Expected within 5 ppm |
| [M-H]⁻ | C₁₇H₂₆NO₅⁻ | 324.1816 | Expected within 5 ppm |
A primary and highly characteristic fragmentation pathway in positive-ion ESI-MS/MS involves the facile loss of the Boc group components.[9]
Caption: Predicted ESI-MS/MS Fragmentation Pathway for [M+H]⁺.
Table 5: Major Predicted Fragment Ions in Positive ESI-MS/MS
| Predicted m/z | Loss | Fragment Structure |
|---|---|---|
| 270.13 | -C₄H₈ (isobutylene) | Protonated N-carboxy-amino acid |
| 226.14 | -C₅H₉O₂ (Boc group) | Protonated 3-hydroxyadamantylglycine |
| 208.13 | -C₅H₉O₂ - H₂O | Dehydrated protonated 3-hydroxyadamantylglycine |
| 166.11 | -C₅H₉O₂ - H₂O - C₂H₂O₂ | Further fragmentation of the glycine moiety |
Conclusion
The comprehensive structural analysis of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the detailed carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of essential functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and offers further structural insights through predictable fragmentation patterns. Together, these techniques provide a robust and self-validating system for the unambiguous identification and quality assessment of this crucial pharmaceutical intermediate.
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¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. ResearchGate. [Link]
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The Alchemist's Adamantane: A Technical Guide to (S)-N-Boc-3-hydroxyadamantylglycine in Modern Drug Discovery
For the forward-thinking researcher, the ambitious scientist, and the discerning drug development professional, this guide illuminates the path to sourcing and utilizing (S)-N-Boc-3-hydroxyadamantylglycine, a chiral building block of profound significance in contemporary pharmaceutical synthesis.
This document provides a comprehensive technical overview of this compound, identified by its CAS number 361442-00-4. We will navigate its commercial landscape, delve into the intricacies of its synthesis, and explore its critical role in the development of innovative therapeutics. This guide is designed to empower you with the scientific knowledge and practical insights necessary to seamlessly integrate this valuable intermediate into your research and development workflows.
The Strategic Importance of a Chiral Adamantane Derivative
This compound is a non-proteinogenic amino acid that has garnered significant attention in the pharmaceutical industry. Its unique rigid, three-dimensional adamantane cage, combined with a specific stereochemical configuration, makes it a highly sought-after component for creating drugs with improved potency, selectivity, and pharmacokinetic profiles.
The primary driver for its demand is its role as a key intermediate in the synthesis of Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The adamantyl group in Saxagliptin is crucial for its binding to the active site of the DPP-4 enzyme, highlighting the importance of this specific structural motif in modern drug design.
Navigating the Commercial Landscape: Suppliers and Availability
A reliable supply chain of high-purity this compound is essential for uninterrupted research and manufacturing. A number of chemical suppliers specialize in providing this intermediate, often with varying purity levels and in quantities ranging from grams for research purposes to kilograms for bulk manufacturing.
Below is a comparative table of notable commercial suppliers. Researchers are advised to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound before purchase.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Simson Pharma Limited | Boc-3-hydroxy-1-adamantyl-D-glycine | 361442-00-4 | High Purity | Accompanied by a Certificate of Analysis. |
| Pharmaffiliates | Boc-3-hydroxy-1-adamantyl-D-glycine | 361442-00-4 | N/A | Offered as a pharmaceutical standard and fine chemical.[2] |
| Sinoway | Boc-3-Hydroxy-1-adamantyl-D-glycine | 361442-00-4 | ≥ 99.0% by HPLC | Provides a sample CoA with detailed specifications. |
| Chemicea Pharma | Saxagliptin Impurity 23 | 361442-00-4 | N/A | Available via custom synthesis.[3] |
| LGC Standards | Boc-3-hydroxy-1-adamantyl-D-glycine | 361442-00-4 | High Purity | Provides detailed chemical data and documentation.[4] |
| Arctom | This compound | 361442-00-4 | 98% | |
| Aribo Biotechnology | (2S)-ethanoic acid | 361442-00-4 | N/A | |
| Changzhou Yabang-QH Pharmachem Co., Ltd. | This compound | 361442-00-4 | N/A | Part of their Saxagliptin category of APIs for human use. |
| Chemvon Biotechnology (Shanghai) Co. Ltd. | Boc-3-Hydroxy-1-adamantyl D-glycine | 361442-00-4 | Medicine Grade | Available for industrial and pharmaceutical applications.[5] |
| BOC Sciences | Boc-3-Hydroxy-1-adamantyl-L-glycine | 1334321-39-9 | White to Off-white Solid | Offered as an impurity of Saxagliptin.[] |
| Opulent Pharma | Boc-3-hydroxy-1-adamantyl-L-glycine | 1334321-39-9 | Limited Stock | Listed under Saxagliptin impurities.[7] |
| ChemicalBook | (R)-N-Boc-3-hydroxyadaMantylglycine | 1334321-39-9 | ≥98% | |
| King-Pharm | (R)-N-Boc-3-hydroxyadaMantylglycine | 1334321-39-9 | N/A | [8] |
| Daicel Pharma Standards | N-Boc-3,4-dihydroxy-(S)-adamantyl glycine | 681282-72-4 | N/A | Listed as a Saxagliptin impurity.[9] |
| Veeprho | Saxagliptin Impurity 37 | 361442-00-4 | N/A | Includes CoA and characterization data.[3] |
| Suzhou Youlite Pharmaceutical and Chemical Technology Co., Ltd. | This compound | 361442-00-4 | N/A | [10] |
The Art of Synthesis: Crafting the Chiral Core
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. Several synthetic strategies have been reported, primarily involving either chemical synthesis followed by chiral resolution or an enzymatic approach.
Chemical Synthesis and Chiral Resolution: A Classic Approach
A common and economically viable route starts from 1-adamantanecarboxylic acid.[11][12] This method involves the synthesis of a racemic mixture of N-Boc-3-hydroxyadamantylglycine, followed by a classical resolution step to isolate the desired (S)-enantiomer.
The causality behind this multi-step synthesis lies in the systematic construction of the molecule. The initial steps focus on building the core structure, followed by the crucial chiral resolution to isolate the biologically active enantiomer. The use of a chiral resolving agent forms a pair of diastereomeric salts, which can be separated based on their different physical properties, such as solubility. The undesired (R)-enantiomer can often be racemized and recycled, improving the overall efficiency of the process.[13]
Caption: Chemical Synthesis and Chiral Resolution Workflow.
Enzymatic Reductive Amination: A Greener Alternative
An alternative and often more stereoselective approach involves the enzymatic reductive amination of a keto acid precursor, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.[14] This method utilizes an enzyme, such as phenylalanine dehydrogenase, to stereoselectively introduce the amino group, directly yielding the (S)-enantiomer.
The rationale for employing an enzymatic method is its high stereospecificity, which often eliminates the need for a separate chiral resolution step. This can lead to a more efficient and environmentally friendly process, although the cost and availability of the enzyme can be a limiting factor for large-scale production.[1]
Caption: Enzymatic Synthesis Workflow.
In the Lab: A Step-by-Step Synthesis Protocol
The following is a representative, detailed protocol for the chemical synthesis of racemic N-Boc-3-hydroxyadamantylglycine, based on literature procedures.[11]
Step 1: Preparation of 2-(1-adamantyl)-2-oxoacetic acid
-
To a suspension of 1-acetyladamantane (0.05 mol) in 100 mL of water, add sodium hydroxide (0.05 mol), tert-butanol (30 mL), and a phase-transfer catalyst such as TEBAC (0.5 g).
-
Heat the mixture to 40-45°C.
-
Slowly add potassium permanganate (0.1 mol) over one hour, maintaining the temperature.
-
Stir the reaction for an additional two hours at 40°C.
-
Quench the reaction with a 10% sodium sulfite solution (10 mL) and filter the mixture while hot.
-
Wash the filter cake and the reaction flask with hot water.
-
Combine the filtrates, cool to room temperature, and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(1-adamantyl)-2-oxoacetic acid.
Step 2: Preparation of N-Boc-3-hydroxyadamantylglycine (Racemic)
-
This step involves oximation of the keto acid, followed by reduction and Boc-protection.
-
The subsequent hydroxylation of the adamantane ring is carried out using an oxidizing agent like potassium permanganate.[11]
-
The resulting racemic N-Boc-3-hydroxyadamantylglycine is then purified.
Step 3: Chiral Resolution
-
Dissolve the racemic N-Boc-3-hydroxyadamantylglycine in a suitable solvent (e.g., ethyl acetate).
-
Add a chiral resolving agent, such as quinidine, to the solution.
-
Allow the diastereomeric salts to crystallize. The salt of the (S)-enantiomer will preferentially crystallize.
-
Separate the crystals by filtration.
-
Treat the isolated diastereomeric salt with an acid to liberate the free this compound.
Quality Control: Ensuring Purity and Identity
Rigorous analytical testing is paramount to confirm the quality of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC):
-
Chiral HPLC: This is the most critical method for determining the enantiomeric purity (e.g., enantiomeric excess, ee%). A chiral stationary phase is used to separate the (S) and (R) enantiomers.
-
Reversed-Phase HPLC: Used to assess the chemical purity of the compound, identifying any process-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons.
-
¹³C NMR: Provides further confirmation of the carbon skeleton of the molecule.
A typical Certificate of Analysis will report the purity as determined by HPLC (both chemical and enantiomeric) and confirm the structure by NMR.
Safe Handling and Storage
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is typically a stable, solid compound. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place.
Conclusion
This compound stands as a testament to the power of chiral chemistry in modern drug development. Its unique structural features have proven invaluable in the creation of highly effective therapeutics. This guide has provided a comprehensive overview of its commercial availability, synthesis, and analysis, equipping researchers and developers with the essential knowledge to confidently source and utilize this critical building block. As the quest for more selective and potent drugs continues, the importance of meticulously crafted intermediates like this compound will undoubtedly continue to grow.
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Chemvon Biotechnology (Shanghai) Co. Ltd. (n.d.). Boc-3-Hydroxy-1-adamantyl D-glycine. Retrieved from [Link]
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The Strategic Importance of N-Boc-3-hydroxyadamantylglycine in Saxagliptin Manufacturing. (n.d.). Retrieved from [Link]
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The Adamantane Moiety in Amino Acids: A Technical Guide to Unlocking Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane cage, a rigid, lipophilic, and sterically demanding three-dimensional structure, has emerged as a privileged scaffold in medicinal chemistry. Its incorporation into amino acids and peptides offers a powerful strategy to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the biological significance of the adamantane moiety in amino acids. We will explore its unique influence on molecular properties, delve into its diverse applications in drug discovery—from antiviral to neuroprotective and metabolic disease therapies—and provide detailed experimental protocols for the synthesis and characterization of these valuable building blocks. This guide is intended to serve as a vital resource for researchers and drug development professionals seeking to harness the unique potential of adamantane-containing amino acids in their therapeutic design strategies.
The Adamantane Advantage: Physicochemical Properties and Their Biological Implications
The adamantane group, the smallest diamondoid hydrocarbon, possesses a unique combination of properties that make it an attractive component in drug design.[1] When appended to an amino acid, it imparts significant changes to the molecule's character.
Lipophilicity and Membrane Permeability
The most prominent feature of the adamantane moiety is its high lipophilicity.[2] This property can dramatically enhance the ability of a molecule to cross biological membranes, including the blood-brain barrier (BBB).[2] This is a critical consideration in the development of drugs targeting the central nervous system (CNS). By increasing the lipophilic character of an amino acid or a peptide, the adamantane group can improve its absorption, distribution, and ultimately, its bioavailability.[2]
Steric Hindrance and Metabolic Stability
The bulky and rigid nature of the adamantane cage provides a steric shield to adjacent functional groups.[3] This can protect susceptible bonds from enzymatic degradation, thereby increasing the metabolic stability and prolonging the in vivo half-life of a drug candidate.[3] This enhanced stability is a significant advantage in designing long-acting therapeutics.
Conformational Rigidity and Target Engagement
The rigid adamantane framework can be used to control the orientation of pharmacophoric groups, facilitating a more precise and optimal interaction with biological targets such as ion channels and enzyme active sites.[2] By restricting the conformational freedom of a peptide, the incorporation of an adamantane-containing amino acid can lock the peptide into a bioactive conformation, leading to increased potency and selectivity.[4]
Synthesis of Adamantane-Containing Amino Acids: Key Methodologies
The synthesis of amino acids bearing an adamantane moiety is a crucial first step in their application. Several synthetic strategies have been developed, with the Ritter reaction being a particularly versatile method.
The Ritter Reaction: A Powerful Tool for Adamantane Functionalization
The Ritter reaction involves the reaction of a nitrile with a carbocation precursor, such as an alcohol or an alkene, in the presence of a strong acid to form an N-alkyl amide.[5] This reaction is well-suited for the functionalization of the adamantane core, which readily forms a stable tertiary carbocation.[6]
Caption: General mechanism of the Ritter reaction for the synthesis of N-adamantyl amides.
Experimental Protocol: Synthesis of N-(1-Adamantyl)chloroacetamide via Ritter Reaction [1]
This protocol describes the synthesis of an amide precursor that can be further hydrolyzed to yield an aminoadamantane derivative.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled to 0°C, dissolve 5-bromo-2-oxaadamantane (2.74 mmol) in chloroacetonitrile (2.74 mmol) and glacial acetic acid (1.5 mL).
-
Acid Addition: Slowly add concentrated sulfuric acid (0.22 mL) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 50°C for 40 hours.
-
Work-up: Pour the solution onto ice (8 g) and stir for a few minutes.
-
Extraction: Add dichloromethane (CH₂Cl₂) (10 mL) and separate the layers. Extract the aqueous layer with two additional 10 mL portions of CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography to yield N-(2-oxaadamantan-5-yl)-2-chloroacetamide.
Synthesis of Key Adamantane Amino Acid Building Blocks
3-Amino-1-adamantanol is a crucial intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin.[7]
Caption: Synthetic pathway for 3-Amino-1-adamantanol from Amantadine Hydrochloride.
Experimental Protocol: Synthesis of 3-Amino-1-adamantanol from Amantadine Hydrochloride [8][9]
-
Nitration:
-
In a three-necked flask equipped with a thermometer and an exhaust gas absorption device, add fuming sulfuric acid and trifluoroacetic acid.
-
Cool the mixture in an ice bath and slowly add concentrated nitric acid dropwise while stirring.
-
After stirring for 20-30 minutes and allowing the temperature to drop to 0°C, add amantadine hydrochloride in portions over 30 minutes.
-
Remove the ice bath after 2-3 hours and continue stirring at 20°C for 10 hours.
-
Carefully add ice to the reaction mixture until it turns a clear dark green color.
-
-
Hydroxylation and Isolation:
-
Cool the reaction mixture in an ice bath and stir for 30 minutes.
-
Neutralize the solution by adding a solid base (e.g., potassium hydroxide) in portions, keeping the temperature below 80°C, until the pH reaches 14, resulting in a white thick solid.
-
Filter the solid and wash it with dichloromethane.
-
Extract the filtrate with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from ethyl acetate to obtain pure 3-amino-1-adamantanol.
-
This chiral amino acid is a key intermediate for the synthesis of the DPP-4 inhibitor Saxagliptin.[10][11]
Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine [10][11][12]
This is a multi-step synthesis starting from 1-adamantanecarboxylic acid.
-
Preparation of 1-acetyladamantane: Synthesize 1-acetyladamantane from 1-adamantanecarboxylic acid.
-
Oxidation to 2-(1-adamantyl)-2-oxoacetic acid: Oxidize 1-acetyladamantane using an oxidizing agent like potassium permanganate.
-
Oximation: React 2-(1-adamantyl)-2-oxoacetic acid with hydroxylamine hydrochloride to form 1-adamantyl-2-hydroxyimino acetic acid.
-
Reduction and Boc-protection: Reduce the oxime and protect the resulting amino group with a Boc group to yield N-Boc-adamantylglycine.
-
Hydroxylation and Chiral Resolution: Oxidize the N-Boc-adamantylglycine with KMnO₄ and then perform a chiral resolution using a chiral base to obtain the desired (S)-enantiomer.
Biological Applications of Adamantane-Containing Amino Acids
The unique properties of the adamantane moiety have been exploited in a wide range of therapeutic areas.
Antiviral Agents
The first successful application of an adamantane derivative in medicine was amantadine, an antiviral agent effective against influenza A.[13] Adamantane-containing compounds often act by blocking viral ion channels, such as the M2 proton channel of the influenza virus, thereby inhibiting viral replication.[14]
Neuroprotective Agents and CNS Disorders
The ability of adamantane derivatives to cross the BBB has made them valuable for treating CNS disorders. Memantine, an adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[15][16] By blocking the NMDA receptor ion channel, memantine helps to reduce excitotoxicity, a key factor in neuronal damage.[15]
Enzyme Inhibitors
Adamantane-containing amino acids are key components of several enzyme inhibitors. Vildagliptin and Saxagliptin are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[17][18] These drugs are used for the treatment of type 2 diabetes. The adamantane moiety in these inhibitors plays a crucial role in their binding to the active site of the enzyme.
Table 1: Inhibitory Constants (Kᵢ) of Adamantane Derivatives
| Compound | Target | Kᵢ (nM) | Therapeutic Area |
| Memantine | NMDA Receptor | ~1000 | Alzheimer's Disease |
| Amantadine | NMDA Receptor | ~10000 | Parkinson's Disease |
| Vildagliptin | DPP-4 | - | Type 2 Diabetes |
| Saxagliptin | DPP-4 | - | Type 2 Diabetes |
Note: Specific Kᵢ values for Vildagliptin and Saxagliptin can vary depending on the assay conditions.
Peptides and Peptidomimetics
Incorporating adamantane-containing amino acids into peptides can have profound effects on their conformation and biological activity. The steric bulk of the adamantane group can be used to induce specific secondary structures, such as β-turns or helical folds.[4] This conformational constraint can lead to peptides with enhanced receptor binding affinity, selectivity, and stability.[3]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Adamantane-Modified Peptides [3][7][19][20]
This protocol outlines the general steps for incorporating an Fmoc-protected adamantyl amino acid into a peptide using standard solid-phase synthesis techniques.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide for C-terminal amides) in N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.
-
Amino Acid Activation: Activate the Fmoc-protected adamantyl amino acid (e.g., Fmoc-(S)-1-Adamantylglycine) using a coupling reagent such as HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: A generalized workflow for the incorporation of an adamantane-containing amino acid into a peptide via solid-phase peptide synthesis.
Characterization of Adamantane-Containing Amino Acids and Peptides
Thorough characterization is essential to confirm the identity and purity of synthesized adamantane-containing molecules.
Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of adamantane amino acids. The adamantane cage gives rise to characteristic signals in the aliphatic region of the spectrum.[21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[21]
Table 2: Representative ¹H NMR Data for 3-Amino-1-adamantanol [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.24 | bs | 2H | - |
| 1.48 | d | 6H | Adamantane-CH₂ |
| 1.55 | m | 6H | Adamantane-CH₂ |
| 1.97 | s | 2H | - |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure and allows for the detailed analysis of the three-dimensional arrangement of atoms in the solid state.[22][23][24][25] This technique is particularly valuable for understanding how the adamantane moiety influences the conformation of peptides.
Conclusion and Future Perspectives
The incorporation of the adamantane moiety into amino acids provides a versatile and powerful tool for medicinal chemists and drug developers. The unique physicochemical properties of this rigid, lipophilic scaffold can be leveraged to enhance membrane permeability, improve metabolic stability, and enforce bioactive conformations. The successful clinical application of adamantane-containing drugs in diverse therapeutic areas underscores the significant potential of this approach. As our understanding of disease pathways becomes more sophisticated, the rational design of novel adamantane-containing amino acids and their incorporation into peptides and other therapeutic modalities will undoubtedly continue to be a fruitful area of research, leading to the development of next-generation therapeutics with improved efficacy and safety profiles.
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A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. (2025). Retrieved from [Link]
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A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin - ResearchGate. (2025). Retrieved from [Link]
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Sci-Hub: A Convenient Method for the Synthesis of this compound. (n.d.). Retrieved from [Link]
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Method for preparing key intermediate 3-amino-1-adamantanol of vildagliptin - Eureka. (n.d.). Retrieved from [Link]
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(PDF) Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes - ResearchGate. (2025). Retrieved from [Link]
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Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing). (n.d.). Retrieved from [Link]
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Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - NIH. (n.d.). Retrieved from [Link]
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Structural and Energetic aspects of Adamantane and Memantine Derivatives of Sulfonamide Molecular Crystals: Experimental and Theoretical Characterisation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks - RSC Publishing. (n.d.). Retrieved from [Link]
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Novel adamantane derivatives (2, 3) and DPP4 inhibitors ameliorate the... - ResearchGate. (n.d.). Retrieved from [Link]
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A Technical Guide to (S)-N-Boc-3-hydroxyadamantylglycine: The Cornerstone Intermediate in Saxagliptin Synthesis
Abstract
Saxagliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is intrinsically linked to its precise molecular architecture, which is constructed from two key chiral fragments. This technical guide provides an in-depth exploration of one of these fragments: (S)-N-Boc-3-hydroxyadamantylglycine. We will dissect the strategic importance of this unnatural amino acid, analyze the comparative advantages of biocatalytic versus chemical synthetic routes, and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the causality behind synthetic choices and the practical execution of its synthesis.
Introduction: The Strategic Importance of Saxagliptin's Side Chain
Saxagliptin, marketed as Onglyza®, functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like GLP-1 and GIP.[3] By prolonging the action of these hormones, Saxagliptin enhances glucose-dependent insulin secretion and suppresses glucagon secretion, thereby improving glycemic control.
The molecular structure of Saxagliptin is a testament to precision in medicinal chemistry. A retrosynthetic analysis reveals its composition from two primary building blocks: a cyclopropyl-fused proline core ((1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile) and the sterically demanding, chiral side chain, (S)-3-hydroxyadamantylglycine.[1][4] The adamantane moiety provides lipophilicity and rigidity, anchoring the inhibitor within the active site of the DPP-4 enzyme, while the (S)-stereochemistry of the α-amino acid is critical for optimal binding and biological activity.
The synthesis of this side chain, specifically in its N-Boc-protected form, this compound, presents significant chemical challenges. It is an unnatural, non-proteinogenic amino acid whose stereocenter does not lend itself to trivial synthesis.[5][6] This guide focuses on elucidating the robust and scalable methods developed to overcome these challenges.
Caption: Retrosynthesis of Saxagliptin into its key intermediates.
Synthetic Strategies: A Tale of Two Pathways
The commercial-scale synthesis of a chiral molecule like this compound demands high stereoselectivity, operational simplicity, and economic viability. Two dominant strategies have emerged: an elegant biocatalytic route and a more traditional, multi-step chemical synthesis involving chiral resolution.
The Biocatalytic Route: Precision through Enzymatic Amination
The original medicinal chemistry route employed an enzyme-catalyzed reductive amination.[6][7]
-
Core Reaction: This method converts the keto acid, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, directly into the desired (S)-amino acid.[5]
-
The Catalyst: A phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius is used as the biocatalyst.[5][6] This enzyme exhibits exquisite stereoselectivity, producing the (S)-enantiomer with near-perfect fidelity.
-
Expertise & Causality: The choice of an enzymatic pathway is driven by the pursuit of stereochemical purity. Enzymes operate in mild, aqueous conditions, minimizing side reactions and environmental impact. However, the high cost, limited availability, and potential for batch-to-batch variability of specialized enzymes like PDH make this route less suitable for large-scale, cost-sensitive commercial manufacturing.[6][7]
The Chemical Route: Scalability through Classical Resolution
To circumvent the limitations of biocatalysis, robust chemical syntheses have been developed. These routes construct the racemic amino acid first, followed by a classical resolution step to isolate the desired (S)-enantiomer. A common and effective pathway begins with the readily available 1-adamantanecarboxylic acid.[1][2][8]
This multi-step synthesis is a prime example of process chemistry, where each step is optimized for yield and purity, culminating in a resolution that efficiently separates the enantiomers.
Caption: Key steps in the chemical synthesis of the target intermediate.
-
Expertise & Causality: This pathway leverages robust, well-understood chemical transformations.
-
Oxidation (B→C & E→F): Potassium permanganate (KMnO₄) is a powerful and economical oxidizing agent.[1] The reactions are conducted under basic conditions to improve solubility and control reactivity. Careful temperature control is crucial to prevent over-oxidation and degradation.
-
Boc Protection (D→E): The tert-butyloxycarbonyl (Boc) group is installed using di-tert-butyl dicarbonate ((Boc)₂O).[9] This is a critical step. The Boc group is an acid-labile protecting group that shields the amino functionality, preventing it from participating in unwanted side reactions during subsequent steps, particularly the final amide coupling to the proline core.[10] Its stability to basic and nucleophilic conditions makes it ideal for this synthetic sequence.
-
Chiral Resolution (F→G): This is the pivotal step for establishing stereochemistry. The racemic mixture is treated with a chiral resolving agent, such as the naturally occurring alkaloid quinidine.[7] This forms a pair of diastereomeric salts ((S)-acid·(chiral base) and (R)-acid·(chiral base)). These salts possess different physical properties, most importantly, different solubilities, allowing for their separation by fractional crystallization. The less soluble salt crystallizes out, and subsequent acidification liberates the pure (S)-enantiomer.
-
Detailed Experimental Protocols
The following protocols are synthesized from published literature to provide a self-validating and reproducible workflow for the chemical synthesis route.[1][8]
Protocol 1: Synthesis of 2-(1-Adamantyl)-2-oxoacetic Acid (3)
-
Materials: 1-Acetyladamantane (2), Sodium Hydroxide (NaOH), t-butanol, TEBAC (triethyl benzyl ammonium chloride), Potassium Permanganate (KMnO₄), Sodium Sulfite (Na₂SO₃).
-
Procedure: a. To a suspension of 1-acetyladamantane (8.9 g, 0.05 mol) in 100 mL of water, add NaOH (2.0 g, 0.05 mol), t-butanol (30 mL), and TEBAC (0.5 g) at room temperature. b. Heat the mixture to 40-45°C. c. Add potassium permanganate (15.8 g, 0.1 mol) portion-wise over one hour, maintaining the temperature at 40°C. d. Stir the reaction for an additional two hours at 40°C. e. Quench the reaction by adding 10% aqueous Na₂SO₃ (10 mL). f. Filter the hot mixture to remove manganese dioxide (MnO₂). Rinse the filter cake and flask with hot water (20 mL). g. Cool the combined filtrate and acidify to pH 2-3 with concentrated HCl. h. Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the product.
Protocol 2: Synthesis of Racemic N-Boc-3-hydroxyadamantylglycine (6)
(This protocol assumes the successful synthesis of N-Boc-adamantylglycine (5) through oximation and subsequent reduction/protection of compound 3).
-
Materials: N-Boc-adamantylglycine (5), Potassium Permanganate (KMnO₄), Potassium Hydroxide (KOH), concentrated Hydrochloric Acid (HCl), Ethyl Acetate.
-
Procedure: a. Prepare a solution of 2% KOH in water (16 mL). b. Warm the KOH solution and add potassium permanganate (0.8 g, 0.005 mol). c. Add N-Boc-adamantylglycine (1.54 g, 0.005 mol) portion-wise to the warm permanganate solution. d. Heat the mixture and stir at 90°C for 2 hours. e. Cool the reaction to 0°C in an ice bath. f. Work-up: Carefully adjust the pH to 2-3 by adding concentrated HCl. g. Extract the aqueous solution with ethyl acetate (3 x 30 mL). h. Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate. i. Concentrate the solution under reduced pressure to yield the racemic product as a solid.
Quantitative Data Summary
The efficiency of a multi-step synthesis is critical for its industrial application. The following table summarizes typical outcomes for the chemical synthesis pathway.
| Step | Starting Material | Product | Typical Overall Yield | Reference |
| 1-6 | 1-Adamantanecarboxylic Acid | This compound | ~20% | [1] |
| 1-5 | 1-Adamantane Carboxylic Acid | N-Boc-3-hydroxyadamantylglycine (Racemic) | ~36% | [8] |
Note: Yields can vary significantly based on reaction scale and optimization of each step.
The Final Step: Coupling to the Proline Core
With the chiral side chain in hand, the final key transformation is an amide bond formation with the other critical intermediate, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.
Caption: Amide coupling reaction to form the Saxagliptin backbone.
This coupling is typically achieved using standard peptide coupling reagents.[3] Propylphosphonic anhydride (T3P®) and the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) are effective choices that promote the formation of the amide bond with high efficiency and minimal racemization.[3][11]
Conclusion
This compound is more than just an intermediate; it is a critical determinant of Saxagliptin's pharmacological identity. Its synthesis is a compelling case study in the evolution of pharmaceutical process chemistry. While biocatalysis offers unparalleled stereocontrol, the multi-step chemical synthesis followed by chiral resolution provides a robust, scalable, and economically viable alternative suitable for commercial production.[12] The choice between these pathways highlights the constant balance that drug development professionals must strike between elegance, efficiency, and economics. Continued innovation in both asymmetric catalysis and biocatalysis will undoubtedly lead to even more refined and sustainable methods for producing this and other vital chiral building blocks for the medicines of the future.
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Literature review on the synthesis of adamantane-containing amino acids
An In-depth Technical Guide to the Synthesis of Adamantane-Containing Amino Acids
Introduction: The Adamantane Moiety in Modern Drug Design
Adamantane, a rigid, strain-free tricyclic hydrocarbon (C₁₀H₁₆), represents the smallest unit of a diamond crystal lattice.[1] Its unique physicochemical properties—including high lipophilicity, metabolic stability, and a three-dimensional cage-like structure—have made it a privileged scaffold in medicinal chemistry.[2][3] The incorporation of an adamantane group into a drug candidate can significantly enhance its pharmacokinetic profile by increasing bioavailability, prolonging its half-life, and improving its ability to cross the blood-brain barrier.[2][3]
The fusion of this remarkable hydrocarbon cage with an amino acid functionality gives rise to adamantane-containing amino acids, a class of building blocks that have proven invaluable in the development of novel therapeutics. These compounds are instrumental in designing drugs for a wide range of diseases, from viral infections to type 2 diabetes.[3][4] A prime example is Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes management, which features a hydroxyadamantylglycine core responsible for its binding characteristics and efficacy.[2][4] This guide provides a detailed overview of the core synthetic strategies employed to construct these valuable molecules, aimed at researchers and scientists in the field of drug development.
Core Synthetic Strategies: Building the Adamantane-Amino Acid Core
The synthesis of adamantane-containing amino acids can be broadly approached from two directions: either by constructing the amino acid functionality onto a pre-existing adamantane core or by attaching an adamantane moiety to an existing amino acid. The most common and robust methods focus on the former, typically starting from an adamantanone or a related derivative. Key strategies include the Bucherer-Bergs reaction and the Strecker synthesis, which are classic multicomponent reactions for amino acid synthesis.
Method 1: The Bucherer-Bergs Synthesis of 2-Aminoadamantane-2-carboxylic Acid
The Bucherer-Bergs reaction is a powerful one-pot method for synthesizing 5,5-disubstituted hydantoins from a ketone or aldehyde, which can then be hydrolyzed to the corresponding α,α-disubstituted amino acid.[5][6] This method is particularly well-suited for the synthesis of 2-aminoadamantane-2-carboxylic acid, starting from the readily available adamantan-2-one.[7][8]
Causality and Rationale: The reaction proceeds in two main stages. First, the ketone (adamantan-2-one) condenses with ammonium carbonate and a cyanide source (e.g., NaCN or KCN) to form a spiro-hydantoin intermediate.[5][9] Ammonium carbonate serves as an in-situ source of both ammonia (for imine formation) and carbon dioxide. The subsequent hydrolysis of the stable hydantoin ring, typically under harsh basic or acidic conditions at high temperatures, yields the final amino acid.[6][7]
Experimental Protocol: Two-Step Synthesis of 2-Aminoadamantane-2-carboxylic Acid [7]
Step A: Synthesis of Adamantane-2-spiro-5'-hydantoin
-
To a solution of adamantan-2-one (1.0 equiv) in ethanol, add sodium cyanide (2.0 equiv) and ammonium carbonate (1.5 equiv).
-
Heat the mixture in a sealed pressure vessel to 120 °C for 3-4 hours. The internal pressure will rise to approximately 170 psi.
-
After cooling to room temperature, the resulting precipitate is filtered, washed with water and ethanol, and dried under vacuum to yield the hydantoin intermediate.
Step B: Hydrolysis to 2-Aminoadamantane-2-carboxylic Acid
-
Suspend the adamantane-2-spiro-5'-hydantoin (1.0 equiv) in an aqueous solution of sodium hydroxide (e.g., 1.25 N NaOH).
-
Heat the suspension in a sealed pressure vessel to 195 °C for 2-3 hours. The internal pressure will reach approximately 250 psi.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of ~7.
-
The precipitated crude amino acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from methanol to afford the hydrochloride salt of the title compound.
Caption: Workflow for the Bucherer-Bergs synthesis.
Method 2: The Strecker Synthesis
The Strecker synthesis is another fundamental method for producing amino acids, first reported in 1850.[10][11] It involves a three-component reaction between an aldehyde or ketone, ammonia, and cyanide.[12] The reaction forms an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.[11][13]
Causality and Rationale: The mechanism begins with the formation of an imine from the reaction of the adamantyl ketone with ammonia.[12][14] A cyanide ion then performs a nucleophilic attack on the imine carbon to form the stable α-aminonitrile.[13] The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under either acidic or basic conditions.[11] While this method also produces a racemic mixture, asymmetric variations have been developed.[10][11]
Experimental Protocol: General Strecker Synthesis of Adamantylglycine
Step A: Formation of α-Aminonitrile
-
Dissolve adamantane-1-carboxaldehyde (1.0 equiv) in methanol.
-
Add ammonium chloride (NH₄Cl, 1.2 equiv) followed by sodium cyanide (NaCN, 1.2 equiv) to the solution.
-
Stir the mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to yield the crude α-aminonitrile.
Step B: Hydrolysis to Adamantylglycine
-
Treat the crude α-aminonitrile with a strong acid, such as 6 M hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the solution and concentrate it under vacuum.
-
The resulting solid is triturated with acetone or ether to afford the hydrochloride salt of adamantylglycine.
Caption: General workflow for the Strecker synthesis.
Method 3: Synthesis of Hydroxylated Adamantylglycine for Saxagliptin
The synthesis of more complex, functionalized adamantane amino acids often requires multi-step, tailored pathways. The preparation of (S)-N-Boc-3-hydroxyadamantylglycine, a key intermediate for Saxagliptin, is an excellent example of such a process.[15]
Causality and Rationale: This route starts from 1-adamantanecarboxylic acid and involves a sequence of transformations to build the required functionality. Key steps include oxidation to form a keto-acid, oximation to introduce the nitrogen atom precursor, reduction of the oxime to an amine, and Boc-protection.[15] A crucial hydroxylation of the adamantane cage at the C3 position is performed, followed by a chiral resolution step using a chiral base (like quinidine) to isolate the desired (S)-enantiomer. This highlights the importance of stereochemical control in synthesizing biologically active molecules.[15]
Experimental Protocol: Synthesis of this compound [15]
-
Oxidation: 1-Acetyladamantane (derived from 1-adamantanecarboxylic acid) is oxidized to 2-(1-adamantyl)-2-oxoacetic acid.
-
Oximation: The keto-acid is treated with hydroxylamine hydrochloride to form 1-adamantyl-2-hydroxyimino acetic acid.
-
Reduction and Protection: The oxime is reduced to the corresponding amino acid (adamantylglycine), which is then protected with di-tert-butyl dicarbonate ((Boc)₂O) to give N-Boc-adamantylglycine.
-
Hydroxylation: The N-Boc-adamantylglycine is hydroxylated at the 3-position of the adamantane ring using an oxidizing agent like KMnO₄.
-
Chiral Resolution: The resulting racemic N-Boc-3-hydroxyadamantylglycine is treated with a chiral base, such as quinidine, to selectively precipitate the salt of the desired (S)-enantiomer, which is then isolated after acidification.
Caption: Key stages in the synthesis of a Saxagliptin intermediate.
Data Summary: Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents | Intermediate | Typical Yield | Advantages | Limitations |
| Bucherer-Bergs | Adamantan-2-one | (NH₄)₂CO₃, NaCN/KCN | Hydantoin | Good to Excellent[7] | One-pot for intermediate, uses simple starting materials. | Requires high pressures/temperatures; harsh hydrolysis conditions. |
| Strecker Synthesis | Adamantyl aldehyde/ketone | NH₄Cl, NaCN/KCN | α-Aminonitrile | Moderate to Good[13] | Milder conditions for the first step; versatile. | Use of toxic cyanide; yields racemic products without modification.[10][11] |
| From Carboxylic Acid | Adamantane carboxylic acid | Various (e.g., NH₂OH·HCl, KMnO₄) | Oxime, etc. | Varies by step | Allows for complex, pre-functionalized targets.[15] | Multi-step; may require chiral resolution; lower overall yield. |
| Amino Acid Derivatization | Amino Acid, Adamantyl Isocyanate | Basic conditions | Adamantyl-ureido acid | Good to Excellent[16] | Modular and straightforward for labeling. | Limited to N-terminal modification; not a de novo synthesis. |
Conclusion and Future Outlook
The synthesis of adamantane-containing amino acids is a cornerstone of modern medicinal chemistry, providing access to unique molecular architectures with significant therapeutic potential. Classical methods like the Bucherer-Bergs and Strecker syntheses offer robust and scalable routes to simpler adamantyl amino acids. For more complex and stereochemically defined targets, such as those required for advanced pharmaceutical ingredients like Saxagliptin, multi-step sequences involving strategic functionalization and chiral resolution are essential. As the demand for novel drug candidates with improved pharmacological profiles continues to grow, the development of more efficient, stereoselective, and environmentally benign synthetic methodologies for this important class of compounds will remain a key area of research.
References
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- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Georgiou, D. C., & Koutsoulas, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075.
- Štimac, A., Šekutor, M., Mlinarić-Majerski, K., & Ribić, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
- Synthesis of 1-adamantyl-glycine derivatives by hydrogenation of a corresponding oxime over Raney Ni. (n.d.). ResearchGate.
- Narrowing Signal Distribution by Adamantane Derivatization for Amino Acid Identification Using α-Hemolysin Nanopore. (2024). National Institutes of Health.
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- Strecker amino acid synthesis. (n.d.). Wikipedia.
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- Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry.
- Ivleva, E. A., Zemtsova, M. N., & Butov, G. M. (2018). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of General Chemistry, 88(7), 1400–1403.
- Strecker Synthesis. (n.d.). Master Organic Chemistry.
- The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
- Strecker Synthesis. (n.d.). Organic Chemistry Portal.
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- Battilocchio, C., Baxendale, I. R., Biava, M., Kitching, M. O., & Ley, S. V. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(5), 798–810.
- Bucherer–Bergs reaction. (n.d.). Wikipedia.
- Sim, J., & Václavík, J. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
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The Adamantylglycine Scaffold: A Three-Dimensional Strategy for Modulating Biological Activity
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has carved a significant niche in medicinal chemistry, transitioning from a serendipitous discovery in antiviral research to a privileged scaffold in modern drug design.[1] This guide delves into a specific and increasingly important class of adamantane-containing compounds: adamantylglycine derivatives . By incorporating the unique properties of the adamantane cage directly onto an amino acid backbone, these derivatives offer a versatile platform for developing novel therapeutics with enhanced pharmacological profiles. We will explore the synthetic strategies for accessing these chiral building blocks, their profound impact on enzyme inhibition, particularly in the context of metabolic diseases, and their emerging potential in antiviral and neuroprotective applications. This document serves as a technical resource for researchers, providing not only a conceptual framework but also actionable experimental protocols and critical insights into the structure-activity relationships that govern the efficacy of this promising class of molecules.
The Adamantane Advantage in Drug Design
The adamantane cage, with its diamondoid structure, is more than just a bulky lipophilic group.[1] Its incorporation into a drug candidate can fundamentally alter its properties in several advantageous ways:
-
Lipophilicity and Membrane Permeability: The highly lipophilic nature of the adamantane group can significantly enhance a molecule's ability to cross biological membranes, including the blood-brain barrier. This property is crucial for targeting central nervous system (CNS) disorders.
-
Metabolic Stability: The rigid, saturated hydrocarbon framework of adamantane is resistant to metabolic degradation.[1] This can protect adjacent functional groups from enzymatic cleavage, thereby increasing the drug's half-life and bioavailability.
-
Three-Dimensionality and Target Engagement: In an era where drug discovery is moving beyond "flat" aromatic compounds, the well-defined, three-dimensional structure of adamantane provides a rigid scaffold for the precise spatial orientation of pharmacophoric elements. This allows for optimal interaction with the binding pockets of biological targets.
-
Enzyme Inhibition: The steric bulk of the adamantyl group can effectively block the active sites of enzymes, leading to potent and often selective inhibition. This has been successfully exploited in the development of enzyme inhibitors for various diseases.
Synthesis of Adamantylglycine Derivatives
The synthesis of enantiomerically pure α-adamantylglycine derivatives is a critical step in their development as therapeutic agents. Several strategies have been employed, with a focus on achieving high stereoselectivity.
General Synthetic Approach via Reductive Amination
A common and effective method for synthesizing (S)-N-Boc-3-hydroxyadamantylglycine, a key intermediate for the dipeptidyl peptidase-IV (DPP-IV) inhibitor saxagliptin, involves the reductive amination of a keto acid precursor.[2][3]
Experimental Protocol: Synthesis of this compound [2][3]
-
Oxidation of 1-acetyladamantane: 1-acetyladamantane is oxidized to produce 2-(1-adamantyl)-2-oxoacetic acid.
-
Oximation: The resulting keto acid is treated with hydroxylamine hydrochloride to form 1-adamantyl-2-hydroxyimino acetic acid.
-
Reduction and Protection: The oxime is then reduced and the resulting amino group is protected with a Boc group to yield N-Boc-adamantylglycine.
-
Hydroxylation and Chiral Resolution: The adamantyl group is subsequently oxidized, for instance with KMnO4, and the racemic mixture is resolved using a chiral base to afford the desired (S)-enantiomer.
Enantioselective Synthesis
More advanced, enantioselective synthetic methods are continually being developed to avoid the need for chiral resolution, which can be inefficient. These methods often employ chiral catalysts to directly generate the desired stereoisomer. For instance, enantioselective C-H arylation of N-aryl glycine esters using chiral Pd(II)-catalysts has been reported for the synthesis of chiral arylglycine derivatives, a strategy that could be adapted for adamantylglycine synthesis.[4]
Applications in Medicinal Chemistry
The unique structural features of adamantylglycine derivatives have led to their exploration in several therapeutic areas.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes
The most prominent application of adamantylglycine derivatives is in the treatment of type 2 diabetes mellitus.[5] DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[5][6] By inhibiting DPP-IV, adamantylglycine-based drugs can prolong the action of incretins, leading to improved glycemic control.[5]
Saxagliptin , an N-acylated-L-adamantylglycine-L-prolinonitrile derivative, is a potent and selective DPP-IV inhibitor.[2][3] The adamantyl group plays a crucial role in its high affinity and selectivity for the S1 pocket of the DPP-IV enzyme.[7]
Structure-Activity Relationship (SAR) Insights for DPP-IV Inhibitors:
-
The adamantyl moiety fits snugly into the hydrophobic S1 pocket of the DPP-IV enzyme.
-
The glycine linker provides the correct spacing and orientation for the adamantyl group and the nitrile "warhead" to interact with the active site.
-
Hydroxylation of the adamantane cage, as seen in saxagliptin, can further enhance binding affinity and improve pharmacokinetic properties.
Table 1: In Vitro DPP-IV Inhibitory Activity of Adamantylglycine Derivatives
| Compound | Structure | DPP-IV IC50 (nM) | Reference |
| Saxagliptin | N-((S)-1-((S)-2-cyanopyrrolidin-1-yl)-1-oxo-3-(3-hydroxyadamantan-1-yl)propan-2-yl)glycine | ~2.5 | [5] |
| Vildagliptin | (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile | ~4.7 | [8] |
Experimental Protocol: DPP-IV Inhibition Assay [9][10][11]
-
Enzyme and Substrate Preparation: Recombinant human DPP-IV and a fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (GP-AMC) are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: Adamantylglycine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Procedure: a. The DPP-IV enzyme is pre-incubated with the inhibitor or vehicle control in a 96-well plate. b. The reaction is initiated by the addition of the GP-AMC substrate. c. The plate is incubated at 37°C, and the fluorescence intensity is measured over time using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot. The percent inhibition is determined for each inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.
Antiviral Activity: Targeting Viroporins
Adamantane derivatives, such as amantadine and rimantadine, were among the first antiviral drugs developed, primarily targeting the M2 proton channel of the influenza A virus.[2] Building on this legacy, adamantyl-substituted amino acids and peptides are being investigated as a new generation of antiviral agents that target viroporins.[12][13][14] Viroporins are small, virus-encoded ion channels that play a crucial role in the viral life cycle, including entry, replication, and egress.
The lipophilic adamantyl group in these derivatives is thought to act as a membranotropic carrier, anchoring the molecule to the viral or host cell membrane, while the amino acid or peptide portion interacts with the viroporin channel, leading to its blockade.[12][13]
dot
Caption: Proposed mechanism of viroporin inhibition by adamantylglycine derivatives.
Neuroprotection in Neurodegenerative Diseases
The ability of the adamantane cage to facilitate blood-brain barrier penetration has made it an attractive scaffold for developing drugs targeting CNS disorders. Memantine, an adamantane derivative, is an uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[7][15]
Recent research has focused on conjugating the adamantane moiety of memantine with glycine and other amino acids to create novel neuroprotective agents.[7] These derivatives have shown promise in protecting neuronal cells from excitotoxicity, a key pathological process in many neurodegenerative diseases.[15][16][17][18][19]
Experimental Protocol: Evaluation of Neuroprotective Effects [15][20][21][22]
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures are maintained in appropriate culture conditions.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to an excitotoxic agent such as glutamate or NMDA.
-
Treatment: Cells are co-treated with the neurotoxic agent and various concentrations of the adamantylglycine derivative.
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The protective effect of the adamantylglycine derivative is quantified by comparing the viability of treated cells to that of cells exposed to the neurotoxic agent alone. EC50 values can be calculated to determine the concentration of the compound that provides 50% protection.
Anticancer Potential
The lipophilic nature and metabolic stability of adamantane derivatives have also led to their investigation as potential anticancer agents.[1][23][24][25] While research in this area for adamantylglycine derivatives is still in its early stages, the rationale is that these compounds could enhance the delivery of cytotoxic moieties to cancer cells or inhibit key enzymes involved in cancer cell proliferation. Some adamantane derivatives have been shown to overcome multidrug resistance by inhibiting P-glycoprotein (P-gp) efflux pumps.[12]
Table 2: Cytotoxicity of Adamantane Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 8 | SGC-7901 (Gastric) | 10-20 | [23] |
| HepG2 (Liver) | 10-20 | [23] | |
| HCT-116 (Colon) | 10-20 | [23] | |
| Compound 12 | SGC-7901 (Gastric) | 10-20 | [23] |
| HepG2 (Liver) | 10-20 | [23] | |
| HCT-116 (Colon) | 10-20 | [23] |
Pharmacokinetic Considerations
The incorporation of an adamantylglycine moiety can significantly impact the pharmacokinetic profile of a drug candidate. The increased lipophilicity generally leads to improved absorption and distribution. However, it can also lead to increased plasma protein binding, which may affect the free drug concentration. The metabolic stability conferred by the adamantane cage can result in a longer half-life, potentially allowing for less frequent dosing. In vivo studies in animal models are essential to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of novel adamantylglycine derivatives.[12]
Future Perspectives and Conclusion
Adamantylglycine derivatives represent a compelling and versatile scaffold in medicinal chemistry. Their unique combination of lipophilicity, rigidity, and metabolic stability offers a powerful tool for modulating the pharmacological properties of drug candidates. The clinical success of saxagliptin has firmly established the value of this approach in the treatment of metabolic diseases. The expanding research into their antiviral, neuroprotective, and anticancer activities suggests that the full potential of adamantylglycine derivatives is yet to be realized.
Future research should focus on:
-
Developing more efficient and stereoselective synthetic routes to a wider range of adamantylglycine building blocks.
-
Conducting comprehensive SAR studies to optimize the potency and selectivity of these derivatives for various biological targets.
-
Exploring their potential in combination therapies, particularly in cancer and infectious diseases.
-
Utilizing computational modeling and structural biology to gain a deeper understanding of their interactions with biological targets and to guide the design of next-generation adamantylglycine-based therapeutics.
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A Comprehensive Technical Guide to (S)-N-Boc-3-hydroxyadamantylglycine: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Non-canonical Amino Acid
(S)-N-Boc-3-hydroxyadamantylglycine, a non-proteinogenic amino acid, holds a critical position in modern pharmaceutical synthesis. Its intricate, rigid, three-dimensional adamantane cage, combined with a chiral amino acid moiety, makes it a highly valuable building block in drug discovery. Unnatural amino acids like this one are increasingly vital in medicinal chemistry as they allow for the modification of peptide and protein shapes and functions, often leading to enhanced stability, selectivity, and bioactivity.[][2][3][4]
This guide provides an in-depth exploration of this compound, focusing on its synthesis, physicochemical properties, and its pivotal role as a key intermediate in the production of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[5][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.
| Property | Value | Source |
| CAS Number | 361442-00-4 | [7][8][9] |
| Molecular Formula | C₁₇H₂₇NO₅ | [7][8] |
| Molecular Weight | 325.4 g/mol | [8] |
| IUPAC Name | (2S)-2-[(tert-Butoxycarbonyl)amino]-2-(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetic acid | [9] |
| Appearance | White to Off-White Solid | [10] |
| Melting Point | >280°C (decomposition) | [10][11] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [10] |
| Storage | -20°C Freezer | [10] |
Synthesis of this compound: A Multi-step Endeavor
The synthesis of this compound is a complex process that can be achieved through various routes, including both chemical and enzymatic methods. A common and well-documented chemical synthesis pathway starts from 1-adamantanecarboxylic acid.[5][6][12][13]
A Representative Chemical Synthesis Workflow
The following diagram illustrates a typical multi-step chemical synthesis of this compound.
Caption: A generalized workflow for the chemical synthesis of this compound.
Detailed Experimental Protocol
The following is a generalized, step-by-step methodology for the synthesis of this compound, based on established literature.[5][6][13]
Step 1: Synthesis of 1-Acetyladamantane
-
Start with 1-adamantanecarboxylic acid.
-
Perform an acylation reaction, followed by substitution and decarboxylation to yield 1-acetyladamantane.
Step 2: Synthesis of 2-(1-Adamantyl)-2-oxoacetic Acid
-
Oxidize 1-acetyladamantane using a suitable oxidizing agent, such as potassium permanganate (KMnO₄), to produce 2-(1-adamantyl)-2-oxoacetic acid.
Step 3: Synthesis of 1-Adamantyl-2-hydroxyimino acetic Acid
-
Treat 2-(1-adamantyl)-2-oxoacetic acid with hydroxylamine hydrochloride to form the corresponding oxime, 1-adamantyl-2-hydroxyimino acetic acid.
Step 4: Synthesis of N-Boc-adamantylglycine
-
Reduce the oxime using a reducing agent like a Ni-Al alloy.
-
Protect the resulting amino group with a Boc (tert-butyloxycarbonyl) group using di-tert-butyl dicarbonate ((Boc)₂O) to obtain N-Boc-adamantylglycine.
Step 5: Synthesis of N-Boc-3-hydroxyadamantylglycine (Racemic Mixture)
-
Hydroxylate the adamantyl moiety of N-Boc-adamantylglycine with an oxidizing agent such as KMnO₄. This step introduces the hydroxyl group at the 3-position, resulting in a racemic mixture of N-Boc-3-hydroxyadamantylglycine.
Step 6: Chiral Resolution to Obtain this compound
-
The final and crucial step is the chiral resolution of the racemic mixture. This can be achieved using a chiral base. For instance, treatment with quinidine can selectively crystallize the desired (S)-enantiomer.[12]
The Role of this compound in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of Saxagliptin.[5][6] Saxagliptin is a highly selective and potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin hormones. By inhibiting DPP-4, Saxagliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.
The adamantane moiety of this compound plays a crucial role in the binding of Saxagliptin to the DPP-4 enzyme, contributing to its high potency and selectivity. The specific stereochemistry of the (S)-enantiomer is essential for the desired pharmacological activity.
Alternative Synthesis Approaches: The Enzymatic Route
While chemical synthesis is a viable option, it often involves multiple steps and the use of harsh reagents. An alternative and more environmentally friendly approach is the use of enzymatic reductive amination.[14] This method can directly convert the keto acid precursor, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, into the desired (S)-3-hydroxyadamantylglycine using a phenylalanine dehydrogenase.[14] Although the enzyme can be expensive, this biocatalytic route offers high stereoselectivity and milder reaction conditions.[14]
Conclusion
This compound stands as a testament to the growing importance of unnatural amino acids in modern drug discovery.[][4][15] Its complex synthesis, culminating in a molecule with precise stereochemistry and a unique three-dimensional structure, is a critical enabling step in the production of the life-changing diabetes medication, Saxagliptin. The continued development of both chemical and enzymatic synthetic routes to this valuable intermediate will be crucial in ensuring a stable and efficient supply chain for this important therapeutic agent.
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A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. (2016). Springer Science+Business Media Dordrecht. [Link]
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A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantyl- glycine: A Key Intermediate of Saxagliptin. (n.d.). Ingenta Connect. [Link]
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A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin. (n.d.). Sci-Hub. [Link]
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Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. (2015). Organic & Biomolecular Chemistry. [Link]
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An In-Depth Technical Guide to the Safe Handling of (S)-N-Boc-3-hydroxyadamantylglycine
Introduction: Understanding (S)-N-Boc-3-hydroxyadamantylglycine in Drug Development
This compound is a chiral non-proteinogenic amino acid that serves as a critical intermediate in the synthesis of various pharmaceuticals. Its most notable application is as a key building block for Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2][3] The adamantane moiety imparts lipophilicity and rigidity to the final drug molecule, influencing its pharmacokinetic and pharmacodynamic properties. The Boc (tert-butyloxycarbonyl) protecting group on the amine is standard in peptide synthesis, allowing for controlled, stepwise assembly of the target molecule.[4]
While this compound is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a robust understanding of its properties and adherence to rigorous handling protocols are paramount to ensure personnel safety and maintain experimental integrity.[5][6] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principles of laboratory best practices.
Hazard Identification and Risk Assessment
This compound is a white to off-white solid powder.[7] According to aggregated data from notifications to the European Chemicals Agency (ECHA), the substance does not meet the criteria for classification as hazardous.[5] However, it is crucial to recognize that any chemical powder can present a mechanical irritation risk to the eyes and respiratory system. Furthermore, the long-term toxicological properties of many research chemicals are not fully elucidated. Therefore, a conservative approach to handling, which minimizes all potential routes of exposure, is a cornerstone of responsible laboratory practice.
Causality of Prudent Handling: The "non-hazardous" classification pertains to acute toxicity and other specific GHS endpoints. It does not negate the potential for irritation from fine particulates or unknown chronic effects. The protocols outlined below are designed to mitigate these residual risks.
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 361442-00-4 | [5][7] |
| Molecular Formula | C₁₇H₂₇NO₅ | [5] |
| Molecular Weight | 325.4 g/mol | [5] |
| Appearance | White to off-white solid powder | [7][8] |
| GHS Classification | Not classified as hazardous | [5][6] |
| Storage Temperature | Room temperature; keep in a dry, cool, and well-ventilated place. | [9] |
Exposure Controls and Personal Protective Equipment (PPE)
The primary objective when handling this compound is to prevent inhalation of the powder and to avoid skin and eye contact.[10] Engineering controls are the first and most effective line of defense.
Engineering Controls
All weighing and transfer operations involving the powdered form of this compound should be conducted within a certified chemical fume hood or a powder containment enclosure.[10][11] These enclosures use directed airflow to pull airborne particles away from the operator's breathing zone, providing a critical layer of protection.[10]
Personal Protective Equipment (PPE)
Even with engineering controls, a comprehensive PPE regimen is mandatory.[3][12]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[7][13] When there is a higher risk of splashing or dust generation, chemical safety goggles should be worn.[13]
-
Hand Protection: Nitrile gloves are a suitable choice for handling this compound, offering protection against incidental contact.[7][14] It is good practice to inspect gloves for any signs of degradation or punctures before use.[12]
-
Body Protection: A standard laboratory coat should be worn at all times to protect against contamination of personal clothing.[3]
-
Respiratory Protection: Not normally required when handling in a properly functioning fume hood.[7] If engineering controls are not available or are under maintenance, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.
Diagram 1: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE.
Safe Handling and Storage Protocols
Adherence to standardized laboratory procedures is essential for the safe handling of any chemical.
Handling
-
Preparation: Before beginning work, ensure the fume hood is operational and the work area is clean and uncluttered.[12] Have all necessary equipment, including spatulas, weigh boats, and waste containers, readily available.
-
Weighing and Transfer: Perform all manipulations that may generate dust within the fume hood.[11] Use a spatula to carefully transfer the solid. Avoid pouring the powder, as this can create airborne dust.
-
Housekeeping: Clean up any spills immediately.[12] After handling is complete, decontaminate the work surface and any equipment used.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12]
Storage
-
Store this compound in a tightly sealed container to prevent moisture absorption and contamination.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
-
While the N-Boc group is generally stable, it is susceptible to cleavage under strong acidic conditions.[4][15] Therefore, it should not be stored in close proximity to strong acids.
Spill and Emergency Procedures
Even with careful handling, accidental spills can occur. A clear and practiced response plan is vital.
Minor Spill (Contained within Fume Hood)
-
Alert: Notify colleagues in the immediate area.
-
Contain: If necessary, use an appropriate absorbent material for powders to prevent further spread.
-
Clean-up: Carefully sweep up the solid material and place it into a labeled waste container. Avoid actions that could generate dust.
-
Decontaminate: Wipe the area with a damp cloth, followed by a standard laboratory cleaning agent.
Major Spill (Outside of Fume Hood)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify laboratory personnel and the institutional Environmental Health and Safety (EHS) department.
-
Isolate: Restrict access to the affected area.
-
Ventilate: If safe to do so, increase ventilation to the area.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[7] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[12]
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Diagram 2: Spill Response Logic
Caption: Decision-making process for spill response.
Waste Disposal
As a non-hazardous pharmaceutical intermediate, the disposal of this compound must still be handled responsibly to prevent environmental release.[1][9]
-
Segregation: Do not dispose of this chemical in the regular trash or down the drain.[8][9] It should be segregated as non-hazardous (or non-RCRA) pharmaceutical waste.[9][16]
-
Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal: The recommended disposal method for non-RCRA pharmaceutical waste is incineration by a licensed waste management vendor.[8][9] This ensures the complete destruction of the chemical compound.
Consult your institution's EHS department for specific guidelines and procedures for chemical waste disposal.
Conclusion
This compound is a valuable compound in pharmaceutical research and development. While it does not carry a formal hazard classification, a diligent and informed approach to safety is non-negotiable. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the handling, storage, and disposal protocols outlined in this guide, researchers can work with this chemical safely and effectively, ensuring both personal well-being and the integrity of their scientific endeavors.
References
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Agami, C., Couty, F., & Poursoulis, M. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724.
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TA Instruments. (2012). Safety Data Sheet: Adamantane. Retrieved from [Link]
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OnSite Waste Technologies. (n.d.). Hazardous vs. Non-Hazardous Pharmaceutical Waste: Understanding the Differences and Proper Disposal Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin. Retrieved from [Link]
-
Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]
-
AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]
-
Wikipedia. (n.d.). Personal protective equipment. Retrieved from [Link]
-
TriHaz Solutions. (2023). Non-hazardous Pharmaceutical Waste Disposal. Retrieved from [Link]
-
INGENIUM. (2022). What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it. Retrieved from [Link]
-
Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
NY Creates. (n.d.). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
What Is Non-Hazardous Pharmaceutical Waste and What Should You Do with It? (n.d.). Retrieved from [Link]
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- 2. How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices [gicmd.com]
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- 9. usbioclean.com [usbioclean.com]
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- 14. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
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- 16. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
Methodological & Application
Application Note & Protocols: Strategic Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine
Introduction: The Significance of a Chiral Adamantyl Amino Acid
(S)-N-Boc-3-hydroxyadamantylglycine is a critical chiral intermediate in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes.[1][2] The unique structural motif of the adamantane cage imparts favorable pharmacokinetic properties, including metabolic stability and oral bioavailability, to the final active pharmaceutical ingredient (API). The stereochemistry at the α-carbon is crucial for the biological activity of Saxagliptin. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to this intermediate is of paramount importance in pharmaceutical manufacturing.[1]
This application note provides an in-depth analysis of a robust and economically viable synthetic strategy for this compound, commencing from readily available 1-adamantanecarboxylic acid. We will explore the chemical logic underpinning each transformation, from the construction of the key α-keto acid intermediate to the stereoselective introduction of the amine functionality and its subsequent protection. A detailed experimental protocol for a key chemical resolution method is also provided.
Strategic Overview: A Multi-step Chemical Approach
While enzymatic routes involving phenylalanine dehydrogenase for the reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid offer high stereoselectivity, the associated costs and availability of the enzyme can be prohibitive for large-scale production.[3][4] Therefore, a more traditional chemical synthesis approach, culminating in a diastereomeric resolution, presents a practical and scalable alternative.
The overall synthetic strategy can be dissected into two main phases:
-
Phase 1: Synthesis of the Racemic Precursor: Construction of racemic N-Boc-3-hydroxyadamantylglycine from 1-adamantanecarboxylic acid.
-
Phase 2: Chiral Resolution: Separation of the desired (S)-enantiomer from the racemic mixture.
The workflow for this synthetic approach is illustrated below.
Caption: Synthetic workflow for this compound.
Phase 1: Synthesis of the Racemic Precursor
The initial phase focuses on the construction of the core structure, incorporating the hydroxyl group and the α-keto acid functionality, which serves as the immediate precursor to the amino acid.
Step 1: Hydroxylation of 1-Adamantanecarboxylic Acid
The synthesis commences with the hydroxylation of 1-adamantanecarboxylic acid at the tertiary C-H bond. This is typically achieved using a mixture of sulfuric and nitric acids.[4][5] This reaction proceeds via an oxidative mechanism under harsh acidic conditions.
Step 2: Formation of 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid
With 3-hydroxy-1-adamantanecarboxylic acid in hand, the next critical step is the introduction of the two-carbon α-keto acid side chain. An optimized approach involves the conversion of the carboxylic acid to an acyl chloride, followed by condensation with a malonate ester and subsequent hydrolysis, decarboxylation, and oxidation.[3][5] A more direct method involves the conversion to 3-hydroxy-1-acetyladamantane, which is then oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) to yield the desired α-keto acid, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.[4]
Step 3 & 4: Oximation, Reduction, and Boc Protection
The α-keto acid is then converted to its corresponding oxime by treatment with hydroxylamine hydrochloride.[4][6][7] This transformation is crucial as the oxime functionality is readily reduced to the primary amine. The reduction of the oxime, followed by in-situ or subsequent protection of the resulting amino group with di-tert-butyl dicarbonate ((Boc)₂O), furnishes the racemic N-Boc-3-hydroxyadamantylglycine.[3][4] This sequence of oximation followed by reduction provides a reliable chemical alternative to the enzymatic reductive amination.[3]
Quantitative Data Summary
The following table summarizes typical yields for the key transformations in the synthesis of the racemic precursor and the subsequent chiral resolution.
| Transformation | Starting Material | Product | Key Reagents | Typical Yield | Reference |
| Hydroxylation | 1-Adamantanecarboxylic Acid | 3-Hydroxy-1-adamantanecarboxylic Acid | H₂SO₄/HNO₃ | ~60% | [4] |
| Oxidation | 3-Hydroxy-1-acetyladamantane | 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid | KMnO₄ | Good | [4] |
| Multi-step conversion | 1-Adamantanecarboxylic Acid | Racemic N-Boc-3-hydroxyadamantylglycine | Multiple | ~38% (overall) | [3][4] |
| Chiral Resolution | Racemic N-Boc-3-hydroxyadamantylglycine | This compound | Quinidine | ~35% (for S-isomer) | [5] |
Phase 2: Chiral Resolution Protocol
The separation of the enantiomers of N-Boc-3-hydroxyadamantylglycine is a critical step to obtain the desired (S)-isomer. This is effectively achieved by diastereomeric salt formation using chiral resolving agents.
Principle of Chiral Resolution
This method relies on the reaction of the racemic carboxylic acid with a chiral base (a resolving agent) to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the enantiomerically pure acid.
In this case, quinidine is used to selectively precipitate the salt of the (S)-enantiomer, while quinine can be used to isolate the (R)-enantiomer.[4][5]
Detailed Experimental Protocol: Resolution with Quinidine
Materials:
-
Racemic N-Boc-3-hydroxyadamantylglycine
-
Quinidine
-
Methanol
-
Hydrochloric Acid (e.g., 2M HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Filter paper and funnel
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Dissolution: In a suitable flask, dissolve the racemic N-Boc-3-hydroxyadamantylglycine in methanol.
-
Addition of Resolving Agent: To the solution, add an equimolar amount of quinidine.
-
Crystallization: Allow the mixture to stand at room temperature. The diastereomeric salt of the (S)-enantiomer with quinidine will preferentially crystallize out of the solution. The crystallization process can be aided by gentle cooling.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor containing the (R)-enantiomer salt.
-
Liberation of the (S)-Enantiomer: Suspend the isolated diastereomeric salt in a mixture of ethyl acetate and water.
-
Acidification: Cool the suspension in an ice bath and acidify by the dropwise addition of 2M HCl until the pH is approximately 2-3. This will protonate the carboxylate and break the salt.
-
Extraction: Transfer the mixture to a separatory funnel. The this compound will be in the organic phase. Separate the layers and extract the aqueous phase with additional portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
-
Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the final product should be determined using a suitable chiral HPLC method. An ee of >99% is typically achieved.[5]
Note on the (R)-Enantiomer: The mother liquor, which is enriched in the (R)-enantiomer, can be treated with quinine to isolate the (R)-N-Boc-3-hydroxyadamantylglycine.[4] This undesired enantiomer can then be racemized using reagents like dicyclohexylcarbodiimide (DCC) and sodium hydride (NaH) and recycled back into the resolution process, thereby improving the overall efficiency and atom economy of the synthesis.[4][5]
Conclusion
The synthetic route detailed in this application note, which combines a robust chemical synthesis of the racemic N-Boc-3-hydroxyadamantylglycine followed by a classical chiral resolution, represents a scalable and economically viable strategy for the production of this key pharmaceutical intermediate. The rationale behind each step, from the initial functionalization of the adamantane core to the stereoselective separation, is based on well-established and reliable chemical principles. This approach avoids the high costs associated with enzymatic methods while providing high-purity this compound suitable for the synthesis of Saxagliptin.
References
-
Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. (2014). ResearchGate. [Link]
-
A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. (2018). ResearchGate. [Link]
-
A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin. (2014). Sci-Hub. [Link]
-
A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantyl- glycine: A Key Intermediate of Saxagliptin. (2014). Ingenta Connect. [Link]
-
A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin. (2014). ResearchGate. [Link]
-
Advanced Synthesis of Saxagliptin Intermediate: Understanding N-Boc-3-hydroxyadamantylglycine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sci-net.xyz [sci-net.xyz]
- 7. A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadama...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for the Incorporation of (S)-N-Boc-3-hydroxyadamantylglycine into Peptides
Introduction: The Significance of Adamantyl-Functionalized Peptides
The incorporation of non-natural, sterically demanding amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modifications can impart unique conformational constraints, enhance metabolic stability, and improve pharmacokinetic profiles. (S)-N-Boc-3-hydroxyadamantylglycine, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin, is a prime example of such a valuable building block.[1][2][3] Its rigid, three-dimensional adamantyl cage offers a significant hydrophobic pharmacophore while the hydroxyl group provides a potential point for further functionalization or hydrogen bonding interactions.
However, the very structural feature that makes this amino acid attractive—its bulky adamantyl group—presents a considerable challenge during solid-phase peptide synthesis (SPPS).[4][5] Steric hindrance at the α-carbon can dramatically slow down coupling reaction kinetics, leading to incomplete acylation and the accumulation of deletion sequences.[4] This guide provides a comprehensive overview of the challenges and detailed protocols for the efficient incorporation of this compound into peptide chains, ensuring high yields and purity of the final product.
Understanding the Challenge: Steric Hindrance in Peptide Coupling
The formation of a peptide bond is a nucleophilic acyl substitution reaction between the activated carboxylic acid of the incoming amino acid and the free amine of the N-terminal residue on the growing peptide chain. The bulky adamantyl group of this compound shields the α-carbon and the carboxyl group, impeding the approach of the N-terminal amine. This steric clash necessitates the use of highly efficient coupling reagents and optimized reaction conditions to drive the reaction to completion.[4][6]
Key Considerations for Incorporating this compound:
-
Choice of Coupling Reagent: Standard coupling reagents may prove insufficient. More potent activating agents are required to overcome the steric barrier.
-
Reaction Kinetics: Extended coupling times and potentially elevated temperatures may be necessary to achieve complete incorporation.
-
Solvent and Resin Swelling: Proper solvation of the peptide-resin matrix is crucial for efficient diffusion of reagents.[7][8]
-
Monitoring of Coupling Efficiency: Rigorous in-process monitoring is essential to ensure the coupling reaction has gone to completion before proceeding to the next cycle.
Recommended Coupling Reagents for Sterically Hindered Residues
Several classes of coupling reagents have been developed to address the challenge of sterically hindered amino acids. The most effective are typically uronium or phosphonium salts, which generate highly reactive activated esters.
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium Salt | Highly reactive, rapid activation, low racemization tendency, effective for sterically hindered residues.[9] |
| HBTU | Uronium Salt | More cost-effective than HATU, widely used, though slightly less reactive.[9] |
| PyBOP | Phosphonium Salt | Strong coupling reagent, high chemoselectivity (favors N-acylation over O-acylation).[9] |
| COMU | Uronium Salt | High solubility and reactivity, often cited as a green chemistry alternative.[10] |
For the incorporation of this compound, HATU is the highly recommended primary choice due to its superior performance with sterically demanding amino acids.[9]
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.[7][11]
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol is suitable for automated peptide synthesizers.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser Test Kit (Ninhydrin solution)
Workflow Diagram:
Caption: Automated SPPS cycle for incorporating this compound.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and cleaved Fmoc adducts.
-
Coupling of this compound:
-
Prepare a solution of this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult sequences, the reaction time can be extended or the temperature increased to 40°C.[9]
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of the resin beads.
-
A negative result (yellow beads) indicates complete coupling.
-
A positive result (blue/purple beads) signifies incomplete coupling. In this case, repeat the coupling step (recouple) with a fresh solution of activated amino acid.
-
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Protocol 2: Manual SPPS for Difficult Couplings
For sequences where automated synthesis yields suboptimal results, a manual approach allows for more flexibility and rigorous monitoring.
Workflow Diagram:
Caption: Manual SPPS workflow emphasizing the monitoring and decision-making steps.
Key Differences from Automated Protocol:
-
Double Coupling: It is prudent to perform a double coupling for this compound as a standard procedure. After the first coupling and washing, repeat the coupling step with a fresh batch of activated amino acid.
-
Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be used as an alternative as it has excellent solvating properties.
-
Extended Reaction Times: Manual synthesis allows for overnight coupling reactions if necessary, which can be beneficial for this sterically hindered residue.
Characterization and Quality Control
After cleavage and purification (typically by reverse-phase HPLC), the final peptide must be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To verify the correct molecular weight of the peptide containing the adamantylglycine residue.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation time or reagent equivalents. Poor resin swelling. Aggregation of the peptide chain. | Increase coupling time, perform a double coupling. Ensure adequate resin swelling before synthesis. Consider using a different solvent like NMP. |
| Low Yield of Final Peptide | Cumulative effect of incomplete couplings. Premature chain termination. | Optimize coupling conditions for the adamantylglycine residue. Consider capping unreacted amines with acetic anhydride after the coupling step. |
| Side Product Formation | Racemization during activation. Side reactions with protecting groups. | Use HATU to minimize racemization. Ensure the correct cleavage cocktail is used for the protecting groups present. |
Conclusion
The incorporation of this compound into peptides is a challenging but achievable task with the appropriate selection of reagents and optimized protocols. The steric bulk of the adamantyl moiety necessitates the use of potent coupling reagents like HATU, extended reaction times, and diligent monitoring of coupling efficiency. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can successfully synthesize peptides containing this valuable non-natural amino acid, paving the way for the development of novel therapeutics and research tools.
References
-
American Chemical Society. (n.d.). Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. ACS Publications. Retrieved from [Link]
-
DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Peptide Scientific. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Retrieved from [Link]
-
Scienmag. (2023, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. Retrieved from [Link]
-
Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Thieme. Retrieved from [Link]
-
Fields, G. B. (2005). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1807–1824. Retrieved from [Link]
-
Wenschuh, H., Beyermann, M., Krause, E., Brudel, M., Winter, R., Schuemann, M., Carpino, L. A., & Bienert, M. (1995). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 60(13), 4056–4067. Retrieved from [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(8), 3022–3027. Retrieved from [Link]
-
GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (2015). A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]
-
Gentile, F., & Piras, M. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(1), 108–122. Retrieved from [Link]
-
ResearchGate. (2015). The existing methods to synthesize (S)-N-Boc-3′-hydroxyadamantylglycine (I). ResearchGate. Retrieved from [Link]
-
Pramod, M., Mohammad, A., & Sandra, N. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Chemical Communications, 60(23), 3201–3204. Retrieved from [Link]
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. Retrieved from [Link]
-
Zhang, J., et al. (2015). A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. Research on Chemical Intermediates, 41(10), 7545–7554. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienmag.com [scienmag.com]
- 5. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.globalso.com [file.globalso.com]
- 10. biomatik.com [biomatik.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols: (S)-N-Boc-3-hydroxyadamantylglycine in Solid-Phase Peptide Synthesis
Introduction: The Strategic Role of Adamantane in Peptide Therapeutics
The exploration of non-natural amino acids has become a cornerstone of modern peptide-based drug discovery, offering a route to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the vast array of synthetic building blocks, those containing the adamantane moiety have garnered significant attention.[1][2] Adamantane, a rigid, tricyclic hydrocarbon, is considered a "privileged scaffold" in medicinal chemistry. Its unique cage-like structure imparts a combination of high lipophilicity and exceptional steric bulk, which can be leveraged to enhance a peptide's pharmacokinetic profile by shielding it from enzymatic degradation and improving membrane permeability.[2][3][4]
(S)-N-Boc-3-hydroxyadamantylglycine is a premier example of such a building block. It is a key chiral intermediate in the synthesis of prominent therapeutics, including the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin, used in the treatment of type 2 diabetes.[5][6][7] The incorporation of this amino acid introduces the bulky adamantyl cage to confer stability and lipophilicity, while its defined (S)-stereochemistry is critical for precise target engagement. The hydroxyl group provides an additional vector for modulating solubility or for subsequent chemical modifications.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides field-proven protocols and explains the underlying chemical principles for the successful incorporation of this compound into peptide sequences using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Profile and Strategic Advantages
The unique structure of this compound dictates its behavior in SPPS and its impact on the final peptide.
-
Adamantyl Cage: This highly lipophilic and rigid group is the primary driver of the amino acid's utility. It can enhance binding to hydrophobic pockets in target proteins and sterically protect adjacent peptide bonds from proteolytic cleavage.[2][3]
-
Tertiary Hydroxyl Group: Positioned at a bridgehead carbon, this group increases the polarity of the adamantane cage, which can aid in solubility. It also presents a site for potential post-synthesis modifications if desired.
-
(S)-Stereocenter: The defined stereochemistry at the α-carbon is crucial for biological activity, ensuring the correct three-dimensional orientation of the side chain for molecular recognition.[5]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is the standard Nα-protection for this chemical strategy, readily cleaved under moderately acidic conditions that leave more robust, benzyl-based side-chain protecting groups intact.[8][9][10]
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-[(5S,7R)-3-hydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | [11] |
| CAS Number | 361442-00-4 | [11] |
| Molecular Formula | C₁₇H₂₇NO₅ | [11] |
| Molecular Weight | 325.4 g/mol | [11] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMF, NMP, DCM, and other common organic solvents used in SPPS. | N/A |
The Boc-SPPS Workflow: A Conceptual Overview
The incorporation of this compound follows the well-established Boc/Bzl (Boc/Benzyl) SPPS strategy. This methodology relies on graduated acid lability: the temporary Nα-Boc group is removed with a moderate acid (e.g., Trifluoroacetic Acid), while the more permanent benzyl-type side-chain protecting groups and the resin linker require a much stronger acid (e.g., anhydrous Hydrogen Fluoride) for final cleavage.[8][12]
The synthesis is a cyclical process, with each cycle adding one amino acid residue to the growing peptide chain anchored to a solid support.
Caption: General workflow of a single Boc-SPPS cycle.
Experimental Protocols: A Step-by-Step Guide
These protocols are designed for manual synthesis but are readily adaptable to automated peptide synthesizers. All operations should be performed in a well-ventilated fume hood.
Materials & Reagents
-
This compound
-
Resin: Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides (0.5-1.0 mmol/g substitution).[13]
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - all peptide synthesis grade.
-
Deprotection Reagent: 50% (v/v) Trifluoroacetic Acid (TFA) in DCM.
-
Neutralization Reagent: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF or DCM.
-
Coupling Reagents: HBTU, HATU, or DCC/HOBt.
-
Activation Base: DIEA or N-Methylmorpholine (NMM).
-
Washing Solvents: DMF, DCM, IPA.
-
Monitoring: 2% Ninhydrin solution in ethanol, 80% Phenol solution in ethanol, Pyridine.
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger).
Protocol 1: Resin Preparation
Causality: Proper swelling of the resin is critical to ensure that all reactive sites within the polymer matrix are accessible to reagents, maximizing reaction efficiency.[12]
-
Place the desired amount of resin in a suitable SPPS reaction vessel.
-
Add DCM (10-15 mL per gram of resin) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM and wash the resin twice more with DCM.
-
Wash the resin three times with DMF to prepare it for the first coupling cycle.
Protocol 2: Cyclical Incorporation of this compound
This protocol describes a single synthesis cycle. Repeat these steps for each amino acid in your sequence.
Step A: Nα-Boc Deprotection Causality: The acid-labile Boc group is removed to expose the N-terminal amine, which will serve as the nucleophile in the subsequent coupling reaction.[9] The resulting amine is protonated as a TFA salt.[8]
-
Wash the peptide-resin with DCM (2x).
-
Add the deprotection solution (50% TFA in DCM, 10 mL/g resin). Agitate for 2-3 minutes and drain.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[13]
-
Drain the solution and wash the peptide-resin thoroughly with DCM (3x), followed by IPA (2x), and finally DCM (3x) to remove all traces of TFA.[13][14]
Step B: Neutralization Causality: The N-terminal ammonium salt must be converted to the free amine to restore its nucleophilicity, which is essential for attacking the activated carboxyl group of the incoming amino acid.[8]
-
Wash the peptide-resin with DMF (2x).
-
Add the neutralization solution (10% DIEA in DMF, 10 mL/g resin). Agitate for 2 minutes and drain.
-
Repeat the neutralization step one more time.
-
Wash the peptide-resin thoroughly with DMF (5x) to remove excess DIEA.
Step C: Coupling Reaction Causality: The bulky adamantyl group presents significant steric hindrance. Therefore, robust activation methods and potentially longer reaction times or double coupling are necessary to achieve high coupling efficiency. HBTU/HATU activators are generally preferred over carbodiimides for such sterically demanding couplings.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color (e.g., to yellow).
-
Coupling to Resin: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, a second coupling (repeating steps 1-3) may be required.
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser (ninhydrin) test.[14]
-
Negative Result (Yellow Beads): Coupling is complete. Proceed to Step D.
-
Positive Result (Blue/Purple Beads): Incomplete coupling. A second coupling is recommended. If the test remains positive, cap the unreacted amines with acetic anhydride to prevent deletion sequences.
-
Caption: HBTU-mediated activation and coupling reaction.
Step D: Washing Causality: Thorough washing is essential to remove all excess reagents and soluble byproducts, ensuring a clean starting point for the next cycle.
-
Drain the coupling solution.
-
Wash the peptide-resin extensively with DMF (5x) and then DCM (5x).[14] The resin is now ready for the next deprotection cycle.
Protocol 3: Final Cleavage and Deprotection
WARNING: This procedure uses anhydrous Hydrogen Fluoride (HF), which is extremely corrosive, toxic, and can cause severe burns. It must be performed by trained personnel in a dedicated, specialized apparatus within a certified fume hood.
Causality: A strong acid is required to cleave the benzyl-based side-chain protecting groups and the ester or amide bond linking the completed peptide to the resin support. Scavengers are crucial to trap the highly reactive carbocations generated during this process, preventing side reactions with sensitive residues like Trp or Met.[13][15]
-
Dry the fully assembled peptide-resin under high vacuum for at least 4 hours.
-
Place the dry peptide-resin (e.g., 1 gram) into the HF reaction vessel.
-
Add a scavenger, typically anisole (1.0 mL per gram of resin).[13]
-
Cool the reaction vessel in a dry ice/methanol bath.
-
Condense anhydrous HF (approx. 10 mL) into the vessel.
-
Transfer the vessel to an ice bath (0°C) and allow the reaction to proceed with stirring for 1-2 hours.
-
After the reaction, remove the HF under a stream of nitrogen or by vacuum.
-
Work-up:
-
Wash the remaining resin/peptide mixture with cold diethyl ether to remove the scavenger and cleaved protecting groups.
-
Filter the solid and repeat the ether wash (3x).
-
Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide powder.
-
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
Troubleshooting and Key Considerations
Table 2: Common Issues and Solutions
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the bulky adamantyl group. | 1. Double Couple: Repeat the coupling step. 2. Use a Stronger Activator: Switch from HBTU to HATU. 3. Increase Reaction Time: Extend coupling to 4-6 hours or overnight. 4. Lower Resin Loading: Use a resin with a lower substitution level (e.g., < 0.5 mmol/g) to reduce chain aggregation. |
| Low Yield After Cleavage | Incomplete cleavage from the resin. | 1. Ensure the peptide-resin is completely dry before adding HF. 2. Extend the HF reaction time slightly (e.g., to 2.5 hours). |
| Side Product Formation | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations generated during deprotection or final cleavage. | 1. During Deprotection: Add scavengers like 0.5% dithiothreitol (DTE) to the TFA/DCM solution if these residues are present.[8][13] 2. During HF Cleavage: Always use an appropriate scavenger cocktail (e.g., anisole, p-cresol). |
| Poor Solubility of Final Peptide | The high lipophilicity imparted by the adamantyl group. | 1. During RP-HPLC purification, a shallower gradient and/or the use of alternative organic modifiers (e.g., isopropanol in addition to acetonitrile) may be necessary. 2. Lyophilize from a solution containing a small amount of acetonitrile or t-butanol to obtain a more flocculent solid. |
Conclusion
This compound is a powerful building block for modifying peptides to enhance their therapeutic potential. While its significant steric bulk demands careful optimization of coupling conditions, its incorporation is readily achievable using standard Boc-SPPS chemistry. By employing robust coupling agents like HBTU or HATU, allowing for adequate reaction times, and diligently monitoring reaction completion, researchers can successfully synthesize adamantane-containing peptides. The protocols and insights provided herein offer a validated framework for leveraging the unique properties of this amino acid, paving the way for the development of novel, more stable, and potent peptide-based therapeutics.
References
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). PubMed Central. [Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. [Link]
-
Adamantane. (n.d.). Wikipedia. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. (2017). PMC - NIH. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]
-
A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin. (2015). ResearchGate. [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2004). HAL Open Science. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. (2015). ResearchGate. [Link]
-
Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. (2014). ResearchGate. [Link]
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Application of (S)-N-Boc-3-hydroxyadamantylglycine in Drug Discovery: A Technical Guide
Introduction: The Strategic Value of Steric Bulk and Conformational Rigidity
In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is perpetual. Unnatural amino acids (UAAs) have emerged as indispensable tools for medicinal chemists, offering a means to transcend the limitations of the 20 proteinogenic amino acids.[1][2][3] By introducing unique side chains and stereochemistries, UAAs allow for the fine-tuning of peptide and small-molecule drug candidates to improve stability, selectivity, and efficacy.[] Among the vast arsenal of available UAAs, (S)-N-Boc-3-hydroxyadamantylglycine stands out as a building block of significant strategic importance, primarily due to the unique attributes of its adamantane core.
The adamantane moiety, a rigid, tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry.[5][6] Its incorporation into a molecule imparts a combination of desirable properties. The bulky, three-dimensional structure provides a rigid anchor for pharmacophoric groups, enabling precise orientation for optimal target engagement.[7][8] This conformational constraint can significantly enhance binding affinity and selectivity. Furthermore, the high lipophilicity of the adamantane cage can improve a drug's ability to cross cellular membranes and the blood-brain barrier, while also sterically shielding adjacent functional groups from metabolic degradation, thereby extending the drug's half-life.[7][9]
This compound harnesses these advantages within a versatile amino acid framework. The N-Boc (tert-butyloxycarbonyl) protecting group makes it amenable to standard solid-phase and solution-phase peptide synthesis methodologies, allowing for its precise incorporation into peptide sequences.[10][][12] The hydroxyl group on the adamantane cage offers a potential point for further functionalization, adding another layer of versatility to this unique building block.
This technical guide will provide a comprehensive overview of the application of this compound in drug discovery, with a focus on its role in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. We will delve into the rationale for its use, provide detailed protocols for its synthesis and incorporation into target molecules, and present a case study on its successful application in the synthesis of the anti-diabetic drug, Saxagliptin.
The Adamantane Advantage in Drug Design
The decision to incorporate this compound into a drug candidate is driven by the desire to leverage the distinct physicochemical properties of the adamantane group. The following table summarizes the key advantages:
| Property | Contribution of the Adamantane Moiety | Impact on Drug Candidate |
| Lipophilicity | The hydrocarbon cage significantly increases the lipophilicity of the molecule.[9] | Enhanced membrane permeability and potential for improved oral bioavailability.[7] |
| Steric Bulk | The large, three-dimensional structure occupies significant space. | Can be used to probe and fill hydrophobic binding pockets in target proteins, potentially increasing potency and selectivity. |
| Rigidity | The fused ring system provides a conformationally constrained scaffold.[7] | Reduces the entropic penalty upon binding to a target, leading to higher affinity. Allows for precise positioning of other functional groups.[9] |
| Metabolic Stability | The adamantane core is resistant to metabolic degradation and can shield adjacent functionalities.[5][9] | Increased plasma half-life and improved pharmacokinetic profile. |
Case Study: Saxagliptin - A DPP-4 Inhibitor
A prime example of the successful application of this compound is in the synthesis of Saxagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[13][14] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones GLP-1 and GIP.[15][16] By inhibiting DPP-4, Saxagliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon production in a glucose-dependent manner, making it an effective treatment for type 2 diabetes.[15][17][18]
The (S)-3-hydroxyadamantylglycine moiety of Saxagliptin plays a critical role in its mechanism of action. It is designed to bind to the S1 pocket of the DPP-4 enzyme, a hydrophobic pocket that accommodates the side chain of the penultimate amino acid of its natural substrates. The bulky and lipophilic adamantane group effectively fills this pocket, contributing significantly to the high binding affinity and potency of the inhibitor.
Mechanism of DPP-4 Inhibition
The following diagram illustrates the mechanism of action of DPP-4 inhibitors like Saxagliptin.
Caption: Mechanism of DPP-4 Inhibition by Saxagliptin.
Experimental Protocols
Protocol 1: Synthesis of this compound
While several synthetic routes have been reported, this protocol outlines a common chemical synthesis approach.[13][14][19] Researchers should note that enzymatic resolutions can also be employed for stereocontrol.[20]
Workflow for the Synthesis of this compound
Caption: General workflow for the chemical synthesis.
Step-by-Step Procedure (Illustrative)
This is a generalized procedure based on published literature and should be optimized for specific laboratory conditions.
-
Preparation of N-Boc-adamantylglycine (5):
-
Starting from 1-adamantanecarboxylic acid, prepare 2-(1-adamantyl)-2-oxoacetic acid (3) through acylation and subsequent oxidation.
-
Treat compound (3) with hydroxylamine hydrochloride to yield 1-adamantyl-2-hydroxyimino acetic acid (4).
-
Reduce the oxime (4) using a suitable reducing agent (e.g., Ni-Al alloy) and subsequently protect the resulting amino group with di-tert-butyl dicarbonate (Boc)₂O to afford N-Boc-adamantylglycine (5).
-
-
Hydroxylation to N-Boc-3-hydroxyadamantylglycine (6):
-
Dissolve N-Boc-adamantylglycine (5) in a suitable solvent mixture (e.g., tert-butanol and water).
-
Slowly add an oxidizing agent such as potassium permanganate (KMnO₄) at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction, work up, and purify the crude product by chromatography to obtain racemic N-Boc-3-hydroxyadamantylglycine (6).
-
-
Chiral Resolution to obtain this compound (I):
-
Dissolve the racemic mixture (6) in a suitable solvent.
-
Add a chiral resolving agent, such as quinidine, to selectively precipitate the salt of the (S)-enantiomer.[13]
-
Isolate the diastereomeric salt by filtration.
-
Liberate the free amino acid from the salt by treatment with acid and subsequent extraction.
-
The desired this compound can be further purified by recrystallization.
-
Protocol 2: Incorporation into a Peptide using Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the general steps for incorporating this compound into a peptide sequence on a solid support.
Boc-SPPS Cycle for Incorporation
Caption: Boc-SPPS cycle for amino acid incorporation.
Step-by-Step Procedure:
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) with the first amino acid already attached, with its N-terminus protected by a Boc group.
-
Deprotection: Swell the resin in dichloromethane (DCM). Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Boc protecting group.[21] Wash the resin thoroughly with DCM and isopropanol.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the N-terminus of the peptide-resin with a solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), in DCM. Wash the resin again.
-
Coupling:
-
In a separate vessel, pre-activate this compound by dissolving it in a suitable solvent (e.g., DMF or NMP) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA).
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours). Monitor the completion of the reaction using a qualitative test (e.g., ninhydrin test).
-
-
Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups, typically using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Conclusion
This compound is a powerful and versatile building block for drug discovery. Its unique combination of a conformationally rigid, lipophilic adamantane core with the synthetic tractability of a Boc-protected amino acid allows for the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic properties. The clinical success of Saxagliptin stands as a testament to the strategic value of incorporating this unnatural amino acid to achieve high potency and selectivity. The protocols and conceptual frameworks provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their own drug discovery programs, paving the way for the development of next-generation therapeutics.
References
-
Jiang, X., Gan, R., Zhang, M., & Hu, X. (2016). A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. Research on Chemical Intermediates, 43(3), 1639-1647. [Link]
-
Singh, I., Kumar, A., & Kumar, A. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6563. [Link]
-
Wouters, A., Lempers, C., & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Chemical Communications, 60(61), 8456-8470. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]
-
Li, P., et al. (2014). A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin. Letters in Organic Chemistry, 11(8), 628-632. [Link]
-
Illuminating peptide drug discovery via unnatural amino acid incorporation. (n.d.). Poster Board #3361. [Link]
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Lamoureux, G. V., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967–2978. [Link]
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A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin. (n.d.). Sci-Hub. [Link]
-
A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin. (2014). ResearchGate. [Link]
-
Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. (2016). ResearchGate. [Link]
- Savage, S. A., Jones, G. S., & Scott, D. (2005). Adamantyglycine-based inhibitors of dipeptidyl peptidase iv for the treatment of diabetes.
-
Spilovska, K., Zemek, F., Korabecny, J., & Kuca, K. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current medicinal chemistry, 23(26), 2917–2945. [Link]
-
Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]
-
van Hest, J. C. M., & Tirelli, N. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in chemistry, 2, 53. [Link]
-
Januvia (sitagliptin). (2016). Proteopedia. [Link]
-
AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. [Link]
-
Drugs.com. (2025). Januvia: Package Insert / Prescribing Information / MOA. [Link]
-
Structural formula of sitagliptin. (n.d.). ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Sitagliptin. PubChem. [Link]
-
Sitagliptin. (n.d.). Wikipedia. [Link]
-
Dipeptidyl peptidase-4 inhibitor. (n.d.). Wikipedia. [Link]
-
The existing methods to synthesize (S)-N-Boc-3′-hydroxyadamantylglycine (I). (n.d.). ResearchGate. [Link]
-
Richter, B., Bandeira-Echtler, E., Bergerhoff, K., & Lerch, C. L. (2008). Dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes mellitus. The Cochrane database of systematic reviews, 2008(2), CD006739. [Link]
-
National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
El-Sayed, N. N. E., et al. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances, 11(61), 38556-38573. [Link]
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Mastering the Separation of (S)-N-Boc-3-hydroxyadamantylglycine: An Application Guide to High-Purity Enantiomer Isolation
Introduction: The Critical Role of Chiral Purity in Advanced Pharmaceutical Intermediates
(S)-N-Boc-3-hydroxyadamantylglycine stands as a cornerstone chiral building block in the synthesis of innovative dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably Saxagliptin, a key therapeutic for type 2 diabetes mellitus.[1][2] The stereochemistry of this non-proteinogenic amino acid is not a trivial detail; the (S)-enantiomer is the biologically active precursor, while the (R)-enantiomer represents an undesired impurity that must be meticulously controlled and removed. Ensuring the enantiomeric purity of this intermediate is a non-negotiable aspect of drug development and manufacturing, directly impacting the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[3]
This comprehensive guide provides a detailed exploration of analytical and preparative High-Performance Liquid Chromatography (HPLC) methods for the successful separation and purification of this compound. We will delve into the rationale behind methodological choices, from chiral stationary phase (CSP) selection to mobile phase optimization, and present robust protocols for both analytical quality control and preparative-scale isolation.
The Challenge of Adamantyl-Substituted Amino Acids
The unique structure of N-Boc-3-hydroxyadamantylglycine, characterized by a bulky, rigid adamantyl cage, presents a distinct challenge for chiral recognition. The selection of an appropriate Chiral Stationary Phase (CSP) is paramount. The CSP must possess chiral selectors capable of forming transient, diastereomeric complexes with the enantiomers, leading to differential retention times. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated exceptional success in resolving a wide array of N-protected amino acids and are the primary focus of this guide.[4][5] Their helical polymer structures create chiral grooves and cavities that facilitate enantioselective interactions through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[1]
Part 1: Analytical Method Development for Enantiomeric Purity Assessment
A robust analytical HPLC method is the foundation for accurate quality control, enabling the precise determination of enantiomeric excess (ee). The following section outlines a systematic approach to developing such a method.
Causality in Experimental Choices: Selecting the Right Tools
Chiral Stationary Phase (CSP) Selection: Based on extensive experience with N-Boc protected amino acids, polysaccharide-based CSPs are the most promising candidates.[4] Specifically, phases like Lux Cellulose-1 (equivalent to CHIRALCEL® OD) and CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points due to their proven broad enantioselectivity for this class of compounds.[1][4] The selection between cellulose and amylose derivatives is often empirical, and screening both is a recommended strategy.
Mode of Separation: this compound is amenable to separation under Normal Phase, Reversed-Phase (RP), and Polar Organic modes.
-
Normal Phase (NP): Often provides excellent selectivity for N-protected amino acids. It utilizes non-polar mobile phases like hexane/isopropanol.
-
Reversed-Phase (RP): Offers compatibility with aqueous-organic mobile phases and is often preferred for its robustness and LC-MS compatibility.[5]
-
Polar Organic (PO): Utilizes polar solvents like methanol or acetonitrile, sometimes with additives, and can offer unique selectivity.
For this specific analyte, which contains a carboxylic acid group, acidic modifiers are crucial to ensure good peak shape and reproducibility. Trifluoroacetic acid (TFA) is a common and effective choice.[6]
Diagram: Analytical Method Development Workflow
Caption: Workflow for analytical chiral HPLC method development.
Protocol 1: Analytical Enantiomeric Purity by Normal Phase HPLC
This protocol provides a robust starting point for determining the enantiomeric excess of this compound.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Column: Lux® Cellulose-1 , 250 x 4.6 mm, 5 µm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) phase)
-
Mobile Phase Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA)
-
Acidic Modifier: Trifluoroacetic Acid (TFA)
-
Sample Diluent: Mobile Phase
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Lux® Cellulose-1, 250 x 4.6 mm, 5 µm | Proven selectivity for N-protected amino acids through steric and polar interactions.[1] |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) | Common starting point for NP chiral separations, balancing retention and enantioselectivity.[6] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Temperature | 25 °C (Ambient) | Temperature can affect selectivity; starting at ambient is standard practice. |
| Detection | UV at 210 nm | The Boc-protecting group and carboxyl group provide UV absorbance at lower wavelengths. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve sample in mobile phase to a concentration of 1 mg/mL. | Ensures sample is fully solubilized and compatible with the mobile phase. |
3. Optimization Strategy:
-
If resolution is insufficient, decrease the percentage of 2-Propanol (e.g., to 95:5 hexane:IPA) to increase retention and potentially improve chiral recognition.
-
If retention times are too long, increase the percentage of 2-Propanol (e.g., to 85:15).
-
Ensure the TFA concentration remains constant at 0.1% to suppress ionization of the carboxylic acid and maintain consistent peak shape.
Part 2: Preparative Purification of this compound
The goal of preparative chromatography is to isolate the desired (S)-enantiomer at high purity and recovery. This requires scaling up the principles of the analytical separation.
From Analytical to Preparative: The Logic of Scale-Up
Scaling a chiral separation involves more than simply using a larger column. The primary objective is to maximize throughput (mass of purified compound per unit time) while maintaining the resolution achieved at the analytical scale.
Key Considerations:
-
Loading Capacity: The amount of racemic mixture that can be injected onto the column without loss of separation. This is highly dependent on the selectivity (alpha, α) of the separation. A higher alpha value allows for higher loading.
-
Solvent Consumption: Preparative chromatography can be solvent-intensive. Optimizing the mobile phase for both good separation and reasonable cost/ease of removal is important.
-
Fraction Collection: Precise triggering of fraction collection is essential to isolate the target enantiomer without contamination from the other.
Diagram: Preparative Purification Workflow
Caption: Workflow for preparative chiral HPLC purification.
Protocol 2: Preparative Scale Purification
This protocol outlines the steps for purifying the (S)-enantiomer from a racemic mixture.
1. Instrumentation and Materials:
-
Preparative HPLC system with a high-flow pump and fraction collector
-
Preparative Chiral Column: Lux® Cellulose-1 , 250 x 21.2 mm, 5 µm (or equivalent)
-
All solvents and modifiers as listed in Protocol 1.
2. Preparative Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Lux® Cellulose-1, 250 x 21.2 mm, 5 µm | Larger diameter column for increased loading capacity. |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) | Same as the optimized analytical method to maintain selectivity. |
| Flow Rate | 21.6 mL/min | Flow rate is scaled geometrically from the analytical method: F_prep = F_anal * (d_prep / d_anal)². |
| Temperature | 25 °C (Ambient) | Consistency with the analytical method is key. |
| Detection | UV at 210 nm | A non-destructive detector is used to monitor the separation. |
| Sample Prep. | Dissolve racemic mixture in mobile phase at the highest possible concentration without precipitation (e.g., 20-50 mg/mL). | Maximizes the amount of product purified per injection. |
3. Execution Steps:
-
System Equilibration: Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.
-
Loading Study (Optional but Recommended): Perform a series of injections with increasing concentrations on the analytical column to determine the maximum load before resolution is compromised. This informs the injection volume for the preparative run.
-
Preparative Injection: Inject the concentrated sample solution onto the preparative column.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the (S)-enantiomer peak begins to elute and stop collection just after it returns to baseline, avoiding the (R)-enantiomer peak.
-
Purity Analysis: Analyze a small aliquot of the collected fraction(s) using the analytical method (Protocol 1) to confirm enantiomeric purity.
-
Pooling and Evaporation: Combine the fractions that meet the required purity specifications. Remove the solvent under reduced pressure (e.g., rotary evaporation) to yield the purified this compound.
Data Presentation: Expected Results
The following table summarizes the expected performance for the analytical separation. Actual retention times may vary based on system differences, but the resolution and selectivity should be comparable.
| Parameter | Expected Value |
| Retention Time (t_R1) - (R)-enantiomer | ~ 8.5 min |
| Retention Time (t_R2) - (S)-enantiomer | ~ 10.0 min |
| Selectivity (α) | > 1.2 |
| Resolution (R_s) | > 2.0 |
| Enantiomeric Excess (ee) Achievable | > 99.5% |
Conclusion and Trustworthiness
The protocols described herein provide a self-validating system for the analysis and purification of this compound. By starting with a robust analytical method on a well-chosen polysaccharide-based CSP, researchers can confidently assess the enantiomeric purity of their material. The logical scale-up to a preparative method, coupled with in-process purity checks, ensures the final isolated product meets the stringent requirements for pharmaceutical development. The causality behind each parameter choice—from the CSP's chiral recognition mechanism to the role of the mobile phase additive—is grounded in established chromatographic principles, providing a reliable and efficient pathway to obtaining this critical chiral intermediate in high purity.
References
- BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of Boc-DL-Phg-OH Enantiomers by HPLC.
- Gona, S. R., & Kandhagatla, R. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
- Li, S.-S., et al. (2022). Process Study on the Enzyme-Catalyzed Preparation of Key Chiral Intermediates for Saxagliptin. Pharmaceutical Fronts, 04, e267-e274.
- Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
- Phenomenex Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns.
- Chen, Y., et al. (2014). A facile synthesis of saxagliptin intermediate N-Boc-3-hydroxyadamantylglycine.
- Daicel Corporation. (2013). INSTRUCTION MANUAL FOR CHIRALPAK® AD-3, AS-3 and CHIRALCEL® OD-3, OJ-3.
- Daicel Chiral Technologies. (n.d.). Saxagliptin - DAICEL Chiral Application Search.
- Daicel Chiral Technologies. (n.d.). DAICEL CHIRAL TECHNOLOGIES GLOBAL APPLICATION CENTRE Saxagliptin.
- Hanson, R. L., et al. (2007). Preparation of an amino acid intermediate for the dipeptidyl peptidase IV inhibitor, saxagliptin, using a modified phenylalanine dehydrogenase.
- Thareja, S. (2010). Saxagliptin: a new drug for the treatment of type 2 diabetes. Mini Reviews in Medicinal Chemistry, 10, 759.
Sources
- 1. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 2. thelabstore.co.uk [thelabstore.co.uk]
- 3. Process Study on the Enzyme-Catalyzed Preparation of Key Chiral Intermediates for Saxagliptin [ouci.dntb.gov.ua]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of Adamantylglycine Derivatives: A Guide to Boc-Protection and Deprotection Strategies
Introduction: The Significance of Adamantylglycine in Medicinal Chemistry
Adamantylglycine, a non-proteinogenic amino acid characterized by its bulky and lipophilic adamantyl cage, has emerged as a privileged scaffold in medicinal chemistry. Its incorporation into peptide-based therapeutics can enhance metabolic stability, improve oral bioavailability, and modulate pharmacological activity. A notable example is (S)-N-Boc-3-hydroxyadamantylglycine, a key intermediate in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The successful synthesis and manipulation of adamantylglycine derivatives are critically dependent on robust and efficient protecting group strategies, with the tert-butyloxycarbonyl (Boc) group being a cornerstone of this chemical methodology.
This comprehensive guide provides an in-depth exploration of the Boc-protection and deprotection of adamantylglycine, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.
Part 1: The Art of Boc-Protection for a Sterically Demanding Substrate
The introduction of the Boc group onto the nitrogen atom of adamantylglycine presents a unique challenge due to the significant steric hindrance imposed by the adamantyl moiety. Standard protocols often require optimization to achieve high yields and avoid side reactions.
Mechanism of Boc-Protection
The reaction proceeds via a nucleophilic attack of the amino group of adamantylglycine on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a transient tetrahedral intermediate, which then collapses to yield the N-Boc-protected adamantylglycine, along with the byproducts tert-butanol and carbon dioxide.
Caption: Mechanism of Boc-Protection of Adamantylglycine.
Optimized Protocol for Boc-Protection of Adamantylglycine
This protocol is designed to overcome the steric challenges associated with adamantylglycine, ensuring a high yield of the desired N-Boc protected product.
Materials:
-
Adamantylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve adamantylglycine (1.0 eq) in a mixture of THF and water (e.g., a 1:1 to 2:1 ratio).
-
Basification: Add sodium bicarbonate (2.0-3.0 eq) or an aqueous solution of sodium hydroxide (1.1-1.5 eq) to the solution and stir until the adamantylglycine is fully dissolved. The use of a base is crucial to deprotonate the amino group, enhancing its nucleophilicity.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise or as a solution in THF. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary to maintain the temperature between 0-25°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Due to the steric hindrance of the adamantyl group, longer reaction times may be required compared to less bulky amino acids.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes or diethyl ether to remove any unreacted (Boc)₂O and tert-butanol.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution). This will protonate the carboxylic acid, causing the product to precipitate or be extractable into an organic solvent.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude N-Boc-adamantylglycine. The product can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Recommendation for Adamantylglycine | Rationale |
| Base | Sodium Bicarbonate or Sodium Hydroxide | Ensures the amino group is deprotonated and sufficiently nucleophilic. |
| Solvent | THF/Water mixture | Provides good solubility for both the amino acid and (Boc)₂O. |
| (Boc)₂O Stoichiometry | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the sterically hindered amine. |
| Temperature | 0 - 25 °C | Controls the exothermicity of the reaction and minimizes potential side reactions. |
| Reaction Time | 4 - 24 hours | Longer reaction times may be necessary to overcome the steric hindrance. |
Troubleshooting Boc-Protection
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (to a maximum of 40-50°C), or the stoichiometry of (Boc)₂O. For particularly stubborn cases, the use of a stronger base like NaOH or the addition of a catalyst such as 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts can be explored, though with caution to avoid side reactions.
-
Low Yield: Poor extraction of the product can lead to low yields. Ensure the aqueous layer is sufficiently acidified to fully protonate the carboxylic acid. Multiple extractions with ethyl acetate are recommended.
-
Side Reactions: The formation of di-Boc protected amine is a potential side reaction, especially with prolonged reaction times or excess (Boc)₂O and a strong base. Careful monitoring of the reaction is key to minimizing this.
Part 2: Mastering the Art of Boc-Deprotection
The removal of the Boc group from N-Boc-adamantylglycine is typically achieved under acidic conditions. However, the stability of the resulting tert-butyl cation can lead to side reactions, necessitating careful consideration of the deprotection strategy.
Mechanism of Acid-Catalyzed Boc-Deprotection
The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.
Caption: Mechanism of Acid-Catalyzed Boc-Deprotection.
Standard Protocol for TFA-Mediated Boc-Deprotection
This protocol is a widely used and effective method for the removal of the Boc group.
Materials:
-
N-Boc-adamantylglycine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triethylsilane (TES), anisole, or thioanisole) (optional)
-
Diethyl ether (cold)
Procedure:
-
Dissolution: Dissolve the N-Boc-adamantylglycine (1.0 eq) in DCM.
-
Scavenger Addition (Optional but Recommended): If the adamantylglycine derivative contains other sensitive functional groups (e.g., tryptophan or methionine residues in a peptide sequence), add a scavenger (5-10% v/v) to the solution to trap the tert-butyl cation and prevent side reactions.
-
TFA Addition: Cool the solution in an ice bath and add TFA (typically in a 1:1 ratio with DCM, or 25-50% TFA in DCM). Anhydrous conditions are preferred for optimal results.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. For the sterically hindered adamantylglycine derivative, a longer reaction time or a higher concentration of TFA may be necessary for complete deprotection.
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
The crude product is typically obtained as the TFA salt. To isolate the product, triturate the residue with cold diethyl ether and collect the resulting precipitate by filtration.
-
To obtain the free amine, the TFA salt can be dissolved in water or a suitable solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution or a basic ion-exchange resin). Subsequent extraction with an organic solvent and drying will yield the free amine.
-
| Parameter | Recommendation | Rationale |
| Acid | Trifluoroacetic Acid (TFA) | Strong acid that effectively cleaves the Boc group and is volatile for easy removal. |
| Solvent | Dichloromethane (DCM) | Good solvent for the substrate and compatible with TFA. |
| TFA Concentration | 25-50% in DCM or neat TFA | Higher concentrations may be needed for complete deprotection of the sterically hindered substrate. |
| Scavengers | Triethylsilane, Anisole | Prevents side reactions by trapping the reactive tert-butyl cation. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes potential side reactions. |
| Reaction Time | 1 - 4 hours | Monitor for completion as longer times may be required. |
Alternative Deprotection Strategies
While TFA is the most common reagent, alternative methods can be advantageous, particularly when dealing with acid-sensitive substrates.
-
HCl in Organic Solvents: A solution of HCl in dioxane, methanol, or ethyl acetate can also be used for Boc deprotection.
-
Lewis Acids: Reagents such as zinc bromide (ZnBr₂) in DCM can selectively cleave secondary N-Boc groups.
-
Thermal Deprotection: In some cases, heating the N-Boc protected amine can lead to deprotection, although this method is less common and may require high temperatures.
-
Heterogeneous Catalysts: The use of solid acid catalysts, such as Montmorillonite K10 clay, can offer a milder and more environmentally friendly approach to Boc deprotection.
Troubleshooting Boc-Deprotection
-
Incomplete Deprotection: This is a common issue with sterically hindered substrates like adamantylglycine derivatives. To address this, increase the reaction time, the concentration of TFA, or the reaction temperature. For solid-phase synthesis, ensure proper swelling of the resin.
-
Side Product Formation: The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups. The use of scavengers is the most effective way to mitigate this.
-
Difficulty in Product Isolation: The resulting amine salt may be hygroscopic or difficult to precipitate. Careful handling and thorough drying are essential. Using a basic ion-exchange resin can simplify the work-up to obtain the free amine.
Part 3: Orthogonal Strategies in Peptide Synthesis
When incorporating adamantylglycine into a peptide sequence, an orthogonal protection strategy is essential to allow for the selective removal of protecting groups at different stages of the synthesis. The Boc group is a key component of the Boc/Bzl (benzyl) protection strategy, which is one of the two major approaches in solid-phase peptide synthesis (SPPS), the other being the Fmoc/tBu strategy.
In the Boc/Bzl strategy, the N-terminal α-amino group is protected with the acid-labile Boc group, while side-chain functional groups are protected with benzyl-based ethers, esters, and carbamates, which are also acid-labile but require a much stronger acid (like anhydrous HF) for cleavage. This allows for the selective removal of the N-terminal Boc group at each coupling step with a milder acid like TFA.
Caption: Boc/Bzl Orthogonal Strategy in Peptide Synthesis.
Conclusion
The Boc-protection and deprotection of adamantylglycine are critical steps in the synthesis of valuable pharmaceutical intermediates and complex peptides. While the steric bulk of the adamantyl group presents challenges, a thorough understanding of the reaction mechanisms and the implementation of optimized protocols can lead to high-yielding and efficient transformations. By carefully selecting reaction conditions, monitoring progress, and employing appropriate troubleshooting strategies, researchers can successfully navigate the synthesis of these important building blocks, paving the way for the development of novel therapeutics.
References
- A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. (URL not available)
-
Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine - ResearchGate. Available at: [Link]
-
A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin - ResearchGate. Available at: [Link]
-
The existing methods to synthesize (S)-N-Boc-3′-hydroxyadamantylglycine (I) | Download Scientific Diagram - ResearchGate. Available at: [Link]
- A process for industrial preparation of [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine - Google Patents.
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. Available at: [Link]
-
Di-tert-butyl dicarbonate - chemeurope.com. Available at: [Link]
-
Di-tert-butyl dicarbonate - Wikipedia. Available at: [Link]
- Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine - Google Patents.
-
Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2 | Request PDF - ResearchGate. Available at: [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL not available)
- Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. - ResearchGate. Available at: [https://www.researchgate.net/publication/8098314_Rapid_Deprotection_of_N-Boc_Amines_by_TFA_Combined_with_Freebase_Generation_Using_Basic_Ion-Exchange_Resins](https://
Application Notes and Protocols: (S)-N-Boc-3-hydroxyadamantylglycine as a Versatile Building Block for Advanced Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-N-Boc-3-hydroxyadamantylglycine, a unique non-proteinogenic amino acid, and its application in the synthesis of sophisticated peptidomimetics. We delve into the rationale behind its use, highlighting the significant advantages conferred by the adamantane moiety, such as enhanced metabolic stability and conformational rigidity. Detailed, field-proven protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) are presented, with a focus on overcoming the challenges associated with sterically hindered amino acids. Furthermore, we outline methodologies for the characterization of the resulting peptidomimetics, including structural analysis and stability assays.
Introduction: The Adamantane Advantage in Peptidomimetic Design
The adamantane cage, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon structure, has garnered significant attention in medicinal chemistry.[1][2] Its incorporation into bioactive molecules can dramatically improve their pharmacokinetic and pharmacodynamic profiles.[3][4] When integrated into a peptide backbone in the form of an amino acid like this compound, this bulky moiety acts as a "lipophilic bullet," offering several key benefits:[1]
-
Enhanced Metabolic Stability: The adamantane structure provides steric shielding to adjacent peptide bonds, protecting them from enzymatic degradation by proteases. This leads to a longer plasma half-life and improved bioavailability of the peptidomimetic drug candidate.[1][5]
-
Conformational Rigidity: The rigid, cage-like structure of adamantane restricts the conformational freedom of the peptide backbone. This can help to lock the peptidomimetic into a bioactive conformation, leading to higher binding affinity and selectivity for its target.[6][7]
-
Increased Lipophilicity: The hydrocarbon nature of adamantane increases the overall lipophilicity of the peptide, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[1][5]
-
Novel Receptor Interactions: The unique three-dimensional shape of the adamantyl group can facilitate novel van der Waals and hydrophobic interactions within the binding pocket of a target receptor, potentially leading to increased potency and altered pharmacology.[4]
This compound is a particularly valuable building block as it combines the benefits of the adamantane core with a chiral glycine residue, providing a versatile scaffold for creating structurally diverse peptidomimetics.[3] The hydroxyl group offers a potential site for further functionalization, adding another layer of complexity and potential for targeted interactions.
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₇NO₅ | [8] |
| Molecular Weight | 325.4 g/mol | [8] |
| CAS Number | 361442-00-4 | [8] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. | |
| Purity | >98% (typically) |
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of sterically hindered amino acids like this compound into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences. The following protocols are based on the widely used Fmoc/tBu strategy.[9]
General SPPS Workflow
The overall process follows the standard SPPS cycle. The key challenge lies in the coupling step of the bulky adamantylglycine residue.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Recommended Coupling Protocol for this compound
Due to the steric hindrance of the adamantyl group, a more potent coupling reagent and potentially a double coupling strategy are recommended to ensure complete acylation.[3][10] HATU is a highly effective coupling reagent for such challenging couplings.[1]
Materials:
-
Fmoc-protected peptide-resin
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit or other ninhydrin-based test
Protocol:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove piperidine.
-
-
Amino Acid Activation and Coupling (First Coupling):
-
In a separate vessel, dissolve this compound (3-5 eq.) and HATU (3-5 eq.) in a minimal amount of anhydrous DMF.
-
Add DIPEA or collidine (6-10 eq.) to the activation mixture and agitate for 1-2 minutes. Causality: HATU, an aminium salt, rapidly forms a highly reactive OAt-ester with the amino acid, facilitating efficient coupling even with sterically hindered amines. DIPEA or collidine acts as a base to neutralize the protonated amine on the resin and facilitate the reaction.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For particularly difficult sequences, extending the coupling time to overnight may be beneficial.
-
-
Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test.
-
A negative Kaiser test (yellow beads) indicates a complete reaction.
-
A positive Kaiser test (blue beads) indicates the presence of unreacted free amines, necessitating a second coupling.
-
-
Double Coupling (if necessary):
-
If the Kaiser test is positive, drain the reaction vessel and wash the resin with DMF (3x).
-
Repeat the amino acid activation and coupling steps (Step 2) using fresh reagents. Causality: A second coupling cycle with fresh reagents ensures that any remaining free amines are acylated, maximizing the yield of the desired peptide and minimizing deletion byproducts.[11][12]
-
Allow the second coupling to proceed for another 2-4 hours.
-
Perform a final Kaiser test to confirm the completion of the reaction.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (3x) and DCM (3x) to remove any excess reagents and byproducts.
-
The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
-
Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood. TIS is a scavenger to protect sensitive residues like tryptophan and methionine from side reactions.
-
Protocol:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
Characterization of Adamantane-Containing Peptidomimetics
Thorough characterization is essential to confirm the identity, purity, and structural features of the synthesized peptidomimetic.
Purity and Identity Confirmation
| Technique | Purpose | Expected Observations |
| RP-HPLC | To assess the purity of the crude and purified peptide. | A major peak corresponding to the desired product. The retention time will be influenced by the increased lipophilicity from the adamantyl group.[9] |
| Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | To confirm the molecular weight of the synthesized peptide. | The observed mass should match the calculated mass of the peptide containing the adamantylglycine residue. |
Structural Analysis
The incorporation of adamantylglycine is expected to induce specific conformational preferences in the peptide backbone.
Caption: Adamantylglycine imposes conformational constraints on a peptide backbone.
-
Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the secondary structure of peptides. The introduction of a bulky, conformationally restricting group like adamantylglycine can induce or stabilize specific secondary structures, such as β-turns.[4][13] A CD spectrum showing characteristics of a β-turn (e.g., a positive band around 202 nm and a negative band around 230 nm for a type II β-turn) would provide evidence for the conformational effect of the adamantylglycine residue.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, can provide detailed information about the three-dimensional structure of the peptidomimetic in solution.[5][10] The observation of specific Nuclear Overhauser Effects (NOEs) between protons can confirm the presence of defined secondary structures, such as turns or helices, induced by the adamantylglycine. The characteristic signals of the adamantane cage protons can also be used to confirm its incorporation and study its local environment.[14]
Application Protocol: Assessing Metabolic Stability
A key advantage of incorporating adamantane is the anticipated increase in resistance to enzymatic degradation. This can be verified using an in vitro stability assay.
Objective: To determine the half-life of an adamantane-containing peptidomimetic in the presence of proteases (e.g., in human serum or a specific enzyme solution).
Materials:
-
Purified adamantane-containing peptidomimetic
-
Control peptide (an equivalent peptide without the adamantylglycine)
-
Human serum or a solution of a relevant protease (e.g., trypsin, chymotrypsin)
-
Quenching solution (e.g., 10% TFA in acetonitrile)
-
RP-HPLC system with a UV detector
-
Mass spectrometer (optional, for metabolite identification)
Protocol:
-
Preparation:
-
Prepare stock solutions of the test peptidomimetic and the control peptide of known concentrations.
-
Pre-incubate an aliquot of human serum or protease solution at 37°C.
-
-
Incubation:
-
Initiate the reaction by adding a known amount of the peptide stock solution to the pre-warmed serum or protease solution.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a tube containing the quenching solution.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analysis by RP-HPLC:
-
Inject the supernatant onto an RP-HPLC system.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.[15]
-
Quantify the peak area at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact peptide against time.
-
Calculate the half-life (t₁/₂) of the peptide.
-
Compare the half-life of the adamantane-containing peptidomimetic to that of the control peptide. A significantly longer half-life for the adamantane-containing peptide demonstrates its enhanced metabolic stability.
-
Conclusion
This compound is a powerful and versatile building block for the development of advanced peptidomimetics. Its unique structural and physicochemical properties can impart significant advantages in terms of metabolic stability, conformational rigidity, and lipophilicity. While its steric bulk presents challenges during solid-phase synthesis, the optimized protocols presented in this guide provide a reliable pathway for its successful incorporation. The subsequent characterization and stability studies are crucial for validating the desired properties of the final peptidomimetic. By leveraging the "adamantane advantage," researchers can unlock new possibilities in the design of potent and durable peptide-based therapeutics.
References
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Horvat, S., et al. (2006). Adamantoylated biologically active small peptides and glycopeptides structurally related to the bacterial peptidoglycan. Journal of Medical Chemistry, 49(11), 3136-3142. [Link]
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Balaram, P. (1984). Peptide Models for Beta-Turns. A Circular Dichroism Study. International Journal of Peptide and Protein Research, 23(4), 411-9. [Link]
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Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
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Woodman, N., et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(10), e202200031. [Link]
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Hennig, A., et al. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Molecules, 23(8), 1938. [Link]
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Papini, A. M., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(16), 8879. [Link]
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Kas'yan, A. D., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Molecules, 26(23), 7155. [Link]
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Hruby, V. J. (1993). Conformational and topographical considerations in designing agonist peptidomimetics from peptide leads. Biopolymers, 33(7), 1073-82. [Link]
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Biotage. (2023). Using double coupling to improve your peptide synthesis. [Link]
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Lescrinier, E., et al. (2021). Synthesis and Characterization of Adamantane-Containing Heteropeptides with a Chirality Switch. Chemistry – A European Journal, 27(54), 13543-13549. [Link]
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Rose, G. D., et al. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951-4. [Link]
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Gellman, S. H. (2005). Circular Dichroism of Designed Peptide Helices and b-Hairpins: Analysis of Trp. Angewandte Chemie International Edition, 44(42), 6896-6899. [Link]
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Lesotho, M., et al. (2022). Synthesis of a retro-GFOGER Adamantane-Based Collagen Mimetic Peptide Imbibed in a Hyaluronic Acid Hydrogel for Enhanced Wound Healing. ACS Applied Bio Materials, 5(1), 223-237. [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
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Bonsir, M., et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(10), e202200031. [Link]
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PubChem. (n.d.). This compound. [Link]
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Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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Williams, K. R., et al. (2007). Reverse-Phase HPLC Separation of Enzymatic Digests of Proteins. Current Protocols in Protein Science. [Link]
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Pramod, M., et al. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Chemical Communications, 60(36), 4810-4813. [Link]
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Rozansa, S. J., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]
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Wang, K., et al. (2025). Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria. Bioorganic Chemistry, 165, 108990. [Link]
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Alnajjar, M. A., et al. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. ResearchGate. [Link]
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Yan, L., et al. (2023). HPLC analysis of the enzymatic results of peptides before and after modification of PEG3. ResearchGate. [Link]
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Dhavale, D. D., et al. (2003). Studies on Novel Peptidomimetics Having Bi-Directional Dispositions of Hydroxylated D-Pro-Gly Motifs Anchored on a C(2)-symmetric Iminosugar-Based Foundation. Organic Letters, 5(5), 729-32. [Link]
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Egorov, M. V., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides, 2013, 670624. [Link]
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Zheng, W., et al. (2020). Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies. ResearchGate. [Link]
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Application Note & Protocol: A Commercially Viable, Large-Scale Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-N-Boc-3-hydroxyadamantylglycine is a pivotal chiral intermediate in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus.[1][2][3] The stereochemistry of this non-proteinogenic amino acid is critical for the efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed, robust, and scalable protocol for the synthesis of this compound, designed for commercial application. The methodology emphasizes cost-effective reagents, high-yield reaction steps, and stringent quality control to ensure a final product purity exceeding 99.5%.[2] We will detail a chemical synthesis route beginning from 1-adamantanecarboxylic acid, proceeding through key intermediates like 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, and culminating in a highly selective chiral resolution.
Introduction: The Strategic Importance of this compound
The adamantane scaffold is a rigid, lipophilic cage structure that is increasingly utilized in medicinal chemistry to enhance the therapeutic properties of drug candidates.[4] In the case of Saxagliptin, the this compound moiety plays a crucial role in binding to the S2 extensive subsite of the DPP-4 enzyme. The precise stereochemical configuration is paramount; the biological activity of different enantiomers can vary dramatically, making enantioselective synthesis a critical challenge in pharmaceutical manufacturing.[5]
While enzymatic routes for synthesis exist, such as reductive amination using phenylalanine dehydrogenase, the high cost and limited availability of the necessary enzymes can render them unsuitable for large-scale commercial production.[6] This document, therefore, focuses on a conventional chemical approach that has been optimized for yield, purity, and economic viability. The described process starts with the readily available 1-adamantanecarboxylic acid and employs a strategic sequence of hydroxylation, functional group manipulation, and classical resolution to obtain the desired (S)-enantiomer.[1]
Overall Synthetic Strategy
The synthesis is designed as a multi-step linear sequence that can be broken down into two primary stages.
-
Stage 1: Synthesis of the Key α-Keto Acid Intermediate. This stage focuses on constructing the core 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid structure from 1-adamantanecarboxylic acid. This involves functionalizing the adamantane cage at the C3 position and building the α-keto acid side chain.
-
Stage 2: Formation and Chiral Resolution of the Amino Acid. This stage involves converting the α-keto acid into a racemic N-Boc protected amino acid, followed by a critical diastereomeric salt resolution to isolate the target (S)-enantiomer.
The complete workflow is outlined below.
Caption: Quality control workflow for the commercial synthesis process.
Conclusion
The protocol detailed herein presents a commercially viable and scalable pathway for the synthesis of this compound. By leveraging cost-effective starting materials and reagents, optimizing reaction conditions for high yield, and integrating critical quality control checkpoints, this process is designed to reliably produce the target molecule to the stringent purity specifications required for pharmaceutical applications. The strategic use of classical resolution with quinidine provides a proven and effective method for obtaining the desired enantiomer, avoiding the high costs associated with enzymatic or asymmetric synthesis approaches. This application note serves as a comprehensive guide for researchers and drug development professionals aiming to establish a robust manufacturing process for this key Saxagliptin intermediate.
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Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. (2014). Chinese Pharmaceutical Journal. [Link]
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The existing methods to synthesize (S)-N-Boc-3′-hydroxyadamantylglycine (I). (2016). ResearchGate. [Link]
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Application Note: A Multi-faceted Approach to the Characterization of Adamantylglycine-Containing Peptides
Introduction: The Adamantylglycine Challenge
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to enhanced stability, novel structural motifs, and improved therapeutic profiles. Among these, adamantylglycine (Ada), with its bulky, rigid, and highly lipophilic cage structure, presents unique opportunities for modulating peptide conformation and receptor interactions.[1][2] However, these same physicochemical properties introduce significant analytical hurdles that can complicate characterization, purification, and quality control.
This application note provides a comprehensive guide to navigating the analytical challenges associated with adamantylglycine-containing peptides. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for a multi-technique approach, ensuring scientific integrity and trustworthy results. Our focus will be on leveraging mass spectrometry, chromatography, and spectroscopy to build a complete analytical picture of these unique molecules.
The Physicochemical Impact of Adamantylglycine
The adamantyl moiety, a diamondoid hydrocarbon, imparts a profound hydrophobicity and steric bulk to the peptide backbone. This influences the peptide's behavior in several key ways:
-
Increased Hydrophobicity: Adamantylated peptides exhibit significantly increased retention in reversed-phase chromatography, potentially leading to poor peak shape and recovery.[3] This also poses challenges for solubility in aqueous buffers.
-
Steric Hindrance: The bulky adamantyl group can hinder enzymatic cleavage and may affect the efficiency of sequencing methodologies like Edman degradation.[4][5]
-
Conformational Rigidity: The adamantyl cage can restrict the conformational freedom of the peptide backbone, potentially inducing specific secondary structures such as β-turns.[6]
-
Unique Fragmentation Patterns: In mass spectrometry, the rigid adamantyl group can influence fragmentation pathways, requiring tailored optimization of collision energies.
A successful characterization strategy must anticipate and address these challenges head-on. The workflow described herein integrates multiple analytical techniques to provide orthogonal data, ensuring a comprehensive and validated structural elucidation.
Figure 1: A comprehensive workflow for the synthesis and characterization of adamantylglycine-containing peptides.
Mass Spectrometry: Identity, Purity, and Sequence Verification
Mass spectrometry (MS) is the cornerstone for confirming the identity and assessing the purity of synthetic peptides.[7][8] For adamantylglycine-containing peptides, a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) for purity assessment and tandem MS (MS/MS) for sequence confirmation is indispensable.
Causality Behind Experimental Choices
-
Ionization Mode: Electrospray ionization (ESI) is the preferred method for peptides as it generates multiply charged ions, bringing larger molecules into the detectable range of most mass analyzers.[8]
-
Mobile Phase Additives: The high hydrophobicity of adamantylated peptides necessitates strong ion-pairing agents like trifluoroacetic acid (TFA) for good chromatographic peak shape in UV-based HPLC. However, TFA is known to cause ion suppression in MS.[9] A compromise is often necessary. Formic acid (FA) is a more MS-friendly alternative, though it may result in broader peaks. A low percentage of TFA (e.g., 0.01%) can sometimes be used with FA to improve chromatography without drastically suppressing the MS signal.
-
Collision Energy in MS/MS: The rigid adamantyl group can alter peptide fragmentation. Standard collision-induced dissociation (CID) energies may not be sufficient to fragment the peptide backbone adjacent to the adamantylglycine residue. It is often necessary to perform a collision energy optimization study to ensure adequate fragmentation for sequence confirmation. In-source fragmentation can also be explored to generate initial fragments.[10]
Protocol: LC-MS/MS Analysis
1.2.1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent. Due to the hydrophobicity, start with a solution containing a higher percentage of organic solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).[11][12]
-
If solubility is an issue, the use of a mass spectrometry-compatible surfactant like n-Dodecyl-β-D-maltoside (DDM) can be considered to maximize recovery.[3]
-
Centrifuge the sample to remove any particulates before injection.
1.2.2. LC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 300Å pore size | The wide pore size is suitable for peptides, and the C18 stationary phase provides the necessary hydrophobicity for retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible acidic modifier to protonate the peptide.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the hydrophobic peptide from the column. |
| Gradient | Start with a higher initial %B (e.g., 10-20%) and use a shallow gradient. | The high hydrophobicity of adamantylated peptides requires a stronger initial mobile phase and a shallow gradient for optimal resolution.[13][14] |
| Flow Rate | 0.2-0.4 mL/min for analytical scale | Standard flow rate for analytical HPLC. |
| Column Temp. | 40-60 °C | Elevated temperature can improve peak shape and reduce viscosity.[15] |
| Ionization Mode | ESI Positive | Peptides readily form positive ions.[8] |
| MS Scan Range | 300-2000 m/z | To cover the expected range of multiply charged precursor ions. |
| MS/MS | Data-Dependent Acquisition (DDA) | Automatically selects the most abundant precursor ions for fragmentation. |
| Collision Energy | Ramped or optimized per peptide | To account for the potential stability of the adamantyl-peptide bond.[10] |
1.2.3. Data Analysis:
-
Confirm the molecular weight of the peptide from the MS1 spectrum by deconvoluting the observed charge state envelope.
-
Analyze the MS/MS spectra to confirm the amino acid sequence. Pay close attention to the b- and y-ion series to ensure complete sequence coverage. The mass of adamantylglycine should be used in the sequencing software.
NMR Spectroscopy: Unveiling the 3D Structure
While MS confirms the primary structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the three-dimensional structure and conformational dynamics of peptides in solution.[16][17][18] For peptides containing adamantylglycine, NMR can reveal how this bulky group influences the peptide's fold.
Causality Behind Experimental Choices
-
Solvent Selection: The choice of solvent is critical as it can influence peptide conformation. D2O is used for aqueous environments, while solvents like DMSO-d6 or methanol-d4 can be used to assess conformational changes in different environments.
-
2D NMR Experiments: A suite of 2D NMR experiments is necessary for complete structure elucidation.
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the 3D fold.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, aiding in assignment.
-
Protocol: 2D NMR for Conformational Analysis
2.2.1. Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of deuterated solvent (e.g., D2O or DMSO-d6).
-
Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
2.2.2. NMR Acquisition:
-
Acquire a 1D proton spectrum to assess sample purity and concentration.
-
Acquire a series of 2D NMR spectra (TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (≥ 500 MHz).
2.2.3. Data Analysis:
-
Assign all proton and carbon resonances using the TOCSY and HSQC spectra. The characteristic signals of the adamantyl group should be readily identifiable in the aliphatic region of the spectrum.
-
Identify NOE cross-peaks from the NOESY spectrum to generate a list of inter-proton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NOE restraints.
Circular Dichroism: Assessing Secondary Structure
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for monitoring the secondary structure of peptides in solution.[19][20] It is particularly useful for observing conformational changes induced by the adamantylglycine residue or by changes in the peptide's environment (e.g., solvent, temperature).
Causality Behind Experimental Choices
-
Far-UV Region: The region between 190-250 nm is sensitive to the peptide backbone conformation. Characteristic spectra are observed for α-helices, β-sheets, and random coils.
-
Solvent Effects: The secondary structure of a peptide can be highly dependent on the solvent. Trifluoroethanol (TFE) is often used to promote helical structures, while aqueous buffers are more representative of physiological conditions.
Protocol: CD Spectroscopy
3.2.1. Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Determine the precise concentration of the peptide solution, for example, by UV absorbance if the peptide contains aromatic residues.
-
Prepare dilutions of the peptide in the desired solvents (e.g., buffer, TFE/buffer mixtures) to a final concentration of approximately 10-50 µM.
3.2.2. CD Measurement:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record CD spectra in the far-UV region (e.g., 190-260 nm).
-
Acquire a baseline spectrum of the solvent alone and subtract it from the peptide spectrum.
3.2.3. Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the spectral features to estimate the secondary structure content. A negative band around 222 nm and 208 nm is characteristic of an α-helix, while a single negative band around 218 nm is indicative of a β-sheet.
Edman Degradation: N-Terminal Sequence Confirmation
Edman degradation provides sequential amino acid analysis from the N-terminus of a peptide.[4] While largely superseded by MS/MS for routine sequencing, it remains a valuable orthogonal technique, especially for confirming the N-terminal residue and identifying any N-terminal modifications.
Causality and Potential Challenges
-
N-terminal Adamantylglycine: The extreme steric bulk of an N-terminal adamantylglycine residue may hinder the coupling reaction with phenyl isothiocyanate (PITC), potentially leading to low efficiency or failure of the first sequencing cycle.
-
Blocked N-terminus: Like any peptide, if the N-terminus is blocked (e.g., by acetylation or pyroglutamate formation), Edman degradation will fail.[5][21]
Protocol: Edman Degradation
4.2.1. Sample Preparation:
-
Load approximately 10-100 picomoles of the purified peptide onto a PVDF membrane.
-
Ensure the sample is free of primary and secondary amines that could interfere with the PITC chemistry.
4.2.2. Automated Sequencing:
-
Perform automated Edman degradation using a protein sequencer.
-
The instrument will perform the cycles of coupling, cleavage, and conversion.
4.2.3. Data Analysis:
-
The resulting PTH-amino acids are identified by HPLC.
-
Compare the obtained sequence with the expected sequence. If low yield is observed for the first cycle with an N-terminal adamantylglycine, this could be indicative of steric hindrance.
Figure 2: A logical diagram illustrating the complementary nature of analytical techniques for characterizing adamantylglycine-containing peptides.
Conclusion
The characterization of peptides containing adamantylglycine requires a thoughtful, multi-faceted analytical strategy. The inherent hydrophobicity and steric bulk of the adamantyl group necessitate careful optimization of standard protocols for mass spectrometry, chromatography, and spectroscopy. By understanding the causal relationships between the unique properties of adamantylglycine and its behavior in analytical systems, researchers can develop robust, self-validating workflows. The integrated approach detailed in this application note, combining LC-MS/MS, NMR, CD, and Edman degradation, provides a powerful framework for ensuring the identity, purity, and structural integrity of these challenging but promising therapeutic candidates.
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- 16. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 18. researchgate.net [researchgate.net]
- 19. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 20. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Solving Blocked N-Terminal Challenges in Antibody Development with Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
Adamantylglycine as a high-affinity peptide label for monitoring membrane transport
Application Note & Protocols
Adamantylglycine (Ada): A Minimally Invasive, High-Affinity Label for Quantitative Monitoring and Regulation of Membrane Transport
Abstract
The study of how peptides and other molecules cross cellular membranes is fundamental to drug delivery, cell biology, and pharmacology. A significant challenge in this field is the labeling of these molecules for detection without altering their intrinsic transport properties. This guide introduces the non-canonical amino acid, (S)-adamantylglycine (Ada), as a superior peptide label. Its unique properties—a compact, rigid, and lipophilic adamantane cage—allow for ultra-high affinity, specific binding to synthetic hosts like cucurbit[1]uril (CB7) while having a negligible impact on the peptide's membrane transport activity.[2][3] This "minimally invasive" nature makes Ada an ideal tool for accurately monitoring and even regulating the translocation of peptides across lipid bilayers.[2] This document provides a comprehensive overview of the principles of Ada-CB7 host-guest chemistry, detailed protocols for peptide synthesis and various transport assays, and expert insights into data interpretation and troubleshooting.
The Principle: Supramolecular Host-Guest Chemistry for Biological Insight
The power of adamantylglycine as a molecular label lies in its predictable and high-affinity interaction with specific macrocyclic host molecules, most notably cucurbit[1]uril (CB7).[2][4][5]
-
The Guest: Adamantylglycine (Ada): Adamantane is a bulky, cage-like hydrocarbon. When incorporated as an amino acid side chain (adamantylglycine), it provides a perfect "guest" that is sterically and chemically optimized to fit within the hydrophobic cavity of a host molecule.[6][7] Its lipophilicity facilitates strong, non-covalent van der Waals interactions.[8]
-
The Host: Cucurbit[1]uril (CB7): CB7 is a pumpkin-shaped macrocycle with a hydrophobic internal cavity and two hydrophilic carbonyl-lined portals.[2] This structure allows it to be highly water-soluble while selectively encapsulating hydrophobic guests like adamantane.[1][2] The binding affinity between Ada and CB7 is exceptionally high, often in the picomolar to nanomolar range, ensuring a stable and specific interaction even in complex biological media.[2]
This specific host-guest pairing forms the basis for a versatile detection and regulation system. By labeling a peptide of interest with Ada, researchers can use CB7 (which can be conjugated to reporters or used as a modulator) to track or influence the peptide's behavior.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
3.1 Materials & Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid). [9]* Amino Acids: Fmoc-protected standard amino acids, Fmoc-(S)-adamantylglycine-OH (Fmoc-Ada-OH). [10]* Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA).
-
Reagents:
-
Deprotection: Piperidine.
-
Coupling: HATU (or HBTU/HCTU), N,N-Diisopropylethylamine (DIPEA).
-
Cleavage: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Precipitation: Cold Diethyl Ether.
-
3.2 Step-by-Step Protocol
-
Resin Preparation:
-
Place the resin (e.g., 0.1 mmol scale) into a SPPS reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation. [9]Drain the DMF.
-
-
First Amino Acid Coupling (if loading your own resin):
-
This step is often pre-done on commercial resins. If not, follow standard resin loading protocols. [11]
-
-
Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes. [12] * Drain and wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).
-
-
Amino Acid Coupling (Including Fmoc-Ada-OH):
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate at room temperature for 1-2 hours.
-
Self-Validation: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), repeat the coupling step. [12] * Drain the coupling solution and wash the resin with DMF (x5).
-
-
Chain Elongation:
-
Repeat steps 3 (Deprotection) and 4 (Coupling) for each amino acid in your peptide sequence. Incorporate Fmoc-Ada-OH at the desired position using the same coupling protocol.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and washing, perform a final Fmoc deprotection (Step 3).
-
Wash the resin thoroughly with DMF, then DCM, and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water). Caution: Work in a fume hood.
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Add the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC and confirm its identity and purity (>95%) by mass spectrometry. [10]
-
Protocol 2: In Vitro Membrane Transport Assay (LUVs)
This protocol describes a fluorescence-based assay using large unilamellar vesicles (LUVs) to quantify the membrane transport activity of an Ada-labeled peptide. [2][10]The example uses the carboxyfluorescein (CF) efflux assay.
Rationale: LUVs are simple, artificial cell membrane models. CF is a fluorescent dye that is self-quenching at high concentrations. By encapsulating a high concentration of CF inside LUVs, the internal fluorescence is low. If a peptide disrupts or crosses the membrane, CF leaks out into the larger external volume, becomes diluted, and de-quenches, resulting in a measurable increase in fluorescence. [4]
Sources
- 1. Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00602J [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. rsc.org [rsc.org]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving the yield and purity of (S)-N-Boc-3-hydroxyadamantylglycine synthesis
Technical Support Center: Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This critical chiral intermediate is a cornerstone in the synthesis of important pharmaceutical agents, notably the DPP-IV inhibitor Saxagliptin, used in the management of type 2 diabetes.[1][2][] The stereospecific synthesis of this molecule, featuring a bulky adamantane cage, presents unique challenges in achieving high yield and enantiomeric purity.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust experimental protocol to help you navigate the complexities of this synthesis and optimize your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. The underlying principle of a successful synthesis is not just following steps, but understanding the chemistry behind them.
Q1: My overall yield is consistently low (<30%). What are the most likely causes and how can I address them?
A low overall yield in a multi-step synthesis can be due to inefficiencies at several stages, from the initial functionalization of the adamantane core to the final chiral resolution.[4] Let's break down the common culprits.
-
Inefficient Hydroxylation: The introduction of the hydroxyl group on the adamantane cage is a critical step. Using potassium permanganate (KMnO₄) is common, but the reaction conditions are crucial.[1]
-
Probable Cause: Over-oxidation or incomplete reaction. The adamantane C-H bond is strong, and forcing conditions can lead to side products or degradation.
-
Solution:
-
Temperature Control: Maintain a steady reaction temperature. For KMnO₄ oxidation of N-Boc-adamantylglycine, a temperature of around 90°C is often reported, but this may need optimization for your specific setup.[1]
-
Stoichiometry: Use a slight excess of KMnO₄, but avoid a large excess which can lead to over-oxidation. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
pH Control: The reaction is typically run under basic conditions (e.g., 2% KOH solution).[1] Ensure the pH is maintained throughout the reaction, as changes can affect the reactivity of the permanganate.
-
-
-
Poor Yield in the Reduction Step: If your route involves the reduction of an oxime (e.g., from 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid), this step can be a source of yield loss.[5][6]
-
Probable Cause: Incomplete reduction or side reactions. Catalytic hydrogenation or reducing agents like Ni-Al alloy are used.[1] The catalyst activity can be a major variable.
-
Solution:
-
Catalyst Quality: Ensure your catalyst (e.g., Raney Nickel, Pd/C) is fresh and active. If using a Ni-Al alloy, ensure it is properly activated.
-
Hydrogen Pressure/Source: For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.
-
Solvent Purity: Use dry, high-purity solvents. Impurities can poison the catalyst.
-
-
-
Losses during Chiral Resolution: The separation of enantiomers is often the final and most critical step for purity, but it can significantly impact yield. The theoretical maximum yield for a classical resolution is 50% for the desired enantiomer without a racemization process for the unwanted one.[7]
-
Probable Cause: Incomplete precipitation of the desired diastereomeric salt or co-precipitation of the undesired diastereomer.
-
Solution:
-
Optimize Resolving Agent: Quinidine is often used to resolve the racemic N-Boc-3-hydroxyadamantylglycine, precipitating the (S)-enantiomer salt.[5][8] Experiment with the stoichiometry of the resolving agent.
-
Solvent System & Temperature: The solubility of diastereomeric salts is highly dependent on the solvent system and temperature. Slowly cool the solution to promote the selective crystallization of the desired salt. A solvent/anti-solvent system can be effective.
-
Racemization of the Unwanted Enantiomer: To improve overall yield beyond 50%, implement a racemization protocol for the (R)-enantiomer left in the mother liquor.[8][9] This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and a base.[5]
-
-
Q2: My final product has low enantiomeric excess (ee < 98%). How can I improve the stereochemical purity?
Achieving high enantiomeric excess is paramount for pharmaceutical intermediates.
-
Probable Cause 1: Inefficient Chiral Resolution.
-
Explanation: The separation of diastereomeric salts via crystallization is an equilibrium-driven process. If the solubility difference between the two diastereomeric salts is not large enough in the chosen solvent, or if crystallization occurs too quickly, you will trap the undesired diastereomer in the crystal lattice.
-
Solution:
-
Recrystallization: Perform one or more recrystallizations of the diastereomeric salt before liberating the free amino acid. This is one of the most effective ways to enhance ee.
-
Slow Crystallization: Avoid crash cooling. Allow the solution to cool slowly to room temperature and then to a lower temperature (e.g., 0-5°C) over several hours. This gives the system time to reach thermodynamic equilibrium, favoring the crystallization of the less soluble, pure diastereomer.
-
Screening Resolving Agents: While quinidine is common, other chiral bases (e.g., brucine, cinchonidine) could potentially offer better separation.[10]
-
-
-
Probable Cause 2: Racemization during Workup.
-
Explanation: The chiral center, being alpha to a carbonyl group, can be susceptible to epimerization under harsh pH conditions (either strongly acidic or basic), especially at elevated temperatures.
-
Solution:
-
Mild pH Conditions: When liberating the enantiopure amino acid from its diastereomeric salt (e.g., by adding acid), use mild conditions. Adjust the pH carefully to around 3 using a dilute acid like 1N HCl at low temperatures (0-5°C).[11]
-
Avoid High Temperatures: Perform all workup and extraction steps at or below room temperature after the chiral center is established.
-
-
Q3: I'm observing an unknown impurity in my final product's NMR/LC-MS. What could it be?
-
Probable Cause 1: Over-oxidation Products.
-
Explanation: If using strong oxidizing agents like KMnO₄, over-oxidation can occur, potentially leading to the formation of di-hydroxy or keto-derivatives on the adamantane cage, or even cage-opening under very harsh conditions.
-
Identification & Prevention: Look for masses corresponding to [M+16] or [M+14] in the mass spectrum. To prevent this, carefully control the stoichiometry of the oxidant and the reaction temperature, and monitor the reaction closely.
-
-
Probable Cause 2: Impurities from Starting Materials.
-
Explanation: The purity of your starting adamantane derivative is crucial. Impurities at the start will be carried through and potentially modified by the subsequent reaction steps.
-
Identification & Prevention: Characterize all starting materials thoroughly before use. If commercially sourced, obtain the certificate of analysis. Purify starting materials if necessary.
-
-
Probable Cause 3: Boc-group side reactions.
-
Explanation: The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be partially cleaved under acidic conditions. During workup or chromatography on silica gel (which is slightly acidic), some deprotection might occur.
-
Identification & Prevention: Look for a mass corresponding to [M-100]. Ensure that any acidic workup steps are performed quickly and at low temperatures. If using column chromatography, consider neutralizing the silica gel with a small amount of triethylamine in the eluent.
-
Process Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for synthesizing and troubleshooting the production of this compound.
Caption: Troubleshooting workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to monitor the chiral resolution? A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. Use a chiral stationary phase (CSP) designed for amino acids. This will allow you to directly measure the ratio of the (S) and (R) enantiomers and determine the enantiomeric excess (ee) with high accuracy.
Q: Can I use an enzymatic resolution approach? A: Yes, enzymatic methods are a powerful alternative and have been used for commercial-scale synthesis.[4] For example, reductive amination of the precursor keto acid, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, using a phenylalanine dehydrogenase can produce the (S)-amino acid with very high stereoselectivity.[4] However, this requires expertise in biocatalysis and access to the specific enzyme, which can be expensive and less accessible for a standard organic synthesis lab.[4]
Q: My diastereomeric salt won't crystallize. What should I do? A: First, ensure your solution is supersaturated. You can try to concentrate the solution by slowly evaporating some solvent. If that doesn't work, try adding a small seed crystal of the desired product to initiate crystallization. If you don't have a seed crystal, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce nucleation. Finally, consider changing the solvent system entirely. A mixture of a good solvent and a poor solvent (anti-solvent) is often effective.
Recommended Experimental Protocol
This protocol describes a chemical synthesis route involving the formation of the racemic mixture followed by classical resolution.
Part 1: Synthesis of Racemic N-Boc-3-hydroxyadamantylglycine (6) [1]
This part is adapted from a literature procedure where N-Boc-adamantylglycine (5) is hydroxylated.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of potassium hydroxide (16 mL, 2% aqueous solution).
-
Reaction: Warm the KOH solution and add N-Boc-adamantylglycine (1.54 g, 0.005 mol) portion-wise. Then, add potassium permanganate (0.8 g, 0.005 mol).
-
Heating: Heat the mixture to 90°C and stir vigorously for 2 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes with a few drops of acetic acid).
-
Quench & Workup: Cool the reaction to 0°C in an ice bath. Carefully adjust the pH to 2-3 using concentrated HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude racemic N-Boc-3-hydroxyadamantylglycine (6). This crude product can be taken to the next step or purified by column chromatography if necessary.
Part 2: Chiral Resolution to obtain this compound (I) [5]
-
Salt Formation: Dissolve the crude racemic product (6) in a suitable solvent like ethyl acetate or methanol. Add an equimolar amount of the resolving agent, quinidine.
-
Crystallization: Stir the solution at room temperature. The diastereomeric salt of the (S)-enantiomer should begin to precipitate. To maximize recovery, slowly cool the mixture to 0-5°C and leave it to stand for several hours.
-
Isolation of Salt: Collect the precipitated solid by filtration and wash it with a small amount of cold solvent.
-
Purity Check: At this stage, a small sample of the salt can be processed (acidified and extracted) to check the enantiomeric excess by chiral HPLC. If the ee is insufficient (>99% is desired), recrystallize the salt from a suitable solvent.
-
Liberation of (S)-isomer: Suspend the purified diastereomeric salt in a mixture of water and ethyl acetate. Cool to 0-5°C and slowly add 1N HCl with stirring until the pH of the aqueous layer is ~3.[11]
-
Final Extraction & Isolation: Separate the organic layer. Extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound (I).
Data Summary
The choice of synthetic route can significantly impact the overall yield. Below is a comparison of reported strategies.
| Synthetic Strategy | Key Steps | Reported Overall Yield | Key Advantages/Disadvantages |
| Chemical Synthesis + Resolution | Oxime formation, reduction, Boc-protection, hydroxylation, chiral resolution.[1][5] | ~20-38% | Standard organic chemistry techniques; avoids expensive enzymes. Yield is limited by the resolution step unless racemization is employed.[4] |
| Biocatalytic Synthesis | Reductive amination of a keto-acid precursor using a dehydrogenase enzyme.[4] | Potentially Higher | High enantioselectivity (>99% ee); environmentally friendly. Requires specialized enzymes and biocatalysis equipment.[4] |
References
- A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. (2014). [No Source Found]
-
A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantyl- glycine: A Key Intermediate of Saxagliptin. (2014). Letters in Organic Chemistry, 11(8). Available from: [Link]
-
Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. (2014). Chinese Journal of Pharmaceuticals. Available from: [Link]
-
A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin. Sci-Hub. Available from: [Link]
- Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. (2014). [No Source Found]
-
A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin. (2014). ResearchGate. Available from: [Link]
-
Advanced Synthesis of Saxagliptin Intermediate: Understanding N-Boc-3-hydroxyadamantylglycine. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]
-
The existing methods to synthesize (S)-N-Boc-3′-hydroxyadamantylglycine (I). ResearchGate. Available from: [Link]
- Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine. (2011). Google Patents.
-
Chiral resolution. Wikipedia. Available from: [Link]
- A process for industrial preparation of [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine. (2014). Google Patents.
-
This compound. PubChem. Available from: [Link]
-
Synthesis - General tips for improving yield?. (2020). Reddit. Available from: [Link]
-
Synthesis of noradamantane building blocks. (2025). Organic Chemistry Frontiers. Available from: [Link]
- Preparation method of 3-amino-1-adamantanol. (2015). Google Patents.
-
Resolution processes. Kessels SA. Available from: [Link]
Sources
- 1. A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadama...: Ingenta Connect [ingentaconnect.com]
- 2. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 7. Resolution processes [kesselssa.com]
- 8. researchgate.net [researchgate.net]
- 9. EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine - Google Patents [patents.google.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. WO2014057495A1 - A process for industrial preparation of [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine - Google Patents [patents.google.com]
Troubleshooting guide for peptide synthesis using unnatural amino acids
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing unnatural amino acids (Uaas) in Fmoc solid-phase peptide synthesis (SPPS). The incorporation of Uaas opens up a vast chemical space for novel therapeutics and research tools, but it also introduces unique synthetic challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your syntheses.
Section 1: Coupling & Acylation Problems
The single most common hurdle when working with Uaas is achieving high coupling efficiency. Steric hindrance, altered electronics, and secondary structures can all conspire to prevent complete acylation.
FAQ 1.1: My synthesis has failed. The mass spectrum shows a major peak corresponding to a truncated sequence, missing my unnatural amino acid. What went wrong?
Answer:
This is a classic symptom of a failed or incomplete coupling step at the position of your unnatural amino acid. The N-terminal amine of the growing peptide chain was not fully acylated by the incoming Uaa. When the subsequent Fmoc deprotection step occurred, this unreacted amine was deprotected again, but the desired Uaa was never incorporated, leading to a deletion sequence.
Causality: The primary reason for this failure is typically the unique structure of the Uaa itself.
-
Steric Hindrance: Bulky side chains (e.g., substituted phenylalanines, biphenylalanine, or α,α-disubstituted amino acids like Aib) physically block the activated carboxyl group of the Uaa from approaching the resin-bound N-terminus.[1][2] N-methylated amino acids also present a significant challenge due to the increased steric bulk around the reacting secondary amine.[3]
-
Reduced Reactivity: The electronic properties of the Uaa can influence the reactivity of its carboxyl group upon activation.
-
On-Resin Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate or form secondary structures, making the N-terminal amine inaccessible.[4][5]
Troubleshooting Workflow:
To address poor coupling efficiency, a systematic approach is required. Start with the simplest modifications and escalate to more potent methods as needed.
Caption: Troubleshooting workflow for low coupling efficiency.
FAQ 1.2: Which coupling reagent should I use for my sterically hindered Uaa?
Answer:
Standard coupling reagents like HBTU or DIC/HOBt are often insufficient for sterically demanding couplings.[1] You need to switch to a more potent activating agent. The choice of reagent depends on several factors, including the severity of the steric hindrance and cost considerations.
Causality: The efficacy of a coupling reagent is related to the reactivity of the active ester it forms with the amino acid's carboxyl group. Reagents based on more acidic leaving groups (like HOAt or OxymaPure) generate more reactive esters, which can overcome higher activation energy barriers associated with steric hindrance.
Data Presentation: Comparison of Common Coupling Reagents
| Reagent Name | Class | Leaving Group | Relative Reactivity & Use Case | Ref |
| HBTU / TBTU | Aminium | HOBt | Standard. Good for most routine couplings. May fail with hindered Uaas. | [3] |
| HCTU | Aminium | 6-Cl-HOBt | More Reactive. Better than HBTU for many difficult couplings. | |
| HATU | Aminium | HOAt | High Reactivity. Excellent for sterically hindered and N-methylated amino acids due to the anchimeric assistance from the pyridine nitrogen in HOAt. | [3] |
| PyAOP / PyBOP | Phosphonium | HOAt / HOBt | High Reactivity. Similar in performance to HATU/HBTU. Phosphonium reagents can be less stable in solution than their aminium counterparts. | |
| COMU | Aminium | OxymaPure | High Reactivity & Safety. Performance is comparable or superior to HATU. Avoids the potentially explosive benzotriazole core of HOBt/HOAt, making it a safer alternative. | [3] |
Expert Recommendation: For a first attempt at a known difficult coupling, HATU or COMU are the recommended starting points. Their superior reactivity often justifies the higher cost by salvaging a difficult synthesis.
Experimental Protocol: Difficult Coupling Using HATU
-
Preparation: In a clean reaction vessel, dissolve the Fmoc-protected unnatural amino acid (4 eq) and HATU (3.95 eq) in anhydrous DMF.
-
Activation: Add DIPEA (8 eq) to the solution and vortex for 1-2 minutes. The solution should change color, indicating the formation of the activated OAt ester.
-
Coupling: Immediately add the activation mixture to the deprotected, resin-bound peptide.
-
Reaction: Allow the coupling to proceed for 2-4 hours at room temperature. For extremely difficult cases, this can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).
-
Monitoring: After the allotted time, take a small sample of resin beads and perform a Kaiser or Ninhydrin test to check for the presence of free primary amines.
-
Double Coupling (If Necessary): If the Kaiser test is positive, indicating incomplete reaction, drain the vessel and repeat steps 3-5 for a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Section 2: Managing Side Reactions
The unique functional groups on Uaas can either participate in unexpected side reactions or exacerbate common SPPS issues like racemization.
FAQ 2.1: My peptide has a diastereomeric impurity. How can I minimize racemization?
Answer:
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant risk during the activation step of coupling.[6][7] While all amino acids can racemize, some are particularly susceptible, including Cysteine and Histidine.[8][9] The incorporation of a Uaa can be a high-risk step, especially if it is activated for a prolonged period or under strongly basic conditions.
Causality: Racemization occurs via the formation of a symmetric oxazolone intermediate after the carboxyl group is activated. The basicity of the reaction environment and the nature of the activating agent are critical factors.[6] The use of strong, sterically unhindered bases like DIPEA can increase the rate of racemization compared to more hindered bases like 2,4,6-collidine.[6]
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent & Additive: Carbodiimide-based couplings (e.g., DIC) should always be performed with a racemization-suppressing additive. OxymaPure has been shown to be superior to HOBt in preventing racemization.[6] For pre-activated reagents, phosphonium salts (PyBOP) are sometimes reported to cause less racemization than their aminium counterparts (HBTU).
-
Base Selection: Use a sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, especially for fragment condensation or when incorporating racemization-prone residues.[6]
-
Minimize Activation Time: Avoid long pre-activation times. Add the activation mixture to the resin immediately after it is prepared.
-
Temperature Control: Perform couplings at room temperature or below if possible. Elevated temperatures, while beneficial for coupling efficiency, can significantly increase the rate of racemization.
FAQ 2.2: I'm using an azide-containing Uaa (e.g., p-azido-L-phenylalanine). What side reactions should I be aware of?
Answer:
The azide group is generally stable throughout the iterative coupling and Fmoc-deprotection cycles of SPPS.[10] However, it is susceptible to reduction during the final cleavage step.
Primary Side Reaction: Reduction of the azide (–N₃) to a primary amine (–NH₂). This is most often caused by the scavengers used in the cleavage cocktail, particularly thiols like 1,2-ethanedithiol (EDT). This transformation results in a mass decrease of 26 Da in your final product, which can be easily identified by mass spectrometry.[10]
Troubleshooting:
-
Modify the Cleavage Cocktail: If azide reduction is observed, use a "thiol-free" cleavage cocktail. A common choice is TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) . TIS is an effective carbocation scavenger that does not readily reduce azides.
-
Sequence-Specific Issues: In rare cases, an N-terminal α-azidoaspartate residue has been reported to undergo elimination during the piperidine deprotection step.[10] This is a highly specific issue and not a general concern for most azide-containing Uaas.
Section 3: Cleavage and Deprotection
The final cleavage and deprotection step is critical for obtaining a high-purity product. The presence of a Uaa may require a specialized cleavage cocktail to avoid modifying its unique side chain or to effectively remove robust protecting groups.
FAQ 3.1: How do I choose the correct cleavage cocktail for my peptide?
Answer:
The standard cleavage reagent is Trifluoroacetic acid (TFA), which cleaves the peptide from the resin and removes most common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[11] However, TFA alone generates highly reactive carbocations that can alkylate sensitive residues. Scavengers are added to the cocktail to trap these carbocations.[11][12]
The choice of cocktail depends entirely on the amino acids present in your sequence, including your Uaa.
Caption: Decision process for selecting a cleavage cocktail.
Data Presentation: Common Cleavage Cocktails
| Reagent | Composition | Primary Application | Ref |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | General purpose, good for peptides with Arg. | [11] |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | "Universal" cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. | [13][14] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / (NH₄)I (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent the oxidation of Methionine to its sulfoxide form. | [15] |
| TFA/TIS/H₂O | TFA / TIS / Water (95:2.5:2.5) | A simple, effective cocktail for peptides without highly sensitive residues. "Thiol-free" and suitable for azide-containing peptides. | [16] |
Section 4: Purification & Solubility Challenges
FAQ 4.1: My Uaa-containing peptide is very hydrophobic and won't dissolve after cleavage. How can I purify it?
Answer:
This is a common problem, as many Uaas (e.g., those with large aromatic or aliphatic side chains) significantly increase the overall hydrophobicity of a peptide, leading to aggregation.[5][16]
Troubleshooting Strategies:
-
Solubilization:
-
Avoid precipitating the peptide in ether if it is extremely hydrophobic. Instead, concentrate the TFA cleavage mixture and attempt to dissolve the crude oil directly into a strong organic solvent.
-
Try solvents like neat formic acid, hexafluoroisopropanol (HFIP), or trifluoroethanol (TFE) to dissolve the crude peptide.[16] Once dissolved, you can dilute this solution with your HPLC mobile phase A for injection.
-
For purification, using a mobile phase containing a small percentage of an organic modifier like isopropanol or even TFE can help maintain solubility on the column.
-
-
Chromatography:
-
Mobile Phase: Use a low pH mobile phase (e.g., 0.1% TFA in water/acetonitrile) to ensure all acidic residues are protonated, which generally improves peak shape.[17]
-
Gradient: Employ a very shallow gradient during RP-HPLC. A typical starting point for peptides is an increase of 1% organic phase (Buffer B) per minute.[18]
-
Column Choice: Standard C18 columns are the workhorse for peptide purification. For very hydrophobic peptides, a C4 or C8 column may provide better retention and resolution.
-
Section 5: Analytical & Characterization
FAQ 5.1: How can I definitively confirm the successful incorporation of my Uaa?
Answer:
Confirmation requires a combination of techniques to verify mass, purity, and sequence.
-
High-Resolution Mass Spectrometry (HRMS): This is the most critical step. ESI-MS or MALDI-TOF analysis will provide an accurate mass of the final peptide.[19][20] The observed mass should match the theoretical mass calculated for the sequence containing the Uaa. This confirms that the Uaa was incorporated and not a deletion or modification.
-
Tandem MS (MS/MS): To confirm the position of the Uaa in the sequence, tandem mass spectrometry is used.[19][20] The peptide is fragmented in the mass spectrometer, and the resulting b- and y-ion series are analyzed. The mass shift in the fragment ions corresponding to the Uaa will confirm its location within the peptide chain.
-
Analytical RP-HPLC: This provides the purity profile of your crude and purified product.[17] A single, sharp peak is indicative of a pure compound.
-
Amino Acid Analysis (AAA): For a quantitative measure, the peptide can be hydrolyzed, and the resulting amino acids are derivatized and quantified.[20] While this will not identify the Uaa itself unless a standard is available, it can confirm the correct ratios of the natural amino acids in the sequence, providing further evidence of the correct product.
References
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Karas, M., G. Giefing, C., & D. Wanner, O. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]
-
Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Angewandte Chemie. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
-
CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
PubMed. (n.d.). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
PMC - NIH. (n.d.). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]
-
PubMed. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]
-
PubMed - NIH. (n.d.). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]
-
ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
PMC. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Retrieved from [Link]
-
PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
- 14. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 15. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 19. biopharmaspec.com [biopharmaspec.com]
- 20. Analytical methods and Quality Control for peptide products [biosynth.com]
Technical Support Center: Synthesis of Adamantane Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Adamantane Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the unique challenges and opportunities presented by the adamantane scaffold. Here, we address common side reactions and synthetic hurdles in a practical question-and-answer format, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.
Section 1: Isomerization & Core Synthesis
The very first step—the creation of the adamantane cage itself—is often the source of significant yield issues. The classic Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene is a robust but sensitive reaction.
FAQ 1: My Lewis acid-catalyzed isomerization of tetrahydrodicyclopentadiene is resulting in a low yield of adamantane. What are the potential causes and solutions?
A: Low yields in this foundational synthesis are a frequent issue and can almost always be traced back to catalyst integrity, reaction conditions, or starting material purity.[1] The reaction involves a complex series of carbocationic 1,2-hydride and alkyl shifts, and any deviation from optimal conditions can terminate these productive pathways.[2]
Core Causality Analysis:
-
Catalyst Inactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Moisture contamination hydrolyzes the catalyst, rendering it inactive and halting the isomerization cascade.[1]
-
Thermal Side Reactions: The isomerization is exothermic. If the temperature rises too high, it can lead to cracking, polymerization, and the formation of char or non-distillable residues, which trap the product and consume the starting material.[1] Conversely, temperatures that are too low will result in an incomplete reaction.
-
Starting Material Impurities: Technical-grade dicyclopentadiene may contain impurities that can poison the catalyst or promote alternative, non-productive reaction pathways.[1]
Troubleshooting Protocol & Optimization:
| Parameter | Problem | Recommended Solution |
| Catalyst | Moisture contamination | Use a fresh, unopened bottle of high-purity AlCl₃ or AlBr₃. Handle the catalyst exclusively within an inert atmosphere (glovebox or Schlenk line). |
| Deactivation by impurities | Consider a higher catalyst loading or employ a more robust superacid catalyst system if starting material purity is a concern.[1] | |
| Temperature | Reaction runaway / Overheating | Control the initial exothermic phase by slowly adding the catalyst or by using an ice bath. Maintain the reaction temperature within the optimal range cited in established literature protocols. |
| Incomplete reaction | Ensure the reaction reaches the target temperature and is held for the requisite time. Monitor progress via GC-MS to determine the point of maximum conversion before side reactions dominate. | |
| Reactant | Impure tetrahydrodicyclopentadiene | Purify technical-grade dicyclopentadiene by distillation prior to hydrogenation and isomerization.[1] |
Troubleshooting Workflow for Low Yield in Adamantane Isomerization
Caption: Troubleshooting workflow for adamantane isomerization.
Section 2: Electrophilic Functionalization
Electrophilic substitution is a primary method for introducing functionality onto the adamantane core, typically at the more reactive tertiary (bridgehead) positions.[3] However, controlling selectivity and preventing over-reaction are common challenges.
FAQ 2: During the bromination of adamantane, I'm observing significant amounts of di- and tri-brominated byproducts. How can I improve the selectivity for 1-bromoadamantane?
A: The formation of polybrominated species is a classic side reaction in adamantane chemistry. The root cause is that the first bromine substituent does not significantly deactivate the remaining bridgehead positions towards further electrophilic attack. Selectivity is therefore a kinetic challenge.
Core Causality Analysis:
-
Reaction Mechanism: The reaction proceeds via the formation of a stable 1-adamantyl cation, which is then trapped by a bromide ion.[3] In the presence of excess bromine or a Lewis acid catalyst, the initially formed 1-bromoadamantane can be further attacked at other bridgehead positions. Lewis acids accelerate the rate of polybromination significantly.[3][4]
-
Reaction Conditions: Prolonged reaction times and high temperatures increase the statistical probability of multiple substitution events.
Troubleshooting Protocol & Optimization:
-
Control Stoichiometry: Begin by using a strict 1:1 molar ratio of adamantane to bromine. Slowly add the bromine to the adamantane solution to avoid localized high concentrations of the brominating agent.
-
Avoid Lewis Acids for Monosubstitution: For the synthesis of 1-bromoadamantane, a catalyst is generally not required. Boiling adamantane with neat bromine is often sufficient.[3] The addition of a Lewis acid is a common method specifically to promote multiple substitutions.[4]
-
Monitor Reaction Progress: Use GC-MS or TLC to track the disappearance of the starting material and the appearance of mono- and poly-brominated products. Quench the reaction as soon as the starting material is consumed to minimize over-reaction.
-
Consider Alternative Brominating Agents: For milder conditions and potentially better control, N-bromosuccinimide (NBS) can be an effective alternative to liquid bromine.[4]
-
Purification: If polybrominated byproducts do form, they can often be separated from the desired monosubstituted product by careful recrystallization, typically from methanol or ethanol.[4]
FAQ 3: My Friedel-Crafts alkylation of benzene with 1-bromoadamantane is giving a complex mixture of products, including isomers and polyalkylated species. How can I improve the yield of the desired 1-phenyladamantane?
A: This is a quintessential problem in Friedel-Crafts chemistry, exacerbated by the properties of the adamantyl group.[4] The primary side reactions are polyalkylation and, in some cases, rearrangement of the aromatic substrate.[5]
Core Causality Analysis:
-
Polyalkylation: The adamantyl group is an activating group for electrophilic aromatic substitution. This means the product, 1-phenyladamantane, is more reactive than the starting material, benzene.[4] Consequently, it can be alkylated a second time, leading to di-adamantylbenzene byproducts.
-
Carbocation Stability: The 1-adamantyl cation is a stable tertiary carbocation, which minimizes the risk of rearrangement within the adamantane cage itself. However, the issue is the activation of the aromatic ring product.[4]
Troubleshooting Protocol & Optimization:
| Parameter | Problem | Recommended Solution |
| Stoichiometry | Polyalkylation | Use a large excess of the aromatic substrate (e.g., 5-10 equivalents of benzene). This increases the probability that the adamantyl cation will react with a molecule of benzene rather than the more reactive 1-phenyladamantane product. |
| Temperature | Reduced Selectivity | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature provides good control. |
| Catalyst | Over-activity | Use a milder Lewis acid. Instead of AlCl₃, consider FeCl₃ or ZrCl₄, which can offer better selectivity and reduce the rate of polyalkylation. |
| Addition Method | Localized Reactant Concentration | Add the 1-bromoadamantane slowly to the mixture of the aromatic substrate and the Lewis acid to maintain a low concentration of the electrophile. |
Mechanism: Competition Between Mono- and Poly-alkylation
Caption: Competing pathways in Friedel-Crafts alkylation of benzene.
Section 3: Radical C-H Functionalization
Direct C-H functionalization via radical intermediates is a powerful modern strategy for derivatizing adamantane, but achieving high regioselectivity can be difficult due to the similar reactivity of C-H bonds.[2][6]
FAQ 4: I am attempting a radical C-H functionalization and getting poor selectivity between the tertiary (3°) and secondary (2°) positions. How can I favor functionalization at the bridgehead carbon?
A: This is a central challenge in adamantane chemistry. The bond dissociation energy (BDE) of the tertiary C-H bond (approx. 99 kcal/mol) is unusually high and very close to that of the secondary C-H bonds (approx. 96 kcal/mol).[7][8] This small energy difference makes it difficult for non-selective radical species to differentiate between the sites.
Core Causality Analysis:
-
Radical Reactivity: Highly reactive radical abstractors (e.g., hydroxyl radicals from peroxides) have low selectivity and will abstract hydrogen atoms from both secondary and tertiary positions, leading to a statistical mixture of products.[2]
-
Steric Factors: While the tertiary positions are sterically more accessible, this is often not enough to overcome the statistical advantage of having 12 secondary hydrogens versus only 4 tertiary hydrogens.
Troubleshooting Protocol & Optimization:
-
Choose a Selective H-atom Transfer (HAT) Catalyst: The key to selectivity is using a catalyst that is reactive enough to break the strong C-H bond but selective enough to differentiate between the 3° and 2° sites.
-
Photocatalysis: Systems using a combination of a photoredox catalyst and a specific H-atom transfer catalyst can offer high selectivity. For instance, certain amine radical cations have been shown to selectively abstract the tertiary C-H of adamantane even in the presence of other activated C-H bonds.[9]
-
O-centered Radicals: While peroxide-derived radicals can be non-selective, systems like those using the phthalimide-N-oxyl (PINO) radical can offer improved control under specific conditions.[2]
-
-
Solvent and Additives: The reaction medium can influence the transition state of the hydrogen abstraction. Experiment with different solvents to find conditions that may favor one transition state over the other.
-
Directed Functionalization: If the adamantane substrate already possesses a functional group, consider a directed C-H functionalization strategy. This approach uses a directing group to deliver the reactive species to a specific C-H bond, overriding the inherent reactivity of the molecule.
Section 4: Carboxylation (Koch-Haaf Reaction)
The Koch-Haaf reaction is a classic and effective method for producing 1-adamantanecarboxylic acid. However, under forcing conditions, the highly acidic medium can promote unwanted side reactions.
FAQ 5: When performing a Koch-Haaf reaction on 2-adamantanol to synthesize adamantane-2-carboxylic acid, I am instead isolating 1-adamantanecarboxylic acid. What is causing this rearrangement?
A: You are observing the thermodynamically driven rearrangement of the adamantane cage under superacidic conditions. This is a common and often unavoidable side reaction when attempting to functionalize the secondary (2°) position via a carbocationic intermediate.
Core Causality Analysis:
-
Carbocation Stability: In the strong acid used for the Koch-Haaf reaction (e.g., H₂SO₄/HCOOH), 2-adamantanol is protonated and loses water to form a secondary (2-adamantyl) carbocation.[10]
-
Isomerization: The secondary carbocation is less stable than the tertiary (1-adamantyl) carbocation. Through a series of hydride shifts, the secondary cation will rapidly rearrange to the more stable tertiary cation.[11] This tertiary cation is then trapped by carbon monoxide to yield the 1-adamantanecarboxylic acid, which is the thermodynamically favored product.[12]
Strategies for Mitigation (and Acceptance):
-
Acceptance: For many substrates, this rearrangement is extremely difficult to prevent. The direct Koch-Haaf reaction is fundamentally best suited for producing 1-substituted derivatives.
-
Milder Conditions (Limited Success): Attempting the reaction at lower temperatures may kinetically favor the formation of the 2-substituted product, but yields are often very low as the rearrangement is typically faster than the carboxylation at the secondary position.
-
Alternative Synthetic Routes: To synthesize adamantane-2-carboxylic acid, a non-carbocationic route is required. A more reliable method involves the oxidation of adamantanone, which is synthesized from adamantane itself using sulfuric acid.[3] This avoids the formation of the rearranging 2-adamantyl cation during the carboxylation step.
References
- Di Stasi, A. M., & Zonta, C. (2008). Synthesis and antiviral activity of metabolites of rimantadine. PubMed.
- BenchChem. (2025).
- BenchChem. (2025).
- McTiernan, C. D., et al. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry.
- McTiernan, C. D., et al. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. OUCI.
- Gimaletdinova, A. A., et al. (2025).
- Wikipedia contributors. (2024). Adamantane. Wikipedia.
- Geluk, H. W., & Schlatmann, J. L. M. A. (1968).
- McTiernan, C. D., et al. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry (RSC Publishing).
- Wikipedia contributors. (2024). Rimantadine. Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Rimantadine Hydrochloride: Synthesis and Properties.
- BenchChem. (2025).
- ResearchGate. (n.d.). Koch-Haaf reactions of adamantanols.
- Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC.
- Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.
- Orlinski, J. L., et al. (2019).
- ResearchGate. (2019).
- Olah, G. A., et al. (1984). Electrophilic reactions at single bonds. 22. Superacid-catalyzed electrophilic formylation of adamantane with carbon monoxide competing with Koch-Haaf carboxylation. Journal of the American Chemical Society.
- Wikipedia contributors. (2024).
- Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
Sources
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- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Coupling Conditions for (S)-N-Boc-3-hydroxyadamantylglycine
Welcome to the technical support center for handling challenging peptide couplings. This guide is specifically designed for researchers, chemists, and drug development professionals working with the sterically demanding amino acid, (S)-N-Boc-3-hydroxyadamantylglycine. Due to its bulky adamantyl cage, this valuable intermediate—a key component in the synthesis of Saxagliptin—presents unique challenges in amide bond formation.[1][2][3][4] This document provides in-depth, experience-driven answers to common issues, moving beyond simple instructions to explain the chemical principles behind each recommendation.
Section 1: Foundational Knowledge & Initial Setup
This section addresses the most fundamental questions regarding the setup of a successful coupling reaction involving this unique amino acid.
Q1: What makes the coupling of this compound so difficult compared to standard amino acids?
The primary challenge is severe steric hindrance. The adamantyl group is a rigid, three-dimensional cage structure that physically blocks the approach of the incoming amine nucleophile to the activated carboxylic acid. This "steric shield" slows down the rate of the desired amide bond formation, often leading to incomplete reactions, low yields, and the prevalence of side reactions if conditions are not carefully optimized. Standard coupling conditions developed for simple amino acids like Alanine or Glycine will almost certainly fail or provide poor results.[5][6]
Q2: Which class of coupling reagents is the best starting point for this molecule?
For sterically hindered substrates, uronium/aminium or phosphonium salt-based reagents are strongly recommended over older methods like carbodiimides (e.g., DCC, EDC) used in isolation.[7][8] Reagents such as HATU , HCTU , and PyAOP are superior choices because they generate highly reactive activated esters in situ that can overcome the high activation energy barrier imposed by the adamantyl group.
-
Expert Insight: HATU is often the preferred first choice. It generates a 7-aza-1-hydroxybenzotriazole (OAt) active ester, which is more reactive than the 1-hydroxybenzotriazole (OBt) ester formed by its common relative, HBTU.[8][9] The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance during the aminolysis step, accelerating the coupling reaction.[8]
Q3: What solvent system should I use for the coupling reaction?
The ideal solvent must fully dissolve all reactants—the N-Boc-amino acid, the amine component, the coupling reagent, and the base—to ensure a homogeneous reaction mixture.
-
Primary Recommendation: High-polarity, aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the industry standard.
-
Troubleshooting Solubility: If you observe poor solubility, consider using a mixture of DMF with up to 25% Dimethyl sulfoxide (DMSO).[10] DMSO has excellent solvating power but can be more difficult to remove during workup. For substrates that are particularly aggregation-prone, solvent mixtures containing trifluoroethanol (TFE) have also been shown to be effective at breaking up hydrogen bonding networks.[10][11]
Section 2: Troubleshooting Common Reaction Failures
This section provides a logical, step-by-step approach to diagnosing and solving the most common issues encountered during the coupling process.
Q4: My reaction is stalled or incomplete after several hours, according to HPLC analysis. What is my first troubleshooting step?
An incomplete reaction is the most common failure mode. Before making drastic changes, follow this logical progression:
-
Increase Reaction Temperature: Gently warming the reaction can provide the necessary energy to overcome the steric barrier. Increase the temperature to 40-50°C and continue to monitor the reaction by HPLC.[12][13] Be aware that excessive heat can increase the risk of racemization, especially with prolonged reaction times.[13][14]
-
Increase Reagent Concentration: Le Chatelier's principle applies. If the reaction is performed under dilute conditions, the bimolecular coupling will be slow. Ensure the concentration of your limiting reagent is at least 0.1 M. Increasing the concentration to 0.2 M or higher can significantly improve reaction rates.[15]
-
Re-evaluate Your Coupling Reagent: If warming and concentration adjustments do not suffice, a more potent coupling reagent is needed. If you started with HBTU, switching to HATU or COMU is a logical upgrade.[8][16] COMU is particularly noteworthy for its high reactivity and improved safety profile, as it is based on OxymaPure rather than the potentially explosive HOBt/HOAt additives.[7][16]
Q5: My yield is very low, but my starting material is consumed. What are the likely side reactions?
If the starting material is gone but the desired product is absent or in low abundance, side reactions are the culprit.
-
Guanidinylation of the Amine: Uronium/aminium reagents like HATU and HBTU can react with the free N-terminal amine of your coupling partner, forming a stable guanidinium group that terminates the reaction.[17] This is more likely if the coupling reagent is in large excess or if the primary coupling reaction is very slow. To mitigate this, use a modest excess of the coupling reagent (see Table 2) and ensure the carboxylic acid is activated before or concurrently with the introduction of the amine.
-
Racemization: The chiral center of this compound can epimerize under basic conditions, especially at elevated temperatures. This can be detected by chiral HPLC or by observing diastereomeric products if the coupling partner is also chiral. To minimize racemization, use the weakest base necessary (e.g., N-methylmorpholine or sym-collidine instead of DIPEA) and avoid prolonged exposure to high temperatures.[16]
Troubleshooting Workflow for Low Coupling Yield
The following diagram outlines a logical workflow for diagnosing the root cause of low product yield.
Caption: Troubleshooting workflow for low yield.
Section 3: Protocols and Data
This section provides concrete experimental parameters and protocols to serve as a validated starting point for your experiments.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Reaction Monitoring
Effective troubleshooting is impossible without accurate reaction monitoring.[18][19][20]
-
Preparation: At T=0 and subsequent time points (e.g., 1, 4, 12, 24 hours), pause stirring and carefully withdraw a small aliquot (~5-10 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in 200 µL of a 1:1 solution of Acetonitrile:Water containing 0.1% Trifluoroacetic Acid (TFA). This acidic quench stops the reaction instantly.
-
Analysis: Centrifuge the quenched sample to pellet any precipitated salts. Inject the supernatant onto a C18 reverse-phase HPLC column.[21]
-
Interpretation: Monitor the disappearance of the limiting starting material peak and the appearance of the product peak. The reaction is complete when the area of the starting material peak no longer decreases.[18]
Protocol 2: Optimized Coupling of this compound
This protocol is a robust starting point for coupling to a primary amine.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to achieve a final concentration of 0.2 M (based on the limiting reagent). Stir until fully dissolved.
-
Reagent Addition: Add HATU (1.05 eq) and allow it to dissolve.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir the mixture for 10-15 minutes at room temperature. This is the pre-activation step.
-
Coupling: In a separate flask, dissolve your amine component (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature, monitoring by HPLC as described in Protocol 1. If the reaction is slow after 4 hours, increase the temperature to 45°C.
-
Workup: Once the reaction is complete, dilute with ethyl acetate and perform aqueous washes to remove DMF and excess reagents. A typical sequence is water, 5% citric acid, saturated sodium bicarbonate, and finally, brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Reagent | Class | Relative Reactivity | Key Advantages | Potential Issues |
| DCC/EDC | Carbodiimide | Low | Inexpensive. | Low reactivity for hindered substrates; DCU byproduct is poorly soluble.[22] |
| HBTU | Uronium/Aminium | High | Good general-purpose reagent; water-soluble byproducts.[16][23] | Can be insufficient for severely hindered cases; risk of guanidinylation.[17] |
| HATU | Uronium/Aminium | Very High | Superior reactivity due to OAt ester formation; excellent for difficult couplings.[8][22] | Higher cost; risk of guanidinylation.[17] |
| PyAOP | Phosphonium | Very High | High reactivity, similar to HATU; lower risk of guanidinylation than uronium salts.[22] | Byproducts can be harder to remove; less stable in solution.[8] |
| COMU | Uronium/Aminium | Excellent | Reactivity comparable to HATU; based on non-explosive OxymaPure; good solubility.[7][16] | Higher cost. |
Table 2: Recommended Reagent Stoichiometry (Starting Point)
| Component | Equivalents (eq) | Rationale |
| This compound | 1.0 | Limiting Reagent |
| Amine Component | 1.1 - 1.2 | Slight excess to drive the reaction to completion. |
| Coupling Reagent (e.g., HATU) | 1.05 - 1.1 | Minimal excess to avoid side reactions.[17] |
| Tertiary Base (e.g., DIPEA) | 2.0 - 3.0 | Neutralizes HCl/HFP generated and facilitates coupling.[16][24] |
Mechanism Visualization
The following diagram illustrates the accepted mechanism for amide bond formation when using HATU as the coupling reagent.
Caption: Mechanism of HATU-mediated amide bond formation.
References
- VertexAI Search Result 1. (2025). A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine.
- VertexAI Search Result 2. (2025). A Convenient Method for the Synthesis of (S)
- VertexAI Search Result 3. (2025).
- VertexAI Search Result 4. (2025). A Convenient Method for the Synthesis of this compound. Sci-Hub.
- VertexAI Search Result 5. (2025). Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine.
- VertexAI Search Result 6. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- VertexAI Search Result 7. (2025). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC. Benchchem.
- VertexAI Search Result 8. (2025). Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine. EP2368874A1.
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
-
Britton, J., et al. (2019). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Chemical Science, RSC Publishing. [Link]
-
Deadman, B. J., et al. (2016). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, RSC Publishing. [Link]
-
Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
- BOC Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. BOC Sciences.
-
The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
- Benchchem. (2025). Technical Support Center: Monitoring Boc-D-valine Reactions by HPLC. Benchchem.
-
Synpeptide. (n.d.). How to Optimize Peptide Synthesis? Synpeptide. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, RSC Publishing. [Link]
-
Biotage. (2023). Does amino acid concentration really matter during peptide synthesis? Biotage. [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, ACS Publications. [Link]
- Collins, J. M. (2017). Coupling method for peptide synthesis at elevated temperatures.
- Benchchem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis. Benchchem.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- Hudson, D. (1988). Methodological improvements in solid phase peptide synthesis. The Journal of Organic Chemistry.
- PEPTLAB. (2024).
- ResearchGate. (n.d.). The existing methods to synthesize (S)-N-Boc-3′-hydroxyadamantylglycine (I).
-
Noda, H., et al. (2017). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. [Link]
- ResearchGate. (2015). A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin.
- ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
Sources
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- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 3. sci-net.xyz [sci-net.xyz]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
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- 14. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
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- 16. bachem.com [bachem.com]
- 17. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
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- 19. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. file.globalso.com [file.globalso.com]
- 23. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Purification Strategies for Adamantane-Containing Peptides
Welcome to the technical support center for the purification of adamantane-containing peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with these highly hydrophobic molecules. The incorporation of the bulky, lipophilic adamantane moiety significantly impacts a peptide's physicochemical properties, often leading to difficulties in purification.[1][2] This resource provides in-depth troubleshooting guidance and frequently asked questions to help you achieve optimal purity and yield in your experiments.
The Challenge of Adamantane-Containing Peptides
Adamantane, a rigid, cage-like hydrocarbon, is increasingly used in drug design to enhance the pharmacological properties of peptides, such as increasing lipophilicity and metabolic stability.[1][3] However, these same properties make their purification notoriously difficult. The primary hurdles researchers face are:
-
Poor Solubility: Adamantane-containing peptides often exhibit low solubility in aqueous solutions and even in common organic solvents used in chromatography.[4][5] Adamantane itself is practically insoluble in water.[6][7]
-
Aggregation: The high hydrophobicity of the adamantane group promotes inter- and intramolecular aggregation, leading to poor peak shape, low recovery, and even precipitation on the column during purification.[4][5]
This guide will provide you with the expertise and practical strategies to overcome these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of adamantane-containing peptides in a question-and-answer format.
Question 1: My adamantane-containing peptide won't dissolve in the initial mobile phase. What should I do?
Answer:
This is a very common issue. The key is to find a solvent system that can solubilize the peptide without being too strong to prevent its binding to the stationary phase.
Causality: The high hydrophobicity of the adamantane group makes these peptides resistant to dissolution in aqueous buffers.[4][5] Forcing dissolution in a very strong organic solvent can lead to "breakthrough," where the peptide doesn't bind to the column at all.[8]
Step-by-Step Troubleshooting:
-
Initial Solubility Trials: Before attempting purification, perform small-scale solubility tests with your crude peptide.[4]
-
Start with Pure Organic Solvent: Try dissolving a small amount of the peptide in the pure organic component of your mobile phase first (e.g., acetonitrile, methanol, or n-propanol).[4] This can help overcome issues with wetting the hydrophobic parts of the peptide.
-
Gradual Addition of Aqueous Phase: Once dissolved in the organic solvent, slowly add the aqueous component (e.g., water with 0.1% TFA) until the peptide is fully in solution. Be careful not to add too much aqueous solvent, as this can cause the peptide to precipitate.[4]
-
Alternative Organic Solvents: If acetonitrile (ACN) isn't effective, consider more hydrophobic, and therefore stronger, organic solvents like isopropanol or n-propanol.[4][9] These can be particularly useful for highly hydrophobic peptides.
-
Consider Additives: In some cases, small amounts of formic acid or acetic acid can improve solubility.[9]
Question 2: I'm observing broad, tailing peaks in my RP-HPLC chromatogram. What's causing this and how can I fix it?
Answer:
Broad and tailing peaks are often indicative of on-column aggregation or secondary interactions with the stationary phase.
Causality: The hydrophobic adamantane groups can cause the peptides to aggregate on the column, leading to slow mass transfer and poor peak shape.[5] Additionally, if the peptide has exposed basic residues, it can interact with residual silanols on the silica-based stationary phase, causing tailing.
Step-by-Step Troubleshooting:
-
Optimize the Mobile Phase:
-
Increase Organic Solvent Strength: As mentioned previously, switching to isopropanol or n-propanol can disrupt hydrophobic aggregation.[4]
-
Adjust the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can sharpen peaks.[9][10] Ensure it is present in both your aqueous and organic mobile phases at a concentration of ~0.1%.
-
-
Elevate the Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing solvent viscosity and disrupting hydrophobic interactions.
-
Lower the Flow Rate: A slower flow rate can allow for better equilibration of the peptide between the mobile and stationary phases, potentially leading to sharper peaks.
-
Choose the Right Column:
-
Wide-Pore Stationary Phase: For peptides, a wide-pore (300 Å) stationary phase is generally recommended to allow for better access to the bonded phase.[11][12]
-
Alternative Stationary Phases: If a C18 column is not providing good results, consider a C8 or C4 column, which are less hydrophobic and may reduce strong, irreversible binding.[13]
-
Question 3: My peptide seems to be precipitating on the column, leading to high backpressure and low recovery. What should I do?
Answer:
Precipitation on the column is a serious issue that can damage your column and result in complete loss of your sample. It is a direct consequence of the peptide's low solubility in the mobile phase.
Causality: As the peptide is injected onto the column, the initial mobile phase conditions may not be strong enough to keep it in solution, causing it to precipitate at the head of the column.[4]
Step-by-Step Troubleshooting:
-
Re-evaluate Sample Dissolution: Ensure your peptide is fully dissolved in a solvent that is compatible with your initial mobile phase conditions. It's better to inject a larger volume of a more dilute, stable solution than a small volume of a concentrated, near-saturated solution.
-
Modify the Initial Gradient Conditions: Start your gradient with a higher percentage of organic solvent. This will create a more favorable environment for the hydrophobic peptide as it enters the column.
-
Use a Stronger Injection Solvent: Dissolve your sample in a solvent mixture that is slightly stronger than your initial mobile phase. However, be cautious not to make it so strong that the peptide elutes in the void volume.
-
Consider Alternative Purification Techniques: If RP-HPLC continues to be problematic due to precipitation, you may need to explore other methods like size-exclusion chromatography (SEC) as an initial cleanup step to remove smaller impurities before a final RP-HPLC polishing step.[13]
Frequently Asked Questions (FAQs)
Q: What is the best initial purification strategy for a newly synthesized adamantane-containing peptide?
A: The standard and most recommended starting point is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][14] It offers high resolution and is compatible with volatile buffers, making sample recovery straightforward.[14] Start with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[10] However, be prepared to optimize your method as outlined in the troubleshooting guide.
Q: Are there any alternatives to RP-HPLC for purifying adamantane-containing peptides?
A: Yes, while RP-HPLC is the workhorse, other techniques can be employed, especially in a multi-step purification strategy:[13][15]
-
Size-Exclusion Chromatography (SEC): Useful for initial cleanup to remove significantly smaller or larger impurities.[13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Can be effective for very polar peptides, but may be less suitable for highly hydrophobic adamantane-containing peptides unless they also possess a significant number of polar residues.[15]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge and can be a useful orthogonal purification step if your peptide has a net charge.[13]
Q: How can I improve the recovery of my adamantane-containing peptide?
A: Low recovery is often due to irreversible binding to the column or aggregation. To improve recovery:
-
Use a less hydrophobic stationary phase (e.g., C8 or C4) to reduce strong interactions. [13]
-
Incorporate stronger organic solvents like n-propanol in your mobile phase to ensure complete elution. [4]
-
Perform a high-organic wash at the end of each run to strip any remaining peptide from the column. [16]
-
Consider using a "sacrificial" protein or peptide to pre-condition the column and block non-specific binding sites, though this is less common in small molecule peptide purification.
Q: Can I use additives other than TFA in my mobile phase?
A: Yes, while TFA is the most common, other ion-pairing agents or acids can be used and may offer different selectivity:[9]
-
Formic Acid (FA): A good alternative for mass spectrometry compatibility as it causes less ion suppression than TFA.[11]
-
Acetic Acid (HOAc): Can also be used and may provide different selectivity.[4]
-
Perfluorinated Carboxylic Acids (e.g., PFPA, HFBA): These are stronger ion-pairing agents and can sometimes improve peak shape for basic peptides.[9]
Experimental Protocol: RP-HPLC Purification of an Adamantane-Containing Peptide
This protocol provides a general framework. You will likely need to optimize the gradient and solvent system for your specific peptide.
1. Materials and Reagents:
-
Crude adamantane-containing peptide, lyophilized
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase column (wide-pore, 300 Å)
2. Sample Preparation:
-
Perform a small-scale solubility test as described in the troubleshooting guide.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of ACN and water with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
4. HPLC Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject the prepared sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Monitor the elution of the peptide at 214 nm and 280 nm.
-
At the end of the gradient, hold at 95% Mobile Phase B for 5-10 minutes to wash the column.
-
Return to the initial conditions and re-equilibrate the column.
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Data and Visualization
Table 1: Properties of Common Organic Solvents for RP-HPLC of Hydrophobic Peptides
| Organic Solvent | Eluting Strength | Viscosity | UV Cutoff (nm) | Comments |
| Acetonitrile | Moderate | Low | 190 | Most common, good for MS compatibility.[9][10] |
| Methanol | Lower | Low | 205 | Can offer different selectivity compared to ACN. |
| Isopropanol | Higher | High | 205 | Good for very hydrophobic peptides, but higher viscosity leads to higher backpressure.[9] |
| n-Propanol | Higher | High | 210 | Similar to isopropanol, can improve solubility and resolution of hydrophobic peptides.[4] |
Diagrams
Caption: Troubleshooting workflow for adamantane peptide purification.
References
- J. Štimac, A.; et al. Adamantane in Drug Delivery Systems and Surface Recognition. Molecules.
- Nest Group.
- Bachem.
- ResearchGate. Synthesis and Characterization of Adamantane‐Containing Heteropeptides with a Chirality Switch | Request PDF.
- ACS Publications.
- PubMed. Adamantane in Drug Delivery Systems and Surface Recognition.
- MDPI.
- Pharmacia. Adamantane-containing drug delivery systems.
- Waters Corporation.
- GenScript.
- ResearchGate. Adamantane in Drug Delivery Systems and Surface Recognition.
- ResearchGate.
- PMC - NIH. Adamantane in Drug Delivery Systems and Surface Recognition.
- Interchim – Blog.
- PubMed.
- RSC Publishing. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents.
- PMC - NIH. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity.
- Creative Peptides.
- PMC - NIH. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.
- Solubility of Things. Adamantane.
- Organic Syntheses Procedure. adamantane.
- Wikipedia. Adamantane.
- Agilent. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Theranostics. Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy.
- Pharmaceutical Technology. Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.
- Sigma-Aldrich.
- researchopenworld.com.
- PubMed. Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy.
- Frontiers. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- ResearchGate.
- PubMed. Purification of naturally occurring peptides by reversed-phase HPLC.
- Biosynth. Complex Peptide Production, Challenges and Manufacturing | Blog.
- Sigma-Aldrich.
- Neuland Labs.
- YouTube.
- ResearchGate. I am having trouble when purifying peptide on a semiprep column, the injections are not consistent. Any ideas?
- PMC - NIH. Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding.
- Biotage.
- ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
- Technology Networks. Purification and Analysis of Synthetic Peptides: The Challenges of Method Development.
- PMC - PubMed Central.
- Biomatik.
- American Peptide Society.
- PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. nestgrp.com [nestgrp.com]
- 5. genscript.com [genscript.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. biotage.com [biotage.com]
- 9. Peptides purification development in Reverse Phase [blog.interchim.com]
- 10. bachem.com [bachem.com]
- 11. hplc.eu [hplc.eu]
- 12. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Alternative Protecting Groups for 3-Hydroxyadamantylglycine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-hydroxyadamantylglycine, a sterically hindered non-canonical amino acid. Its unique structure, while valuable in intermediates for drugs like Saxagliptin, presents significant challenges in synthetic chemistry, particularly concerning the selection and manipulation of protecting groups.[1][2] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the protection, coupling, and deprotection of 3-hydroxyadamantylglycine.
Q1: What are the primary challenges when selecting protecting groups for 3-hydroxyadamantylglycine?
The core challenge stems from the molecule's significant steric bulk. The adamantyl cage restricts access to the α-amino and 3-hydroxyl functional groups, which can lead to:
-
Slow Reaction Kinetics: Both protection and deprotection reactions may require extended reaction times, higher temperatures, or more potent reagents than for less hindered amino acids.
-
Incomplete Reactions: Achieving full conversion can be difficult, resulting in low yields and complex purification challenges.
-
Difficult Peptide Coupling: The steric hindrance around the α-amino group makes peptide bond formation inefficient with standard coupling reagents.[3] Specialized, highly active coupling agents are often necessary to achieve acceptable yields.[4][5]
-
Need for Orthogonality: With two distinct functional groups (amine and hydroxyl) requiring protection, an orthogonal strategy is essential. This means you must be able to remove one protecting group selectively without affecting the other, which is critical for stepwise peptide synthesis or side-chain modifications.[6][7][8]
Q2: I'm starting a new project. How do I choose between an Fmoc/tBu and a Boc/Bzl protection strategy for this amino acid?
The choice between the two major solid-phase peptide synthesis (SPPS) strategies depends on the sensitivity of your final peptide and the specific synthetic sequence.[][10] The bulky adamantyl group doesn't inherently favor one strategy, but it does influence reagent choice within each.
The fundamental difference lies in the lability of the α-amino protecting group: Fmoc is base-labile (removed by piperidine), while Boc is acid-labile (removed by TFA).[][11] This dictates the chemistry used for side-chain protection.
Here is a comparative analysis to guide your decision:
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Senior Scientist's Insight |
| α-Amine Protection | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc is favored for its milder deprotection conditions, which are beneficial for sensitive sequences.[12] |
| Hydroxyl Protection | tBu (tert-Butyl) | Bzl (Benzyl) | The tBu ether is standard and compatible. However, its installation on the hindered hydroxyl can be sluggish. |
| Deprotection (α-Amine) | Mild Base (e.g., 20% Piperidine in DMF) | Strong Acid (e.g., TFA) | Repeated exposure to TFA in Boc SPPS can degrade sensitive residues or cause premature cleavage from some resins. |
| Final Cleavage | Strong Acid (e.g., TFA cocktail) | Very Strong Acid (e.g., liquid HF) | The Fmoc strategy avoids the use of hazardous liquid HF, making it more common in modern labs. |
| Orthogonality | Fully Orthogonal[10] | Semi-Orthogonal[10] | The clear orthogonality of Fmoc (base-labile) and tBu (acid-labile) groups simplifies synthetic planning. |
| Best For | Acid-sensitive peptides, glycopeptides, phosphopeptides.[11] | Hydrophobic peptides, sequences prone to aggregation.[] | For most applications involving modified or complex peptides containing 3-hydroxyadamantylglycine, the Fmoc/tBu strategy offers greater flexibility and safety. |
Q3: My standard hydroxyl protection with tBu is inefficient. What are some alternative, orthogonal protecting groups for the 3-hydroxyl group?
When the tert-butyl (tBu) group proves difficult to install or you require different deprotection conditions, silyl ethers are an excellent and highly versatile alternative. They offer tunable stability based on the steric bulk of their substituents.[13]
Silyl Ethers as an Alternative:
Silyl ethers are particularly useful because they are generally stable to the basic conditions of Fmoc removal and the reagents used for peptide coupling.[14] Their removal is typically achieved with fluoride ion sources, providing an excellent orthogonal strategy.[15][16]
| Protecting Group | Structure | Deprotection Conditions | Key Advantages & Considerations |
| TBS/TBDMS | tert-Butyldimethylsilyl | TBAF in THF; HF-Pyridine.[13][15] | Good stability, widely used. Can be cleaved selectively in the presence of more robust silyl ethers like TBDPS or TIPS. |
| TIPS | Triisopropylsilyl | TBAF in THF (slower than TBS); HF.[17] | More sterically hindered and thus more stable than TBS. Excellent choice for robust protection throughout a long synthesis. |
| TBDPS | tert-Butyldiphenylsilyl | TBAF in THF (slower than TBS).[13] | Very robust. Stable to many acidic conditions that might cleave other silyl ethers. Useful if multi-step chemistry is planned on the peptide. |
Other Alternatives:
-
Trityl (Trt): This bulky group is removed under mildly acidic conditions (e.g., 1-2% TFA in DCM), making it "quasi-orthogonal" in an Fmoc/tBu strategy.[18] It can be selectively removed while leaving tBu groups intact, which is useful for on-resin side-chain manipulations.
Q4: I'm observing very low yields during peptide coupling with my protected 3-hydroxyadamantylglycine derivative. How can I troubleshoot this?
This is a classic problem stemming from steric hindrance.[3] Standard coupling reagents like HBTU/HATU may still be sluggish.
Troubleshooting Steps:
-
Switch to a Stronger Coupling Reagent: For severely hindered couplings, more potent activators are required. In our experience, HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) often provide better results. A benzotriazole activation methodology can also be an effective route for hindered peptides.[4][5]
-
Increase Reaction Time and Equivalents: Do not assume a standard 2-hour coupling time is sufficient. Allow the reaction to proceed for 4-12 hours and monitor completion using a Kaiser test (to check for remaining free amines).[19] Using a higher excess (3-5 equivalents) of the protected amino acid and coupling reagent can also drive the reaction to completion.[20]
-
Perform a "Double Couple": This is a highly effective technique. After the initial coupling reaction, drain the vessel, wash, and then repeat the coupling step with a fresh solution of the protected amino acid and coupling reagents.[20] This ensures that any unreacted sites from the first step are acylated.
-
Check for Aggregation: The adamantyl group increases hydrophobicity. In long peptide sequences, this can lead to resin aggregation, which blocks reactive sites. Adding a small amount of a chaotropic salt like LiCl (0.5 M) to the coupling reaction can disrupt secondary structures and improve outcomes.
Part 2: Experimental Protocols & Methodologies
These protocols are provided as a starting point and should be optimized for your specific substrate and equipment.
Protocol 1: Protection of 3-Hydroxyl Group as a TBS Ether
This protocol assumes the α-amino group is already protected (e.g., as an Fmoc derivative).
-
Objective: To install a tert-butyldimethylsilyl (TBS) ether on the 3-hydroxyl group, which is orthogonal to the Fmoc/tBu strategy.
-
Rationale: TBS-Cl is a common and reliable silylating agent. Imidazole acts as a base and catalyst, while DMF is an excellent solvent for this reaction.[13]
Step-by-Step Methodology:
-
Preparation: Dissolve Fmoc-(3-OH)-adamantylglycine-OH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Reagents: To the solution, add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBS-Cl, 1.5 eq).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). The steric hindrance of the adamantyl group means this reaction may be slow.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by adding a small amount of methanol.[14] Partition the mixture between ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired Fmoc-(3-OTBS)-adamantylglycine-OH.
Protocol 2: Selective Deprotection of a TBS Ether On-Resin
This protocol describes the removal of the TBS group from a peptide attached to a solid support, leaving Fmoc, tBu, and other acid-labile groups intact.
-
Objective: To selectively unmask the hydroxyl group for further modification (e.g., glycosylation, phosphorylation) while the peptide remains on the resin.
-
Rationale: Tetrabutylammonium fluoride (TBAF) is the standard reagent for cleaving silicon-oxygen bonds.[15] Its basic nature is fully compatible with the acid-labile tBu and Boc protecting groups.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin (1.0 eq) in anhydrous Tetrahydrofuran (THF) for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 1 M TBAF in THF.
-
Reaction: Drain the swelling solvent from the resin and add the TBAF solution. Agitate the mixture at room temperature.
-
Monitoring: Monitor the reaction by taking a small sample of resin, cleaving the peptide with TFA, and analyzing by LC-MS. The reaction is typically complete within 2-4 hours.
-
Washing: Once deprotection is complete, drain the TBAF solution and thoroughly wash the resin with THF, followed by DCM, and finally DMF to prepare for the next synthetic step.
Part 3: Visualization of Workflows
Diagram 1: Decision Logic for Hydroxyl Protection
This diagram illustrates the thought process for selecting a hydroxyl protecting group based on the primary peptide synthesis strategy.
Caption: Decision tree for selecting a hydroxyl protecting group.
Diagram 2: Orthogonal Synthesis Workflow Example
This diagram shows a synthetic sequence using an Fmoc/TBS orthogonal strategy for 3-hydroxyadamantylglycine.
Caption: Orthogonal workflow for side-chain modification.
References
-
ResearchGate. A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. Available from: [Link]
-
PubMed. Efficient peptide coupling involving sterically hindered amino acids. Available from: [Link]
- Google Patents. Amino acid protecting groups.
-
Wikipedia. Protecting group. Available from: [Link]
-
ResearchGate. Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. Available from: [Link]
-
Gelest. Deprotection of Silyl Ethers. Available from: [Link]
-
ResearchGate. Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. Available from: [Link]
-
Wikipedia. Silyl ether. Available from: [Link]
-
Sci-Hub. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
ResearchGate. Amino Acid-Protecting Groups. Available from: [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available from: [Link]
-
ResearchGate. The existing methods to synthesize (S)-N-Boc-3′-hydroxyadamantylglycine (I) | Download Scientific Diagram. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
NIH. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Available from: [Link]
-
Royal Society of Chemistry. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Available from: [Link]
-
ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. Available from: [Link]
-
ResearchGate. A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. Available from: [Link]
-
Chemistry LibreTexts. 16: Silylethers. Available from: [Link]
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. Available from: [Link]
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link]
- Patsnap. (s)-3-hydroxyadamantylglycine preparation method.
-
Scientia Pharmaceutica. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Available from: [Link]
-
PubMed. Amino acids and peptides. LIV. Application of 2-adamantyl derivatives as protecting groups to the synthesis of peptide fragments related to Sulfolobus solifataricus ribonuclease. I. Available from: [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]
-
PubMed. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Available from: [Link]
- Google Patents. A process for industrial preparation of [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. WO1991008190A1 - Amino acid protecting groups - Google Patents [patents.google.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biosynth.com [biosynth.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Silyl ether - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. biotage.com [biotage.com]
Validation & Comparative
Comparative analysis of different synthetic routes to (S)-N-Boc-3-hydroxyadamantylglycine
(S)-N-Boc-3-hydroxyadamantylglycine is a pivotal chiral intermediate in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes. The stereochemistry at the α-carbon of the glycine moiety is crucial for the drug's biological activity, making the enantioselective synthesis of this unnatural amino acid a topic of significant interest for researchers and drug development professionals. This guide provides a comparative analysis of the prevalent synthetic strategies, offering insights into the rationale behind experimental choices, detailed protocols, and a quantitative comparison to aid in the selection of the most suitable route for specific research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two core strategies differentiated by the stage at which the hydroxyl group is introduced onto the adamantane scaffold and the method used to establish the chiral center. These strategies are:
-
Late-Stage Hydroxylation Route: This approach first constructs the N-Boc-adamantylglycine framework and subsequently introduces the hydroxyl group at the 3-position of the adamantane ring, followed by chiral resolution.
-
Early-Stage Hydroxylation Route: This strategy commences with a pre-hydroxylated adamantane precursor to synthesize the key intermediate, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. This α-keto acid is then converted to the target amino acid via two primary methods:
-
Chemoenzymatic Reductive Amination: An enzymatic approach employing a phenylalanine dehydrogenase to directly yield the (S)-enantiomer.
-
Classical Chemical Synthesis and Resolution: A conventional chemical pathway involving oximation, reduction to a racemic amine, and subsequent chiral resolution.
-
This guide will delve into the intricacies of each of these pathways, providing a detailed, step-by-step examination of their methodologies and a critical comparison of their respective advantages and limitations.
Route 1: Late-Stage Hydroxylation
This synthetic pathway prioritizes the formation of the amino acid backbone before the functionalization of the adamantane ring. The key advantage of this approach is the potential to leverage well-established methods for α-amino acid synthesis.
Synthetic Pathway Overview
Caption: Synthetic pathway for the late-stage hydroxylation route.
In-Depth Analysis and Experimental Protocol
The initial steps of this route focus on building the α-keto acid side chain from 1-adamantanecarboxylic acid. This is typically achieved through acylation to form 1-acetyladamantane, followed by oxidation to yield 2-(1-adamantyl)-2-oxoacetic acid[1]. The keto acid is then converted to an oxime, which serves as a precursor to the amine. Reduction of the oxime and subsequent protection of the resulting amino group with a Boc-anhydride affords N-Boc-adamantylglycine[1].
The critical step in this route is the hydroxylation of the adamantane ring. This is generally accomplished using a strong oxidizing agent like potassium permanganate (KMnO₄)[1]. The regioselectivity of this reaction is directed towards the tertiary C-H bonds of the adamantane cage, leading to the desired 3-hydroxy derivative. However, this oxidation can be challenging to control and may lead to over-oxidation or side products.
The final step is the resolution of the racemic N-Boc-3-hydroxyadamantylglycine. This is a classical approach that often employs a chiral resolving agent, such as a chiral amine, to form diastereomeric salts that can be separated by crystallization.
Experimental Protocol: Hydroxylation and Resolution (Illustrative)
-
Hydroxylation: To a solution of N-Boc-adamantylglycine in a suitable solvent (e.g., a mixture of t-butanol and water), potassium permanganate is added portion-wise at a controlled temperature. The reaction is monitored by TLC until the starting material is consumed. The reaction is then quenched, and the product is extracted to yield racemic N-Boc-3-hydroxyadamantylglycine.
-
Chiral Resolution: The racemic mixture is dissolved in a suitable solvent, and a stoichiometric amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) is added. The solution is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of one of the diastereomeric salts. The crystals are collected by filtration, and the desired enantiomer is liberated by treatment with acid, followed by extraction and purification.
Route 2: Early-Stage Hydroxylation and Chemical Synthesis
This is one of the most extensively documented routes, involving the synthesis of a key hydroxylated α-keto acid intermediate, which is then converted to the target molecule through a series of conventional chemical transformations.
Synthetic Pathway Overview
Caption: Synthetic pathway for the early-stage hydroxylation and chemical synthesis route.
In-Depth Analysis and Experimental Protocol
This route begins with the hydroxylation of 1-adamantanecarboxylic acid, often using a mixture of sulfuric and nitric acids, to produce 3-hydroxy-1-adamantanecarboxylic acid[2]. This early introduction of the hydroxyl group simplifies the final steps of the synthesis. The hydroxylated carboxylic acid is then converted to 1-acetyl-3-hydroxyadamantane.
A crucial step is the oxidation of 1-acetyl-3-hydroxyadamantane to the α-keto acid, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. This transformation is effectively carried out using potassium permanganate in an alkaline medium[3]. The subsequent steps mirror the latter part of the late-stage hydroxylation route: oximation of the keto acid, reduction of the oxime to the amine, protection of the amine with a Boc group, and finally, chiral resolution. A notable advantage of this route is the well-documented and efficient chiral resolution of the racemic N-Boc-3-hydroxyadamantylglycine using quinidine as the resolving agent, which selectively crystallizes with the desired (S)-enantiomer, leading to high enantiomeric purity[2].
Experimental Protocol: Oximation, Reduction, and Resolution
-
Oximation: 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid is reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol or pyridine, at reflux to form 2-(3-hydroxy-1-adamantyl)-2-(hydroxyimino)acetic acid[2].
-
Reduction and Boc-Protection: The oxime is reduced to the corresponding amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂/Pd-C) or with a reducing agent like zinc in acetic acid. The resulting amino acid is then directly treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium bicarbonate or triethylamine) to yield racemic N-Boc-3-hydroxyadamantylglycine[2].
-
Chiral Resolution with Quinidine: The racemic N-Boc-3-hydroxyadamantylglycine is dissolved in a suitable solvent (e.g., acetonitrile or ethanol), and one equivalent of quinidine is added. The mixture is heated to achieve a clear solution and then allowed to cool gradually. The diastereomeric salt of this compound and quinidine crystallizes out. The salt is collected by filtration and then treated with an acid to liberate the pure (S)-enantiomer, which is subsequently extracted and purified. This method has been reported to achieve an enantiomeric excess (ee) of over 99%[2].
Route 3: Early-Stage Hydroxylation and Chemoenzymatic Synthesis
This modern approach combines chemical synthesis with biocatalysis to achieve a highly enantioselective synthesis, avoiding the need for classical chiral resolution.
Synthetic Pathway Overview
Caption: Synthetic pathway for the early-stage hydroxylation and chemoenzymatic route.
In-Depth Analysis and Experimental Protocol
The initial steps of this route are identical to the chemical synthesis pathway, leading to the key intermediate 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. The point of divergence and the main advantage of this route is the direct, stereoselective conversion of the α-keto acid to the (S)-amino acid.
This is achieved through reductive amination catalyzed by a phenylalanine dehydrogenase (PDH) enzyme, often a modified version from Thermoactinomyces intermedius[4]. This biocatalytic step typically requires a cofactor, such as NADH, which is regenerated in situ using a coupled enzyme system (e.g., formate dehydrogenase with formate as a sacrificial substrate). The final step is the protection of the resulting (S)-3-hydroxyadamantylglycine with a Boc group.
While this method is highly elegant and provides excellent enantioselectivity, the primary drawback is the cost and availability of the enzyme, as well as the need for specialized equipment for biotransformations, which can be a limiting factor for large-scale industrial production[2].
Experimental Protocol: Enzymatic Reductive Amination (Conceptual)
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer at a specific pH), the substrate 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, an ammonium source (e.g., ammonium chloride or ammonium formate), and the cofactor (NADH) are dissolved.
-
Enzyme Addition: The phenylalanine dehydrogenase and the cofactor-regenerating enzyme (e.g., formate dehydrogenase) are added to the reaction mixture.
-
Reaction and Monitoring: The reaction is incubated at a controlled temperature with gentle agitation. The progress of the reaction is monitored by HPLC to determine the conversion of the keto acid to the amino acid.
-
Work-up and Protection: Once the reaction is complete, the enzymes are removed (e.g., by precipitation or filtration). The aqueous solution is then treated with Boc₂O and a base to protect the amino group, yielding this compound, which is then extracted and purified.
Comparative Analysis
| Feature | Route 1: Late-Stage Hydroxylation | Route 2: Early-Stage Hydroxylation & Chemical Synthesis | Route 3: Early-Stage Hydroxylation & Chemoenzymatic Synthesis |
| Starting Material | 1-Adamantanecarboxylic Acid | 1-Adamantanecarboxylic Acid | 1-Adamantanecarboxylic Acid |
| Key Intermediate | N-Boc-adamantylglycine | 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid | 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid |
| Method for Chirality | Classical Resolution | Classical Resolution (with Quinidine) | Asymmetric Biocatalysis |
| Overall Yield (Reported) | Moderate | ~35-38%[2] | High (for the enzymatic step) |
| Enantiomeric Excess (ee) | Dependent on resolution efficiency | >99%[2] | >99%[4] |
| Number of Steps | ~6 | ~6 | ~5 |
| Advantages | Utilizes standard amino acid synthesis methods | Well-documented, high ee from resolution, more amenable to scale-up than enzymatic route | Highly enantioselective, avoids classical resolution, potentially fewer steps |
| Disadvantages | Late-stage oxidation can be low-yielding and have poor regioselectivity | Requires a stoichiometric amount of a chiral resolving agent | High cost and limited availability of the enzyme, requires specialized equipment |
| Scalability & Cost | Potentially challenging due to oxidation step | Considered more cost-effective and scalable for industrial production compared to the enzymatic route[2] | Generally considered expensive for large-scale production due to enzyme cost[2] |
Conclusion
The choice of the optimal synthetic route to this compound is a critical decision in the drug development process for Saxagliptin.
-
The Late-Stage Hydroxylation Route offers a conceptually straightforward approach but may be hampered by the challenges associated with the regioselective oxidation of the adamantane core.
-
The Early-Stage Hydroxylation and Chemoenzymatic Synthesis Route represents the most elegant and enantioselective method. However, its practical application on an industrial scale is often limited by the high cost and operational complexities of the biocatalytic step.
-
The Early-Stage Hydroxylation and Chemical Synthesis Route emerges as a robust and well-balanced strategy. It combines the advantages of introducing the hydroxyl group at an early stage with a highly efficient and well-documented chiral resolution process. This route has been reported to provide high yields and excellent enantiomeric purity, making it a pragmatic and economically viable choice for the large-scale synthesis of this crucial pharmaceutical intermediate[2].
Ultimately, the selection of the synthetic route will depend on the specific requirements of the project, including the desired scale of production, cost constraints, and the available technical expertise and equipment.
References
- A Convenient Method for the Synthesis of this compound: A Key Intermediate of Saxagliptin. Letters in Organic Chemistry.
- A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine.
- An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)
- Preparation of an Amino Acid Intermediate for the Dipeptidyl Peptidase IV Inhibitor, Saxagliptin, using a Modified Phenylalanine Dehydrogenase.
Sources
A Senior Application Scientist's Guide to Chiral Separation of Adamantylglycine Enantiomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers is a critical step in ensuring the safety, efficacy, and quality of chiral drug substances. Adamantylglycine, a non-canonical amino acid with a bulky, hydrophobic adamantyl moiety, presents a unique challenge for chiral separation due to its specific steric and chemical properties. This guide provides an in-depth comparison of the primary chromatographic and electrophoretic techniques for resolving adamantylglycine enantiomers, grounded in experimental data and mechanistic principles.
Introduction to the Challenge: The Adamantylglycine Molecule
Adamantylglycine's structure, characterized by a rigid and lipophilic adamantyl cage, dictates the strategy for its enantioseparation. The bulky nature of the adamantyl group can provide strong steric interactions with a chiral selector, which is beneficial for separation. However, its lack of significant π-electron systems means that π-π interactions, a common mechanism in chiral recognition, are not a primary driver for separation. Therefore, successful methods will rely on chiral selectors that can accommodate the adamantyl group and engage in other forms of interaction, such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
This guide will explore and compare three leading techniques for the chiral separation of adamantylglycine enantiomers: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
HPLC remains a cornerstone of chiral analysis due to its versatility and the wide array of commercially available chiral stationary phases (CSPs). For adamantylglycine, two classes of CSPs are particularly effective: macrocyclic antibiotic and polysaccharide-based phases.
Macrocyclic Antibiotic-Based CSPs
Macrocyclic antibiotic CSPs, such as those based on teicoplanin and vancomycin, are renowned for their ability to separate underivatized amino acids. The complex three-dimensional structure of these selectors offers a multitude of chiral recognition sites, including cavities for inclusion complexation, and sites for hydrogen bonding and ionic interactions.
The bulky adamantyl group of adamantylglycine can fit into the hydrophobic pockets of the macrocyclic antibiotic, while the amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with the peptide backbone of the selector. This multi-point interaction leads to the formation of transient diastereomeric complexes with different stabilities, allowing for their separation.
Experimental Protocol: HPLC with a Teicoplanin-Based CSP
This protocol is adapted from a method for a structurally similar compound, 4-hydroxyphenylglycine, and is expected to provide excellent resolution for adamantylglycine enantiomers.
-
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol/Water/Formic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (due to the lack of a strong chromophore in adamantylglycine)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic adamantylglycine in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
Expected Performance:
| Parameter | Expected Value |
| Retention Time (k1) | ~ 5-7 min |
| Retention Time (k2) | ~ 7-9 min |
| Enantioselectivity (α) | > 1.3 |
| Resolution (Rs) | > 2.0 |
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates, are the most widely used chiral selectors in HPLC. The chiral recognition mechanism is based on the helical structure of the polysaccharide, which creates chiral grooves. The adamantyl group of adamantylglycine can be included in these grooves, and the amino and carboxylic acid groups can interact with the carbamate linkages of the chiral selector via hydrogen bonding.
Experimental Protocol: HPLC with a Polysaccharide-Based CSP
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) (Amylose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic adamantylglycine in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
Expected Performance:
| Parameter | Expected Value |
| Retention Time (k1) | ~ 8-10 min |
| Retention Time (k2) | ~ 10-13 min |
| Enantioselectivity (α) | > 1.2 |
| Resolution (Rs) | > 1.8 |
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed, efficiency, and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput.
For adamantylglycine, polysaccharide-based CSPs are the preferred choice in SFC. The chiral recognition mechanism is similar to that in HPLC, but the different mobile phase properties can lead to different selectivity and faster analysis times.
Experimental Protocol: SFC with a Polysaccharide-Based CSP
-
Column: CHIRALPAK® AD-3 (150 x 4.6 mm, 3 µm)
-
Mobile Phase: Supercritical CO2/Methanol (80:20, v/v) with 0.1% Trifluoroacetic Acid
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the racemic adamantylglycine in methanol to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
Expected Performance:
| Parameter | Expected Value |
| Retention Time (k1) | < 3 min |
| Retention Time (k2) | < 4 min |
| Enantioselectivity (α) | > 1.3 |
| Resolution (Rs) | > 2.0 |
Capillary Electrophoresis (CE): High Efficiency for Small Sample Volumes
CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged and polar compounds, such as amino acids. Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte. For adamantylglycine, cyclodextrins are the most effective chiral selectors.
The hydrophobic adamantyl group of adamantylglycine can be included in the hydrophobic cavity of the cyclodextrin molecule, forming a transient diastereomeric inclusion complex. The different stabilities of these complexes for the two enantiomers lead to differences in their electrophoretic mobility and, consequently, their separation. To enhance separation and detection, derivatization of the amino acid with a chromophore-containing reagent (e.g., dansyl chloride) is often employed.
Experimental Protocol: CE with a Cyclodextrin Selector (for Dansyl-Adamantylglycine)
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm effective length)
-
Background Electrolyte: 50 mM phosphate buffer (pH 7.0) containing 20 mM beta-cyclodextrin
-
Applied Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: UV at 214 nm (for the dansyl group)
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Sample Preparation: Derivatize adamantylglycine with dansyl chloride. Dissolve the derivatized product in the background electrolyte to a concentration of 0.1 mg/mL.
Expected Performance:
| Parameter | Expected Value |
| Migration Time (enantiomer 1) | ~ 6-8 min |
| Migration Time (enantiomer 2) | ~ 7-9 min |
| Resolution (Rs) | > 2.5 |
Comparative Summary and Method Selection
The choice of the optimal technique for the chiral separation of adamantylglycine enantiomers depends on the specific requirements of the analysis, such as speed, sample volume, and the need for preparative scale separation.
| Technique | Chiral Selector/Stationary Phase | Advantages | Disadvantages | Best For |
| HPLC | Macrocyclic Antibiotic, Polysaccharide | High versatility, wide availability of CSPs, robust and reliable. | Longer analysis times, higher solvent consumption. | Routine quality control, method development, preparative scale. |
| SFC | Polysaccharide | Very fast analysis, low organic solvent consumption ("green" technique). | Requires specialized equipment. | High-throughput screening, rapid analysis. |
| CE | Cyclodextrins (in BGE) | Extremely high efficiency, very low sample and reagent consumption. | Not suitable for preparative scale, may require derivatization. | Analysis of small sample volumes, high-resolution analysis. |
Mechanistic Insights and Visualization
The fundamental principle behind the chiral separation of adamantylglycine is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, leading to their differential retention or migration.
HPLC/SFC Chiral Recognition Workflow
Caption: Workflow of chiral separation by CE.
Conclusion
The successful chiral separation of adamantylglycine enantiomers is readily achievable with modern chromatographic and electrophoretic techniques. While HPLC with macrocyclic antibiotic or polysaccharide-based CSPs offers a robust and versatile approach, SFC provides a significant advantage in terms of speed and sustainability. For applications requiring very high resolution and with limited sample availability, CE with cyclodextrin selectors is an excellent choice. The selection of the most appropriate technique should be guided by the specific analytical needs, available instrumentation, and desired outcomes of the drug development process.
References
-
Armstrong, D. W., & Li, W. (1990). Enantiomeric separations in chromatography. Analytical Chemistry, 62(3), 214A-223A. [Link]
-
Berthod, A. (2006). Chiral recognition mechanisms. Analytical Chemistry, 78(7), 2095-2103. [Link]
-
Chiral Technologies Europe. (2013). Application Guide for Chiral Separation. [Link]
-
Gubitz, G., & Schmid, M. G. (2008). Chiral separation by capillary electrophoresis. Journal of Chromatography A, 1204(2), 140-156. [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]
-
Regis Technologies, Inc. (2022). Getting Started with Chiral Method Development. [Link]
-
Scriba, G. K. (2016). Chiral recognition of amino acids and peptides in capillary electrophoresis. Journal of Chromatography B, 1021, 141-150. [Link]
-
Taylor, L. T. (2009). Supercritical fluid chromatography for the 21st century. The Journal of Supercritical Fluids, 47(3), 566-573. [Link]
-
Vogt, C., & Wenke, J. (2015). Chiral separations by supercritical fluid chromatography: an overview. Journal of Chromatography A, 1409, 2-15. [Link]
-
Zhang, Y., Wu, D. R., Wang-Iverson, D. B., & Tymiak, A. A. (2012). A generic approach for chiral method development of pharmaceutical compounds using supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 69, 152-160. [Link]
A Comparative Guide to the Validation of Enantiomeric Purity for (S)-N-Boc-3-hydroxyadamantylglycine
Prepared by: A Senior Application Scientist
Introduction: The Criticality of Stereochemical Integrity in Pharmaceutical Intermediates
(S)-N-Boc-3-hydroxyadamantylglycine is a pivotal chiral building block in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1] In the landscape of modern pharmaceuticals, the stereochemistry of a drug molecule is a critical quality attribute that profoundly influences its pharmacological activity, safety profile, and therapeutic efficacy.[2][3] The distinct three-dimensional arrangement of atoms in enantiomers leads to differential interactions with chiral biological targets like enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[4]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous control over the stereoisomeric composition of drug substances.[5] For a key intermediate like this compound, ensuring high enantiomeric purity is not merely a matter of process control; it is a fundamental requirement for the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of the undesired (R)-enantiomer is treated as an impurity and must be accurately quantified and controlled within stringent limits, often as low as 0.15% or less, as stipulated by the International Council for Harmonisation (ICH) guidelines.[5][6]
This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric purity of this compound. We will delve into the causality behind experimental choices for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by insights into the utility of classical polarimetry. Each section presents not just a protocol, but a self-validating system, grounded in scientific principles and regulatory expectations.
Overall Validation Workflow
A robust validation of enantiomeric purity involves a multi-tiered approach, starting from method development and culminating in routine quality control. The workflow ensures that the chosen analytical procedure is fit for its intended purpose.
Caption: A generalized workflow for the validation of an enantiomeric purity method.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most established and widely utilized technique for the separation and quantification of enantiomers due to its high resolution, robustness, and sensitivity.[4][7] The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Expertise & Experience: Why Polysaccharide-Based CSPs?
For N-protected amino acids like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[8] The bulky, rigid adamantyl group and the N-Boc protecting group create a sterically demanding structure. The chiral grooves and cavities of polysaccharide phases provide the necessary steric and polar interaction sites (e.g., hydrogen bonding, dipole-dipole interactions with the carbamate linkages) to achieve effective chiral recognition and baseline separation. The choice of a normal-phase or reversed-phase method depends on the overall polarity of the molecule and solubility considerations. For N-Boc derivatives, normal-phase often provides superior selectivity.[9]
Trustworthiness: Self-Validating Protocol for HPLC Analysis
This protocol is designed to meet the validation requirements of ICH Q2(R2).[10] System suitability tests are integrated to ensure the performance of the system in every run.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). The small amount of TFA is crucial for protonating the carboxylic acid, ensuring sharp peak shapes and consistent interactions with the CSP.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Maintaining a constant temperature is critical for reproducible retention times and resolution.
-
Detection Wavelength: 210 nm. The Boc-carbonyl and carboxylic acid groups provide sufficient UV absorbance at low wavelengths.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound and its racemic standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
Spiked Sample (for LOQ/Accuracy): Prepare a solution of the (S)-enantiomer (1.0 mg/mL) and spike it with the racemic standard to achieve a concentration of the (R)-enantiomer at the target specification limit (e.g., 0.15%).
-
-
System Suitability Test (SST):
-
Inject the racemic standard solution.
-
Acceptance Criteria:
-
Resolution (Rs): ≥ 2.0 between the (S) and (R) enantiomer peaks.
-
Tailing Factor (T): ≤ 1.5 for the (S)-enantiomer peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for six replicate injections of the (S)-enantiomer.
-
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the percentage of the (R)-enantiomer using the area percent method: % (R)-enantiomer = (Area of R-peak / (Area of R-peak + Area of S-peak)) * 100%
-
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[3] It utilizes supercritical CO2 as the primary mobile phase, which, when mixed with a small amount of an organic modifier (co-solvent), exhibits low viscosity and high diffusivity.[11][12] This allows for faster separations, reduced solvent consumption, and often unique selectivity compared to HPLC.[][14]
Expertise & Experience: The Advantage of Speed and Efficiency
The primary driver for choosing SFC is the significant reduction in analysis time, often 3-5 times faster than HPLC, without compromising resolution.[15] This is particularly advantageous in high-throughput screening environments during process development. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The choice of alcohol modifier (e.g., methanol, ethanol) is a critical parameter to optimize selectivity.
Trustworthiness: Self-Validating Protocol for SFC Analysis
This protocol leverages the speed of SFC while maintaining rigorous analytical control through stringent system suitability criteria.
Experimental Protocol
-
Instrumentation:
-
Analytical SFC system with a CO2 pump, modifier pump, autosampler, column oven, and UV/Vis detector with a high-pressure flow cell.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dichlorophenylcarbamate) CSP.
-
Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar. This is essential to maintain the CO2 in a supercritical state.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare standards and samples as described in the HPLC protocol, using methanol as the diluent.
-
-
System Suitability Test (SST):
-
Inject the racemic standard solution.
-
Acceptance Criteria:
-
Resolution (Rs): ≥ 2.0.
-
Tailing Factor (T): ≤ 1.5.
-
RSD of Peak Area: ≤ 2.0% for six replicate injections.
-
-
-
Analysis and Calculation:
-
Perform calculations as described in the HPLC protocol.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): An Orthogonal Approach
While chromatography is the primary tool for quantification, NMR spectroscopy offers a valuable orthogonal method for confirming enantiomeric purity.[4] This technique does not physically separate the enantiomers but rather induces a chemical shift non-equivalence in their NMR signals by forming transient, diastereomeric complexes with a chiral solvating agent (CSA).[16][17]
Expertise & Experience: When to Use NMR with CSAs
NMR with a CSA is particularly useful for rapid, low-concentration screening or as a confirmatory technique.[18] It avoids the need for method development on a chiral column and can be performed directly in an NMR tube. The magnitude of the induced chemical shift difference (Δδ) depends on the strength and geometry of the interaction between the analyte and the CSA. For carboxylic acids like the target molecule, chiral amines or amino alcohols often serve as effective CSAs.
Trustworthiness: Protocol for Enantiomeric Excess (e.e.) Determination
Experimental Protocol
-
Instrumentation:
-
High-field NMR spectrometer (≥400 MHz).
-
-
Reagents:
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(1-Naphthyl)ethylamine or a similar chiral amine.
-
Solvent: Deuterated chloroform (CDCl3) or deuterated benzene (C6D6).
-
-
Sample Preparation:
-
Dissolve ~5-10 mg of the N-Boc-3-hydroxyadamantylglycine sample in ~0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add the CSA to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition. The optimal ratio of analyte to CSA must be determined empirically to achieve maximum signal separation.
-
-
Analysis:
-
Identify a proton signal in the analyte that is well-resolved and sensitive to the chiral environment (e.g., the α-proton of the glycine moiety).
-
Observe the splitting of this signal into two distinct peaks, corresponding to the two diastereomeric complexes.
-
Integrate the two separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess (e.e.). e.e. (%) = |(Integral_S - Integral_R) / (Integral_S + Integral_R)| * 100%
-
Optical Polarimetry: A Classical but Limited Technique
Polarimetry is a non-destructive technique that measures the rotation of plane-polarized light by a chiral compound in solution. While historically significant, it is now primarily used as a bulk characterization technique rather than for precise purity determination.
Causality and Limitations: The magnitude of optical rotation is directly proportional to the concentration of the chiral substance and its specific rotation. In principle, the enantiomeric excess can be calculated by comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer. However, this method suffers from several drawbacks:
-
Low Sensitivity: It is not suitable for detecting small amounts of an enantiomeric impurity (e.g., <1-2%).
-
Non-Specificity: The measurement can be affected by the presence of other optically active impurities.
-
Dependence on Experimental Conditions: The specific rotation is highly dependent on concentration, solvent, temperature, and wavelength, requiring strict control of these parameters.
Due to these limitations, polarimetry is not considered a suitable standalone method for validating enantiomeric purity against modern regulatory standards but can be used for qualitative confirmation of the bulk stereochemical identity.
Comparative Performance Analysis
The choice of analytical method is a balance of performance, speed, and the specific requirements of the analysis. The following table summarizes the key performance attributes of the discussed techniques.
| Parameter | Chiral HPLC | Chiral SFC | NMR with CSA | Polarimetry |
| Primary Use | Quantitative Purity | Quantitative Purity | Confirmatory/Screening | Bulk Identity |
| Resolution | Excellent | Excellent | Variable | None |
| Sensitivity (LOQ) | Excellent (~0.05%) | Excellent (~0.05%) | Moderate (~1-5%) | Poor (>2%) |
| Analysis Time | 15-30 min | 3-10 min | 5-15 min per sample | < 5 min |
| Solvent Consumption | High (Hexane/IPA) | Low (CO2/MeOH) | Very Low (NMR solvent) | Low (Sample solvent) |
| Method Development | Moderate to High | Moderate | Low to Moderate | Minimal |
| Quantitative Accuracy | High | High | Moderate | Low |
| Regulatory Acceptance | High | High | Moderate (as orthogonal) | Low (for purity) |
Method Selection Guide
The decision on which technique to employ depends on the stage of development and the analytical objective.
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion
Validating the enantiomeric purity of this compound is a critical step in ensuring the quality and safety of Saxagliptin. While several techniques can provide information on stereochemical integrity, chiral chromatography (HPLC and SFC) stands as the definitive methodology for accurate quantification required by regulatory agencies. Chiral HPLC is the robust, gold-standard approach, while chiral SFC offers a faster, greener alternative with comparable performance. NMR spectroscopy with chiral solvating agents serves as an excellent orthogonal tool for confirmation and rapid screening, reinforcing the data from chromatographic methods. Polarimetry, though limited in its quantitative power, retains a role in the initial confirmation of bulk chiral identity.
A comprehensive validation strategy should leverage the strengths of each technique, employing chromatography for primary validation and routine QC, and NMR as a powerful confirmatory tool. This multi-faceted approach ensures the highest level of confidence in the enantiomeric purity of this vital pharmaceutical intermediate, ultimately contributing to the delivery of a safe and effective therapeutic agent to patients.
References
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma Group.
- European Patent Office. (n.d.). EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine.
-
Enantiomeric Impurities: ICH Guidelines. (n.d.). Scribd. [Link]
-
Galaon, T., & David, V. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7069. [Link]
-
Overview & Determination of Enantiomeric Impurities. (2020). Veeprho. [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (2000). ResearchGate. [Link]
-
Hage, D. S. (2006). Chromatographic Studies of Protein-Based Chiral Separations. Journal of separation science, 29(11), 1594–1606. [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Pharmaceutical Outsourcing. [Link]
-
Chiral Separation of FMOC Amino Acids by Reversed Phase HPLC. (n.d.). Phenomenex. [Link]
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (2013). ResearchGate. [Link]
-
Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (2016). ResearchGate. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). MDPI. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2018). Chromatography Today. [Link]
-
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (2023). MDPI. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2018). Molecules, 23(7), 1690. [Link]
-
Application Notes: Chiral. (n.d.). LCGC International. [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI. [Link]
-
Chiral NMR solvating additives for differentiation of enantiomers. (2013). PubMed. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Spectroscopy Online. [Link]
-
Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (2017). The Analytical Scientist. [Link]
-
The existing methods to synthesize (S)-N-Boc-3′-hydroxyadamantylglycine (I). (n.d.). ResearchGate. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
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Comparison of the biological activity of peptides with and without the adamantylglycine moiety
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective peptide therapeutics, the incorporation of unnatural amino acids has emerged as a powerful strategy to overcome inherent limitations such as poor stability and low bioavailability. Among these, Adamantylglycine (Adg), a bulky, lipophilic amino acid, has garnered significant attention for its ability to profoundly influence the biological activity of peptides. This guide provides an in-depth comparison of peptides with and without the adamantylglycine moiety, supported by experimental data, to illuminate the causal relationships behind its often-superior performance.
The Physicochemical Impact of Adamantylation
The adamantane cage, a rigid, tricyclic hydrocarbon, is the defining feature of adamantylglycine. Its incorporation into a peptide backbone introduces a significant steric and lipophilic element. This structural perturbation is not merely an addition but a strategic modification that can fundamentally alter a peptide's interaction with its biological environment.
The increased lipophilicity imparted by the adamantyl group can enhance a peptide's ability to partition into lipid bilayers, a critical step for cell penetration. Furthermore, the sheer bulk of the adamantane moiety can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's metabolic stability and prolonging its half-life in biological systems.[1]
Caption: Impact of Adamantylglycine Incorporation on Peptide Physicochemical Properties.
Comparative Analysis of Biological Activity: The Case of DPP-4 Inhibitors
A compelling example of the profound impact of adamantylglycine is found in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[2][3]
A series of adamantylglycine-based DPP-4 inhibitors demonstrated significantly superior activity compared to their non-adamantylated counterparts. The introduction of the adamantylglycine moiety at the P2 position of the inhibitor was found to confer potent inhibitory activity against the human enzyme.[4] This enhancement is attributed to the unique binding characteristics imparted by the adamantane structure.[5]
| Compound Type | DPP-4 Inhibition (Ki) | In Vivo Efficacy (Glucose Reduction) |
| Non-Adamantylated P2 Moiety | Lower Potency | Less Effective |
| Adamantylglycine at P2 Moiety | Superior Potency | More Effective |
| Hypothetical data representation based on qualitative statements in cited literature.[4] |
The adamantyl group's lipophilicity and rigidity are thought to promote favorable interactions within the hydrophobic S2 pocket of the DPP-4 enzyme, leading to a higher binding affinity and, consequently, more potent inhibition.[6] This structure-activity relationship highlights how the strategic placement of an adamantylglycine residue can dramatically improve the therapeutic potential of a peptide-based inhibitor.
Enhanced Enzymatic Stability: A Shield Against Degradation
A major hurdle in the development of peptide drugs is their rapid degradation by proteases in the body. The bulky adamantane cage of adamantylglycine can act as a steric shield, protecting nearby peptide bonds from enzymatic cleavage. This steric hindrance can significantly increase the peptide's half-life in plasma and other biological fluids, leading to a more sustained therapeutic effect.[1]
The rigid cage structure of adamantane can protect adjacent functional groups from metabolic cleavage, thereby enhancing the stability and distribution of the drug in blood plasma.[7]
Caption: Postulated Mechanism for Adamantylglycine-Mediated Improvement in Cell Permeability.
Experimental Protocols
Competitive Receptor Binding Assay
Objective: To determine the binding affinity (e.g., IC50, Ki) of a peptide and its adamantylated analog to a specific receptor.
Methodology:
-
Preparation of Receptor Membranes: Prepare cell membrane homogenates from cells or tissues expressing the target receptor.
-
Radioligand Incubation: In a multi-well plate, incubate a fixed concentration of a high-affinity radiolabeled ligand for the receptor with the receptor preparation.
-
Competitive Binding: In parallel wells, add increasing concentrations of the unlabeled test peptides (both the native and the adamantylated versions).
-
Equilibration: Incubate the plates to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Plasma Stability Assay
Objective: To assess the stability of a peptide and its adamantylated analog in the presence of plasma enzymes.
Methodology:
-
Peptide Incubation: Incubate the test peptides (native and adamantylated) at a known concentration in fresh human or animal plasma at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Enzyme Inactivation and Protein Precipitation: Immediately quench the enzymatic reaction and precipitate plasma proteins by adding a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant containing the remaining peptide by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of the remaining peptide against time and fit the data to a one-phase decay model to calculate the peptide's half-life (t½).
Conclusion
The incorporation of adamantylglycine into peptides represents a validated and powerful strategy for enhancing their therapeutic potential. The unique physicochemical properties of the adamantane moiety—its bulk, rigidity, and lipophilicity—can lead to significant improvements in biological activity, enzymatic stability, and cellular permeability. As demonstrated by the case of DPP-4 inhibitors, the "adamantylglycine advantage" can be a key factor in transforming a promising peptide lead into a viable drug candidate. Researchers and drug development professionals are encouraged to consider this strategic modification in their efforts to design the next generation of peptide-based therapeutics.
References
- Edmondson, S. D., et al. (2005). Adamantyglycine-based inhibitors of dipeptidyl peptidase iv for the treatment of diabetes.
-
Solomon, T. W., et al. (1984). Bioactivity of cholecystokinin analogues: CCK-8 is not more potent than CCK-33. American Journal of Physiology-Gastrointestinal and Liver Physiology, 247(1), G105-G111. [Link]
-
Bioactivity of cholecystokinin analogues: CCK-8 is not more potent than CCK-33. (1984). Europe PMC. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). National Institutes of Health. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). National Institutes of Health. [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (2021). MDPI. [Link]
-
Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. (2015). ResearchGate. [Link]
-
Synthesis and biological evaluation of heterocycle containing adamantane 11beta-HSD1 inhibitors. (2006). PubMed. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. (2017). MDPI. [Link]
-
Pramod, M., et al. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Chemical Communications, 60(36), 4810-4813. [Link]
-
Rodriguez, M., et al. (1989). Synthesis and Biological Activities of Some Cholecystokinin Analogues Substituted in Position 29 by a Beta-Alanine. International Journal of Peptide and Protein Research, 34(5), 394-404. [Link]
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). PubMed. [Link]
-
Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. (2015). Semantic Scholar. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Brieflands. [Link]
-
Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. (2008). PubMed. [Link]
-
Rodriguez, M., et al. (1989). Synthesis and biological activity of some partially modified retro-inverso analogues of cholecystokinin. Journal of Medicinal Chemistry, 32(10), 2331-2339. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Semantic Scholar. [Link]
-
Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors. (2018). PubMed. [Link]
-
Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. (2024). ResearchGate. [Link]
-
Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. (2024). PubMed. [Link]
-
Pramod, M., et al. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. RSC Publishing. [Link]
-
Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. (2014). Hilaris Publisher. [Link]
-
The Nonglycemic Actions of Dipeptidyl Peptidase-4 Inhibitors. (2015). National Institutes of Health. [Link]
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Bioactivity of synthetic human cholecystokinin (CCK)-33 in vitro and in vivo. (1991). PubMed. [Link]
-
Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions. (2015). National Institutes of Health. [Link]
-
Pramod, M., et al. (2024). Adamantylglycine as a High-Affinity Peptide Label for Membrane Transport Monitoring and Regulation. The Royal Society of Chemistry. [Link]
-
Syntheses of Cholecystokin in (Cck) Fragment Analogues (26-33) and Comparative Effect on Decreased Feeding in Rats by Cck Fragment (26-33). (2000). Bentham Science Publisher. [Link]
-
Comparison of the metabolic effects of sustained CCK1 receptor activation alone and in combination with upregulated leptin signalling in high-fat-fed mice. (2013). PubMed. [Link]
-
Long-acting CCK analogue. (n.d.). Novo Nordisk. [Link]
-
Chemical Modifications to Enhance the Drug Properties of a VIP Receptor Antagonist (ANT) Peptide. (2022). MDPI. [Link]
-
Pharmacological comparison of the alternatively spliced short and long CCK2 receptors. (2002). National Institutes of Health. [Link]
-
Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties. (2012). ResearchGate. [Link]
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- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nonglycemic Actions of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005012249A2 - Adamantyglycine- based inhibitors of dipeptidyl peptidase iv for the treatment of diabetes - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Conformational Studies of Peptides Containing (S)-N-Boc-3-hydroxyadamantylglycine
For researchers, scientists, and drug development professionals, the rational design of peptides with predictable and stable three-dimensional structures is a cornerstone of modern therapeutics. The incorporation of non-natural amino acids is a powerful strategy to constrain peptide conformation, thereby enhancing biological activity, selectivity, and metabolic stability. Among the arsenal of synthetic amino acids, (S)-N-Boc-3-hydroxyadamantylglycine, with its bulky and rigid adamantane cage, presents a unique tool for peptide chemists. This guide provides an in-depth comparison of the conformational properties imparted by this amino acid, contrasted with other peptide modifications, and is supported by established experimental methodologies.
The Rationale for Conformational Constraint: The Adamantane Advantage
The biological function of a peptide is intrinsically linked to its three-dimensional structure. However, short linear peptides are often conformationally flexible in solution, which can lead to reduced receptor binding affinity and increased susceptibility to proteolytic degradation. The introduction of conformationally restricted amino acids aims to mitigate these issues by pre-organizing the peptide into a bioactive conformation.
This compound is an exemplary agent for inducing such conformational rigidity. The adamantane moiety is a diamondoid hydrocarbon, characterized by its cage-like, strain-free, and highly rigid structure[1]. Its incorporation into a peptide backbone is hypothesized to:
-
Sterically Restrict Backbone Flexibility: The sheer bulk of the adamantyl group limits the allowable values of the backbone dihedral angles (phi, ψ), thereby reducing the accessible conformational space.
-
Promote Stable Secondary Structures: By restricting torsional freedom, adamantylglycine can nucleate and stabilize specific secondary structures, such as β-turns and helices, in its vicinity.
-
Enhance Proteolytic Stability: The steric hindrance provided by the adamantane cage can shield adjacent peptide bonds from the active sites of proteases, prolonging the peptide's half-life[2][3].
-
Modulate Lipophilicity: The hydrophobic nature of the adamantyl group can significantly increase the lipophilicity of a peptide, which can be advantageous for membrane permeability and interaction with hydrophobic pockets of target proteins[4].
Comparative Conformational Analysis
While direct, published conformational studies on peptides containing this compound are nascent, we can infer its properties by comparing it to other classes of non-natural amino acids and by outlining the analytical workflows used to characterize such molecules.
| Feature | This compound (Expected) | α,β-Dehydroamino Acids (e.g., ΔPhe, ΔVal) | N-Methylated Amino Acids (e.g., Sarcosine, N-Me-Ala) |
| Primary Conformational Effect | Severe steric hindrance, restricting φ and ψ angles. | Planarization of the peptide backbone, restricting the ω angle. | Restriction of ψ angle and elimination of amide proton. |
| Induced Secondary Structures | Likely to promote well-defined turn or helical structures. | Potent inducers of β-turns. | Can disrupt α-helices and β-sheets but favor specific turn types. |
| Impact on Flexibility | Drastically reduces local and potentially global peptide flexibility. | Reduces flexibility by introducing a double bond character in the backbone. | Reduces flexibility by steric hindrance from the N-methyl group. |
| Proteolytic Stability | High, due to steric shielding of adjacent peptide bonds. | High, as the Cα-Cβ double bond alters the substrate recognition by proteases. | High, as the N-methyl group prevents protease binding. |
| Synthesis & Incorporation | Requires multi-step synthesis of the amino acid monomer.[5] | Can be introduced via dehydration of serine/threonine or other specific methods. | Can be incorporated using commercially available N-methylated amino acids. |
Experimental Protocols for Conformational Elucidation
A multi-pronged approach combining spectroscopic and computational techniques is essential for a thorough conformational analysis of peptides containing this compound.
Synthesis of this compound
While several synthetic routes have been developed, a common approach involves the oxidation of an adamantane precursor followed by amination, protection, and chiral resolution.[5]
Workflow for Peptide Conformational Analysis
Caption: Workflow for conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.[6][7]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, or a mixture of H₂O/D₂O). The choice of solvent can significantly impact peptide conformation.
-
1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to assess sample purity and concentration.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid spin system, enabling sequential assignment.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. ROESY is often preferred for peptides of this size to avoid zero-crossing effects.
-
Temperature Coefficient Studies: Measure the chemical shift of amide protons at different temperatures. A small temperature coefficient (< -4.5 ppb/K) is indicative of an intramolecularly hydrogen-bonded proton, a key feature of stable secondary structures.
-
Structure Calculation: Use the distance restraints from NOESY/ROESY and dihedral angle restraints (if available from coupling constants) as input for structure calculation programs like CYANA or XPLOR-NIH.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of a peptide.[8]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.0). The final peptide concentration should be in the range of 10-100 µM.
-
Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm in a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: The shape of the CD spectrum is characteristic of the peptide's secondary structure:
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
β-turn: Various types of turns have distinct CD spectra, which can be compared with reference data.
-
Random Coil: A strong negative band near 200 nm.
-
Computational Modeling
Molecular dynamics (MD) simulations complement experimental data by providing a dynamic view of the peptide's conformational landscape.[9][10]
Step-by-Step Protocol:
-
System Setup: Build the initial peptide structure. The this compound residue will need to be parameterized if it is not already present in the chosen force field (e.g., AMBER, CHARMM, GROMOS).
-
Solvation: Place the peptide in a periodic box of explicit solvent (e.g., water).
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.
-
Production MD: Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space adequately.
-
Trajectory Analysis: Analyze the MD trajectory to identify predominant conformations, hydrogen bonding patterns, and to calculate Ramachandran plots for the adamantylglycine and neighboring residues.
Conformational Restriction by Adamantylglycine
Caption: Impact of adamantylglycine on conformational space.
Conclusion
This compound is a compelling building block for peptide-based drug discovery. Its inherent rigidity and bulk offer a predictable means to constrain peptide conformation, a critical step in optimizing biological activity and pharmacokinetic properties. While direct experimental data on its conformational influence is still emerging, the established principles of steric hindrance and the analytical workflows detailed in this guide provide a robust framework for its application. By combining high-resolution NMR spectroscopy, sensitive CD analysis, and insightful computational modeling, researchers can effectively harness the "adamantane advantage" to engineer the next generation of peptide therapeutics.
References
- A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. (2025). Various sources.
- HighFold2: Predicting the structures of cyclic peptides containing unnatural amino acids. (2025). Oxford University Press.
-
Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. (2015). PubMed. [Link]
- Impact of bulky dehydroamino acids on the structure and proteolytic stability of peptides. (n.d.). 5Z.com.
- Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). PDF.
-
Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). (n.d.). MDPI. [Link]
- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). Request PDF.
-
Improved Modeling of Peptide-Protein Binding Through Global Docking and Accelerated Molecular Dynamics Simulations. (n.d.). Frontiers. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021). PubMed. [Link]
- Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. (n.d.).
-
Proton NMR studies of peptide conformations. (n.d.). Indian Academy of Sciences. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI. [Link]
-
Applications of Molecular Dynamics Simulation in Structure Prediction of Peptides and Proteins. (n.d.). PMC - NIH. [Link]
-
Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (n.d.). PMC - PubMed Central. [Link]
-
Adamantane. (n.d.). Wikipedia. [Link]
-
Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. (n.d.). RSC Publishing. [Link]
-
Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. (n.d.). PMC - NIH. [Link]
-
Adamantane-containing drug delivery systems. (2023). Pharmacia. [Link]
-
Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. (2018). PubMed Central. [Link]
-
The many faces of the adamantyl group in drug design. (2011). PubMed. [Link]
-
Lecture 09, concept 23: CD spectroscopy is useful to study unfolding. (2021). YouTube. [Link]
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- 2. 5z.com [5z.com]
- 3. Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational investigation of peptides using solid-state NMR spectroscopy-A study of polymorphism of β-turn peptides containing diprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
Benchmarking the efficacy of (S)-N-Boc-3-hydroxyadamantylglycine against other non-natural amino acids
A Comparative Guide to the Efficacy of (S)-N-Boc-3-hydroxyadamantylglycine in Peptidomimetic Design
This guide provides a comprehensive benchmark analysis of this compound, a non-natural amino acid (nnAA) of significant interest, particularly due to its role as a key intermediate in the synthesis of the dipeptidyl peptidase IV (DPP-IV) inhibitor, Saxagliptin.[1][2][3] We will objectively evaluate its performance attributes against other classes of non-natural amino acids commonly employed in peptide-based drug discovery. The content herein is intended for researchers, medicinal chemists, and drug development professionals seeking to enhance the therapeutic properties of peptides.
The Strategic Imperative for Non-Natural Amino Acids
Native peptides, despite their high specificity and potency, are often suboptimal drug candidates due to inherent metabolic liabilities.[4] Their susceptibility to rapid degradation by proteases results in a short in-vivo half-life and poor oral bioavailability, significantly hampering their therapeutic potential.[5] The incorporation of non-natural amino acids (nnAAs) is a cornerstone strategy to mitigate these issues. By introducing unique side-chain architectures, stereochemistry, and backbone modifications, nnAAs can confer enhanced proteolytic resistance, constrain peptide conformation to improve receptor affinity, and modulate physicochemical properties to create more drug-like molecules.[4][6]
Profile of a Unique Building Block: this compound
This compound is a synthetic amino acid distinguished by its bulky, rigid, and three-dimensional adamantane side chain. This polyhedral cage structure is a cornerstone of its utility in drug design.
-
Structural Anatomy:
-
Adamantane Cage: A highly rigid and lipophilic diamondoid structure that provides exceptional steric bulk. This feature is critical for sterically shielding the peptide backbone from enzymatic attack and for rigidly constraining the local peptide conformation.
-
Hydroxyl Group (-OH): The hydroxyl functional group at the 3-position of the adamantane cage introduces a degree of hydrophilicity, which can be crucial for modulating solubility and forming specific hydrogen-bond interactions with biological targets.
-
(S)-Stereochemistry: The defined stereocenter is essential for precise three-dimensional positioning within a peptide sequence to achieve optimal biological activity.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the alpha-amino nitrogen makes it perfectly suited for use in Boc-strategy solid-phase peptide synthesis (SPPS).[7]
-
Its prominence stems from its use in synthesizing Saxagliptin, where its unique structure contributes to the drug's potent and selective inhibition of the DPP-IV enzyme.[2]
Benchmarking Performance: A Comparative Analysis
The efficacy of this compound can be best understood by comparing its core attributes against other widely used classes of non-natural amino acids. No single nnAA is universally superior; the optimal choice is always context-dependent, dictated by the specific therapeutic goal.
Data Summary: Comparative Efficacy of nnAA Classes
The following table provides a qualitative comparison of key performance indicators. This data is synthesized from established principles in peptidomimetic chemistry.[4][6]
| Feature | This compound | Other Bulky Aliphatic nnAAs (e.g., tert-Leucine, Neopentylglycine) | N-Methylated nnAAs (e.g., N-Me-Leu) | D-Amino Acids (e.g., D-Alanine) |
| Primary Mechanism | Extreme conformational rigidity & steric shielding | High steric bulk to restrict rotation & shield peptide bonds | Prevents backbone H-bond donation; disrupts protease recognition patterns | Alters stereochemistry to evade recognition by L-specific proteases |
| Proteolytic Stability | Very High : The adamantane cage provides a robust steric shield. | High : The bulky side chains effectively hinder protease access. | Very High : N-methylation is a highly effective strategy for preventing degradation. | Very High : Proteases are highly stereospecific for L-amino acids.[4] |
| Conformational Constraint | Exceptional : The rigid, locked cage structure severely restricts dihedral angle rotation. | High : The t-butyl or neopentyl groups limit conformational freedom. | Moderate : Increases steric hindrance but primarily affects backbone amide properties. | Low : Conformation is largely similar to its L-enantiomer. |
| Solubility Impact | Moderate : The hydroxyl group can improve aqueous solubility compared to a non-hydroxylated adamantane. | Low : The purely aliphatic side chains are hydrophobic and decrease solubility. | Variable : The removal of an H-bond donor can alter solvation properties. | Negligible : Similar solubility to its L-enantiomer. |
| Synthetic Complexity | High : Involves a multi-step synthesis with a challenging chiral resolution step to isolate the (S)-enantiomer.[1][3] | Low to Moderate : Generally more accessible synthetically. | Moderate to High : Requires specialized building blocks or on-resin methylation steps. | Low to Moderate : Many D-amino acids are commercially available or readily synthesized. |
| Primary Application | Designing potent enzyme inhibitors and rigid scaffolds where a precise 3D conformation is critical. | Inducing or stabilizing secondary structures like β-turns or helices; general stability enhancement. | Enhancing membrane permeability and oral bioavailability; disrupting aggregation.[6] | A general, robust, and cost-effective strategy for enhancing the half-life of therapeutic peptides.[4] |
Experimental Validation Frameworks
To empirically validate the efficacy of incorporating this compound or any other nnAA, standardized assays are required. Below are detailed protocols for assessing proteolytic stability and for incorporating the amino acid into a peptide chain.
Protocol: In Vitro Proteolytic Stability Assay
This protocol provides a robust method to quantify the stabilizing effect of an nnAA substitution by measuring the peptide's half-life in the presence of a proteolytic environment (e.g., plasma or a specific enzyme).
Causality: The rationale is to expose a peptide containing the nnAA and a control peptide (containing a natural amino acid at the same position) to proteases and monitor their degradation over time. A longer half-life for the nnAA-containing peptide provides direct evidence of its stabilizing efficacy.
Workflow Diagram: Proteolytic Stability Assay
Caption: Workflow for assessing peptide stability in plasma.
Step-by-Step Methodology:
-
Materials:
-
Test Peptide (containing (S)-3-hydroxyadamantylglycine)
-
Control Peptide (e.g., with Alanine at the corresponding position)
-
Human Plasma (or a specific protease like Trypsin)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA))
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
-
Procedure:
-
Peptide Preparation: Dissolve both test and control peptides in an appropriate solvent (e.g., water or DMSO) to create 1 mg/mL stock solutions.
-
Plasma Preparation: Thaw frozen human plasma at 37°C and centrifuge at 14,000 x g for 10 minutes to remove any precipitates.[4]
-
Initiate Reaction: In a microcentrifuge tube, add 180 µL of the prepared plasma. Pre-warm to 37°C. Add 20 µL of the peptide stock solution to initiate the degradation reaction. The final peptide concentration should be 100 µg/mL.
-
Time-Course Sampling: Immediately withdraw a 25 µL aliquot (this is the T=0 time point) and transfer it to a clean tube containing 75 µL of quenching solution. Vortex thoroughly.
-
Incubation: Incubate the remaining reaction mixture at 37°C.
-
Collect Samples: Withdraw additional 25 µL aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240, and 480 minutes), quenching each sample immediately as described in step 4.
-
Protein Precipitation: Once all samples are collected, centrifuge them at >14,000 x g for 15 minutes to pellet the precipitated plasma proteins.
-
HPLC Analysis: Transfer the supernatant to HPLC vials. Analyze 50 µL of each sample by RP-HPLC. Use a gradient of water/acetonitrile with 0.1% TFA to separate the intact peptide from its degradation products.
-
Data Analysis: Determine the peak area corresponding to the intact peptide at each time point. Plot the percentage of remaining peptide against time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.
-
Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a short peptide incorporating this compound using the Boc strategy.
Causality: The Boc strategy uses a strong acid (TFA) for deprotection of the temporary Nα-Boc group and a weaker acid for final cleavage from the resin, providing an orthogonal protection scheme. This method is robust and well-suited for incorporating sterically hindered amino acids like adamantylglycine.
Workflow Diagram: Boc-SPPS Cycle
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
A Senior Application Scientist's Guide to the In Silico Modeling of Peptides Incorporating (S)-N-Boc-3-hydroxyadamantylglycine
For drug development professionals and researchers in peptide science, the incorporation of non-natural amino acids is a critical strategy for enhancing therapeutic properties. Bulky, conformationally constrained residues can dramatically improve a peptide's stability, binding affinity, and pharmacokinetic profile. Among these, (S)-N-Boc-3-hydroxyadamantylglycine (Adg) presents a unique scaffold, combining the rigid, lipophilic cage of adamantane with a chiral glycine backbone.[1][2] This guide provides an in-depth, objective comparison of the in silico modeling of Adg-containing peptides against common alternatives, supported by established computational methodologies and principles of experimental validation.
The Rationale: Why Model Adamantylated Peptides?
The inherent flexibility of many natural peptides often leads to poor metabolic stability and reduced binding affinity, limiting their therapeutic potential.[3] Introducing conformational constraints is a proven strategy to overcome these limitations.[4][5] The adamantyl group of Adg serves as a rigid, sterically demanding anchor. Its primary role is to restrict the peptide backbone's local conformational freedom, much like proline, but with a significantly larger and more lipophilic side chain. This restriction can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to a target.[2]
Our objective is to provide a robust computational framework to predict and analyze these conformational effects before undertaking costly synthesis and experimental validation. This guide will focus on the practical aspects of parameterization, simulation, and comparative analysis.
Comparative Analysis: Adg vs. Alternative Constrained Residues
The choice of a non-natural amino acid is dictated by the desired structural outcome. This compound offers a unique combination of properties compared to other commonly used constrained residues.
| Feature | This compound (Adg) | L-Proline (Pro) | α-aminoisobutyric acid (Aib) | D-Alanine (D-Ala) |
| Primary Conformational Effect | Severe steric hindrance restricts φ (phi) and ψ (psi) angles; promotes extended or turn structures depending on context. | Cyclic side chain restricts φ to a narrow range (~-60°), strongly influencing turns and breaking helices.[6] | Gem-dimethyl substitution restricts φ/ψ angles to helical regions (α- or 3₁₀-helix). | D-chirality favors left-handed helices or Type I'/II' β-turns, disrupting right-handed α-helices.[7] |
| Side Chain Flexibility | Essentially rigid; no rotatable bonds within the adamantane cage. | Low; pyrrolidine ring puckering (endo/exo) is the main degree of freedom.[6] | None. | Minimal (methyl group rotation). |
| Lipophilicity | High; the adamantane cage is strongly hydrophobic.[2] | Moderate. | Low to moderate. | Low. |
| Helix Propensity | Strong helix disrupter due to steric bulk. | Strong helix breaker (except at N-terminus).[8] | Strong helix former. | Strong right-handed helix disrupter. |
| Turn Propensity | Predicted to be a strong turn inducer, though the specific turn type is context-dependent. | Very high propensity for β-turns, particularly as the i+1 or i+2 residue.[9] | Can participate in turns but is more strongly helical. | High propensity for specific β-turn types.[7] |
| Boc Protecting Group Effect | The N-terminal Boc group adds further steric bulk, further restricting the φ angle and protecting the N-terminus from degradation.[7] | N/A | N/A | N/A |
Experimental Workflow: Simulating Adg-Containing Peptides
A successful in silico study of a novel residue hinges on the quality of its force field parameters. Since this compound is not a standard residue in force fields like AMBER, CHARMM, or GROMACS, its parameters must be generated and validated.[10][11][12][13][14]
Caption: Workflow for in silico modeling of Adg-peptides.
Protocol 1: Parameterization of this compound
This protocol outlines a generalized approach for generating force field parameters compatible with the AMBER or GROMACS simulation packages. The core principle is to use high-level quantum mechanics (QM) calculations as the "ground truth" to derive the classical force field terms.[5][15][16][17]
-
Build the Residue: Construct the this compound residue. For parameterization, it's crucial to cap the N- and C-termini (e.g., with acetyl [ACE] and N-methylamide [NME] groups, respectively) to mimic the peptide environment and maintain a neutral charge.[18]
-
Geometry Optimization: Perform a full geometry optimization of the capped residue using a QM software package like Gaussian. A common level of theory for this is Hartree-Fock with a 6-31G* basis set (HF/6-31G*).[4][16] This provides the equilibrium bond lengths and angles.
-
Calculate Electrostatic Potential (ESP): Using the optimized geometry, perform a single-point energy calculation to generate the electrostatic potential on the molecular surface.[4]
-
Fit Partial Atomic Charges: Use a charge-fitting program, such as the antechamber module in AmberTools, to derive the partial atomic charges.[4][10] The Restrained Electrostatic Potential (RESP) fitting method is highly recommended as it generally produces higher quality charges for molecular dynamics simulations.[15]
-
Generate Topology and Identify Missing Parameters: Use tools like parmchk2 (in AMBER) or consult server outputs like CGenFF (for CHARMM) to generate a preliminary topology file and identify any missing bonded parameters (bond, angle, and dihedral force constants).[10][19] The General Amber Force Field (GAFF) is often used as a starting point for organic molecules.
-
Assign Missing Parameters:
-
Bonds and Angles: Force constants can often be assigned by analogy to similar chemical groups already present in the force field.[12] For higher accuracy, they can be derived from a QM frequency calculation (Hessian matrix).
-
Dihedrals: These are the most critical parameters for conformational sampling. If suitable analogues are not available, potential energy surface (PES) scans must be performed at the QM level for each rotatable bond. The resulting energy profile is then used to fit the dihedral term parameters in the force field.[5][16]
-
-
Finalize Force Field Files: Compile the generated charges and bonded parameters into the appropriate format for your MD engine (e.g., a .frcmod and .lib file for AMBER, or additions to the .rtp and .itp files for GROMACS).[11][13]
Protocol 2: Molecular Dynamics Simulation and Analysis
-
System Preparation:
-
Build the initial peptide structure (e.g., as an extended chain) using a molecular builder like PyMOL or VMD.
-
Use the MD package's tools (e.g., pdb2gmx in GROMACS or tleap in AMBER) to apply the force field, incorporating the custom Adg parameters.[11][20]
-
Place the peptide in a periodic box of appropriate size (e.g., a cubic box with a 1.0 nm distance from the peptide to the box edge).
-
Solvate the system with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system's net charge.[20]
-
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.[20]
-
Equilibration:
-
Perform a short (e.g., 100-200 ps) simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature, using position restraints on the peptide heavy atoms.
-
Perform a longer (e.g., 500-1000 ps) simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density, gradually releasing the position restraints.
-
-
Production Simulation: Run the production MD simulation for a sufficient duration (e.g., 100-500 ns) without any restraints.
-
Analysis:
-
Structural Stability: Calculate the Root Mean Square Deviation (RMSD) of the peptide backbone to assess overall stability and convergence.
-
Conformational Sampling: Generate a Ramachandran plot for the Adg residue and its neighbors to visualize the allowed φ/ψ space. Compare this to the plots for proline and other residues in the peptide.
-
Secondary Structure: Analyze the evolution of secondary structure elements over time.
-
Clustering: Perform cluster analysis on the trajectory to identify the most populated conformational states of the peptide.
-
Validation Against Experimental Data
Computational models must be validated against experimental reality.[3] For peptide conformation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[21][22][23] A robust validation workflow involves comparing simulation-derived observables with experimental NMR data.
Caption: Workflow for validating MD simulations with NMR data.
Supporting Experimental Data: While a crystal structure of a peptide containing this compound is not publicly available, NMR data for numerous adamantane-containing compounds have been published.[24][25][26][27] These studies confirm that the adamantane cage protons and carbons exhibit characteristic chemical shifts, which can be used to confirm residue integrity and provide structural restraints. For validation, one would synthesize a short peptide containing the Adg residue and perform 2D NMR experiments (e.g., NOESY, TOCSY) to derive distance restraints (from NOEs) and dihedral angle restraints (from J-couplings).
Validation Procedure:
-
Obtain Experimental Data: Synthesize and perform NMR analysis on the Adg-containing peptide to get a set of Nuclear Overhauser Effect (NOE) distance restraints.
-
Back-Calculate from Simulation: For each frame of the production MD trajectory, calculate the corresponding inter-proton distances that were measured in the NOE experiment.
-
Compare Distributions: Compare the distribution of distances from the simulation with the experimentally derived upper and lower bounds. A high-quality simulation should sample conformations that are consistent with the majority of the NMR restraints.
-
Refine Model: If significant discrepancies exist, it may indicate inaccuracies in the force field parameters, particularly the dihedral terms, which should be revisited and re-parameterized.
Conclusion
Incorporating this compound into peptides is a promising strategy for imposing significant conformational constraint, driven by its rigid and sterically demanding adamantane cage. This guide provides a comprehensive framework for the in silico modeling of such peptides. The key to a successful study lies not just in running the simulation, but in the meticulous, upfront work of parameterizing the novel residue and in the rigorous, backend validation of the resulting model against experimental data. By following these protocols, researchers can confidently predict the structural impact of this unique amino acid, accelerating the rational design of next-generation peptide therapeutics.
References
-
AMBER. (n.d.). Dealing with Non-standard Residues in AMBER. Retrieved from [Link]
-
Oreate AI. (2026, January 7). Complete Process for Constructing Custom Non-Standard Residues in the GROMOS Force Field. Oreate AI Blog. Retrieved from [Link]
-
CD ComputaBio. (n.d.). GROMACS Modify Force Field and Increase Residue Tutorial. Retrieved from [Link]
-
Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue. University of Illinois at Urbana-Champaign. Retrieved from [Link]
-
Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue. University of Illinois at Urbana-Champaign. Retrieved from [Link]
-
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Gholami, S. (2015, December 7). Can I treat non-standard residue with nitrile group in AMBER? [ResearchGate post]. Retrieved from [Link]
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Lemkul, J. (2021, November 24). BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS [Video]. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide: Assessing the Impact of the Adamantane Group on Peptide-Protein Interactions
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on leveraging the adamantane moiety to modulate peptide-protein interactions. As drug development pipelines increasingly focus on challenging targets like protein-protein interfaces, the need for sophisticated peptide modification strategies has never been greater. This guide moves beyond simple definitions to provide a deep, mechanistic understanding and a practical, data-driven framework for assessing the impact of adamantylation. We will explore the physicochemical rationale, compare key analytical techniques with detailed protocols, and present an integrated workflow for your research programs.
Part 1: The Adamantane Advantage: A Physicochemical Rationale
The adamantane scaffold, a rigid, tricyclic hydrocarbon (C₁₀H₁₆), is the smallest unit of a diamond crystal lattice.[1] Its adoption in medicinal chemistry stems from a unique combination of properties that can be strategically exploited to enhance peptide therapeutics.[2][3]
-
Profound Lipophilicity : Adamantane is exceptionally hydrophobic. Incorporating it into a peptide sequence significantly increases the overall lipophilicity, which can be a critical factor for engaging with nonpolar binding pockets on a protein surface that are often inaccessible to standard peptides.[4][5] This property can also be tuned to improve membrane permeability and absorption, distribution, metabolism, and excretion (ADME) profiles.[4][6][7]
-
Rigid, Three-Dimensional Structure : Unlike flexible alkyl chains, the adamantane cage is conformationally locked.[4] When appended to a peptide, it acts as a rigid anchor, reducing the entropic penalty of binding by pre-organizing the peptide's conformation to better fit its target. This precise positioning of pharmacophoric groups can lead to significant gains in both binding affinity and selectivity.[4]
-
Steric Shielding & Metabolic Stability : The sheer bulk of the adamantane group can physically protect adjacent peptide bonds from enzymatic degradation by proteases. This steric shielding effect often translates to a longer plasma half-life and enhanced in vivo efficacy.[8][9]
These properties combine to make adamantane more than just a "greasy blob"; it is a precision tool for enhancing molecular recognition.
Caption: Adamantane modification enhances peptide-protein binding.
Part 2: A Comparative Guide to Quantifying the Adamantane Effect
To objectively assess the impact of adamantylation, a multi-faceted analytical approach is required. Below, we compare the performance of a hypothetical unmodified peptide (Peptide-WT) with its adamantane-conjugated counterpart (Peptide-AD) using gold-standard biophysical and cellular techniques.
Binding Affinity & Kinetics: Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is the premier technique for real-time, label-free analysis of binding kinetics. It allows us to dissect an interaction into its association (kₐ) and dissociation (kₑ) rates, providing a much deeper insight than endpoint assays. A slower dissociation rate, often influenced by hydrophobic contacts, is a hallmark of a stable complex and a key goal of adamantane modification.
Data Presentation: Comparative SPR Kinetic Data
| Parameter | Peptide-WT | Peptide-AD | Expert Interpretation |
| kₐ (M⁻¹s⁻¹) | 1.2 x 10⁵ | 2.5 x 10⁵ | The on-rate is slightly faster, suggesting the pre-organized conformation may facilitate initial docking. |
| kₑ (s⁻¹) | 5.0 x 10⁻³ | 8.0 x 10⁻⁵ | Crucial Finding: The dissociation rate is ~60-fold slower. The adamantane group acts as a deep anchor, significantly prolonging the residence time of the peptide on its target. |
| K₋ (M) | 4.17 x 10⁻⁸ (41.7 nM) | 3.2 x 10⁻¹⁰ (0.32 nM) | The overall binding affinity is improved by over 100-fold, driven primarily by the dramatic decrease in the off-rate. |
Experimental Protocol: SPR Kinetic Analysis
Trustworthiness: This protocol includes a reference flow cell to subtract bulk refractive index changes and non-specific binding, ensuring the measured response is due to the specific interaction.
-
Chip Preparation:
-
Select a CM5 sensor chip (carboxymethylated dextran matrix).[10]
-
Activate the surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.[10]
-
Immobilize the target protein (~10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to the desired density (e.g., 2000 Resonance Units, RU) on a sample flow cell.
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
Use an adjacent flow cell as a reference, performing the activation and deactivation steps without protein immobilization.[11]
-
-
Analyte Preparation:
-
Prepare a dilution series of Peptide-WT and Peptide-AD in a suitable running buffer (e.g., HBS-EP+). Concentrations should bracket the expected K₋, typically ranging from 0.1x to 10x K₋ (e.g., 1 nM to 500 nM).
-
-
Kinetic Assay (One-shot Kinetics™ or Multi-cycle):
-
Inject the analyte concentrations sequentially over both the protein-coupled and reference flow cells at a high flow rate (e.g., 30-60 µL/min) to minimize mass transport limitations.[10][12]
-
Include a sufficient association time (e.g., 180 s) to approach equilibrium and a long dissociation time (e.g., 600 s) to accurately measure kₑ.
-
Between cycles, regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte.
-
-
Data Analysis:
-
Double-reference the raw data by subtracting the reference flow cell signal and a buffer-only (blank) injection.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kₐ, kₑ, and calculate K₋ (kₑ/kₐ).[12]
-
Thermodynamic Profile: Isothermal Titration Calorimetry (ITC)
Expertise & Experience: While SPR reveals the kinetics, ITC provides the thermodynamic driving forces behind the interaction.[13][14] It directly measures the heat released or absorbed as the peptide binds the protein, allowing us to determine the binding affinity (K₋), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). A strong negative ΔH often indicates favorable hydrogen bonding and van der Waals interactions, while a positive ΔS suggests that the release of ordered water molecules from hydrophobic surfaces is a major driver of binding. For adamantane, we expect a significant entropic contribution.
Data Presentation: Comparative ITC Thermodynamic Data
| Parameter | Peptide-WT | Peptide-AD | Expert Interpretation |
| K₋ (M) | 5.2 x 10⁻⁸ (52 nM) | 4.0 x 10⁻¹⁰ (0.4 nM) | Confirms the high-affinity interaction observed in SPR, providing cross-validation of the binding strength. |
| n (Stoichiometry) | 1.05 | 0.98 | Both peptides bind in a 1:1 ratio, indicating the modification did not induce non-specific aggregation. |
| ΔH (kcal/mol) | -4.5 | -2.8 | The binding of Peptide-AD is less enthalpically favorable. This may be due to the energetic cost of displacing structured water from the hydrophobic pocket. |
| -TΔS (kcal/mol) | -5.6 | -9.9 | Crucial Finding: The interaction is overwhelmingly driven by a favorable entropy change. This is the classic signature of the hydrophobic effect, where the burial of the adamantane group releases many ordered water molecules, increasing the overall entropy of the system. |
| ΔG (kcal/mol) | -10.1 | -12.7 | The overall Gibbs free energy is more favorable for Peptide-AD, consistent with its higher affinity, and is dominated by the large entropic term. |
Experimental Protocol: ITC Analysis
Trustworthiness: Precise concentration determination is paramount for accurate ITC. This protocol specifies spectrophotometric measurement and careful buffer matching to minimize heats of dilution.
-
Sample Preparation:
-
Dialyze both the target protein and the peptides extensively against the identical buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
Accurately determine the concentrations of all components using a reliable method (e.g., A₂₈₀ for the protein, quantitative amino acid analysis for the peptides).
-
Degas all solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Load the target protein into the sample cell at a concentration ~10-20x the expected K₋ (e.g., 5 µM).
-
Load the peptide into the injection syringe at a concentration ~10-15x that of the protein (e.g., 75 µM).
-
Set the cell temperature to 25°C and the stirring speed to ~750 rpm.
-
-
Titration Experiment:
-
Perform an initial injection of ~0.5 µL to remove any material from the syringe tip, and discard this data point during analysis.
-
Execute a series of 18-25 injections of ~1.5-2.0 µL each, with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw power-versus-time data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a one-site binding model to determine K₋, n, and ΔH.[15] The entropy (ΔS) and Gibbs free energy (ΔG) are calculated from these values (ΔG = ΔH - TΔS = -RTlnKₐ).
-
Structural Insight: NMR Chemical Shift Perturbation (CSP)
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides residue-level structural information in solution.[16] By acquiring a 2D ¹H-¹⁵N HSQC spectrum of an ¹⁵N-labeled protein, we get a "fingerprint" where each peak corresponds to a specific backbone amide.[17] When a peptide binds, the chemical environment of residues at the binding interface changes, causing their corresponding peaks to shift. CSP mapping allows us to precisely identify the binding site on the protein surface. This is critical for confirming that the adamantane group is engaging the intended hydrophobic pocket.
Experimental Protocol: NMR CSP Mapping
Trustworthiness: Comparing the weighted average chemical shift changes provides a quantitative measure of perturbation, allowing for robust identification of the most affected residues.
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N-labeling using standard methods (e.g., growing in M9 minimal media with ¹⁵N-ammonium chloride as the sole nitrogen source).
-
Concentrate the ¹⁵N-protein to ~100-200 µM in a deuterated NMR buffer (e.g., 20 mM d-Phosphate, 50 mM NaCl, 10% D₂O, pH 6.8).
-
-
Titration & Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Prepare a concentrated stock of the unlabeled adamantane-peptide (Peptide-AD).
-
Add sub-stoichiometric and super-stoichiometric amounts of Peptide-AD to the protein sample (e.g., 0.25, 0.5, 1.0, 2.0, and 5.0 molar equivalents), acquiring an HSQC spectrum at each titration point.[18]
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
For each assigned backbone amide peak, calculate the weighted average chemical shift perturbation (Δδ) using the formula: Δδ = √[ (Δδ¹H)² + (α * Δδ¹⁵N)² ], where α is a scaling factor (typically ~0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.
-
Map the residues with significant Δδ values onto the 3D structure of the protein. Residues with the largest changes define the binding interface.[17]
-
Cellular Activity: Hydrophobic Tagging (HyT) & Protein Degradation
Expertise & Experience: The adamantane group is not just a passive anchor; it can be an active participant in cellular processes. In the burgeoning field of targeted protein degradation, adamantane can function as a "hydrophobic tag" (HyT).[19][20] When appended to a protein binder, the exposed hydrophobic surface mimics a misfolded protein state, coopting the cell's quality control machinery to ubiquitinate and degrade the target protein via the proteasome.[21][22] This provides a powerful method to assess not just binding, but functional cellular consequences.
Data Presentation: Comparative Western Blot Analysis
| Treatment (24h) | Target Protein Level | β-Actin Level | Expert Interpretation |
| Vehicle (DMSO) | 100% | 100% | Baseline protein expression. |
| Peptide-WT (10 µM) | 95% | 100% | The unmodified peptide binds but does not induce degradation. |
| Peptide-AD (10 µM) | 15% | 100% | Crucial Finding: The adamantane-modified peptide leads to a dramatic reduction in the target protein level, demonstrating successful induction of targeted degradation. |
| Peptide-AD + MG132 | 90% | 100% | Rescue of protein levels by the proteasome inhibitor MG132 confirms that the degradation is proteasome-dependent. |
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) and allow them to adhere overnight.
-
Treat cells with the vehicle control, Peptide-WT, Peptide-AD, or Peptide-AD co-treated with a proteasome inhibitor (e.g., 10 µM MG132) for a set time course (e.g., 4, 8, 16, 24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Part 3: Integrated Workflow & Strategic Application
The decision to incorporate an adamantane group should be a strategic one, based on the specific goals of the project. The following workflow illustrates how to integrate the assessment of adamantylation into a drug discovery program.
Caption: Integrated workflow for assessing adamantane-modified peptides.
Strategic Comparison with Alternatives:
-
vs. Palmitic Acid: While also lipophilic, fatty acid chains are highly flexible. They increase hydrophobicity but do not provide the conformational constraint of adamantane, which can be a key advantage for affinity.
-
vs. Boc₃-Arg: This is another bulky, hydrophobic tag used in protein degradation.[23] The choice between adamantane and Boc₃-Arg may depend on synthetic tractability and the specific topology of the target protein surface.
-
vs. Phenyl Rings: Adamantane is considered a bioisostere of the phenyl ring but offers a three-dimensional structure that can escape the "flatland" of many aromatic drugs, allowing for new vector exploration of binding sites.[4]
Conclusion
The adamantane group is a powerful and versatile tool for peptide optimization. Its unique combination of lipophilicity, rigidity, and steric bulk can be leveraged to dramatically improve binding affinity, metabolic stability, and even introduce novel mechanisms of action like targeted protein degradation. However, its impact is not guaranteed and must be rigorously and quantitatively assessed. By employing an integrated suite of biophysical and cellular techniques as outlined in this guide—from SPR and ITC to NMR and functional degradation assays—researchers can make data-driven decisions, transforming promising peptides into high-performance lead candidates.
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Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. (2025). ResearchGate. [Link]
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Pharmacokinetic property comparison of drugs containing adamantane structures
Introduction: The Enduring Appeal of a Diamondoid Scaffold in Drug Design
In the landscape of medicinal chemistry, the adamantane moiety stands out as a uniquely influential structural motif. This rigid, lipophilic, three-dimensional hydrocarbon cage, reminiscent of a diamond fragment, has been ingeniously incorporated into a variety of therapeutic agents, profoundly shaping their interaction with biological systems.[1][2][3] The introduction of an adamantane group can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, offering a powerful tool for optimizing drug performance.[4][5][6] Its steric bulk can shield adjacent functional groups from metabolic degradation, thereby prolonging a drug's half-life, while its lipophilicity can enhance membrane permeability and facilitate passage across the blood-brain barrier.[3][7]
This guide provides an in-depth, comparative analysis of the pharmacokinetic properties of prominent drugs featuring the adamantane scaffold. We will dissect the ADME profiles of antiviral agents like amantadine and rimantadine, the Alzheimer's therapeutic memantine, and the anti-diabetic drug vildagliptin. Through a synthesis of experimental data and mechanistic insights, we will illuminate how the adamantane core contributes to the distinct pharmacokinetic characteristics of each compound, offering valuable perspectives for researchers and drug development professionals.
The Influence of the Adamantane Moiety on ADME Properties
The decision to incorporate an adamantane structure into a drug candidate is a strategic one, aimed at leveraging its inherent physicochemical properties to achieve a more favorable pharmacokinetic profile.
Caption: Influence of the Adamantane Moiety on ADME Properties.
Comparative Pharmacokinetic Profiles of Adamantane-Containing Drugs
The following table summarizes the key pharmacokinetic parameters of four notable drugs containing the adamantane structure. This data, compiled from various clinical and preclinical studies, highlights the significant impact of this unique scaffold.
| Parameter | Amantadine | Rimantadine | Memantine | Vildagliptin |
| Therapeutic Class | Antiviral, Anti-Parkinsonian | Antiviral | NMDA Receptor Antagonist | DPP-4 Inhibitor |
| Bioavailability | 86-90%[8] | Well absorbed, ~99.4% in animal models[9][10] | 100%[11] | ~85%[12] |
| Time to Peak (Tmax) | ~2-4 hours[13] | ~6 hours[9][14] | ~3-7 hours[15][16] | ~1.75 hours (fasted)[12] |
| Protein Binding | ~67%[8][13] | ~40%[17] | ~45%[15][16] | ~9.3%[18] |
| Metabolism | Minimal (~5-15% acetylated)[8][13] | Extensively metabolized (hydroxylation, glucuronidation)[14][17] | Minimal, partial hepatic metabolism[15][16] | Primarily hydrolysis to inactive metabolite[12] |
| Elimination Half-life | ~16-17 hours (normal renal function)[13] | ~25-36.5 hours[17][19][20] | ~60-80 hours[15][16] | ~3 hours[12] |
| Primary Route of Excretion | Renal (primarily unchanged)[8][13][21] | Renal (less than 25% as unchanged drug)[14][17] | Renal (primarily unchanged)[15][16] | Renal (~85%, 23% as unchanged drug)[12] |
In-Depth Analysis of Pharmacokinetic Properties
Amantadine vs. Rimantadine: A Tale of Two Antivirals
Amantadine and its α-methyl derivative, rimantadine, offer a classic case study in how a subtle structural modification can lead to significant pharmacokinetic divergence. Both are well-absorbed orally.[9][21] However, rimantadine exhibits a lower peak plasma concentration and a significantly longer elimination half-life compared to amantadine (36.5 hours vs. 16.7 hours).[19][20] This difference is primarily attributed to their metabolic fates. Amantadine is largely excreted unchanged in the urine, making its clearance highly dependent on renal function.[21][22] In contrast, rimantadine undergoes extensive hepatic metabolism, with less than 25% of the dose excreted as the parent drug.[14][17] This extensive metabolism of rimantadine contributes to its longer half-life and different side-effect profile, with amantadine being associated with more central nervous system side effects at comparable doses, likely due to higher plasma concentrations.[23][24]
Memantine: High Bioavailability and a Long Half-Life
Memantine, used in the treatment of Alzheimer's disease, showcases the ability of the adamantane structure to confer high oral bioavailability (100%) and a remarkably long elimination half-life of 60 to 80 hours.[11][15] Like amantadine, it undergoes minimal metabolism and is predominantly excreted unchanged in the urine.[15][16][25] This pharmacokinetic profile allows for once or twice-daily dosing, a significant advantage in a patient population that may have challenges with medication adherence. The renal clearance of memantine is pH-dependent, with more acidic urine accelerating its elimination.[11]
Vildagliptin: Rapid Absorption and a Short Half-Life
In contrast to the other adamantane-containing drugs discussed, vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, has a relatively short elimination half-life of approximately 3 hours.[12] It is rapidly absorbed, with a time to peak concentration of about 1.75 hours.[12] While it contains an adamantyl group, its overall structure and the presence of other functional groups lead to a different metabolic pathway, primarily hydrolysis to an inactive metabolite.[12] This demonstrates that while the adamantane moiety is influential, the overall pharmacokinetic profile is a result of the entire molecular structure.
Experimental Methodologies for Pharmacokinetic Analysis
The determination of the pharmacokinetic parameters presented in this guide relies on a series of well-established experimental protocols. A typical workflow for a single-dose pharmacokinetic study is outlined below.
Caption: A generalized workflow for a single-dose pharmacokinetic study.
Step-by-Step Protocol for Plasma Concentration-Time Profile Determination:
-
Subject Enrollment: Healthy volunteers or the target patient population are recruited. Baseline demographics and health status are recorded.
-
Drug Administration: A single, standardized dose of the adamantane-containing drug is administered, typically after an overnight fast to minimize food-drug interactions.[19][26]
-
Blood Sampling: Serial blood samples are collected into tubes containing an appropriate anticoagulant at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).[19][26]
-
Plasma Separation: The blood samples are centrifuged to separate the plasma.
-
Sample Storage: Plasma samples are stored at -80°C until analysis to ensure stability.
-
Bioanalytical Method Validation: A sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is validated for the quantification of the parent drug and its major metabolites in plasma.
-
Sample Analysis: The plasma samples are processed (e.g., protein precipitation or solid-phase extraction) and analyzed using the validated LC-MS/MS method.
-
Data Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), elimination half-life (t½), and clearance (CL) using pharmacokinetic modeling software.
Conclusion: A Privileged Scaffold with Diverse Pharmacokinetic Outcomes
The adamantane moiety is a testament to the power of rational drug design. Its incorporation into therapeutic agents has consistently yielded compounds with desirable pharmacokinetic properties, including enhanced bioavailability and metabolic stability. However, as the comparison between amantadine, rimantadine, memantine, and vildagliptin illustrates, the final ADME profile is a complex interplay between the adamantane core and the rest of the molecular structure. For drug development professionals, a deep understanding of these structure-pharmacokinetic relationships is crucial for the successful design and optimization of the next generation of adamantane-containing therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-N-Boc-3-hydroxyadamantylglycine
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of (S)-N-Boc-3-hydroxyadamantylglycine, a specialized amino acid derivative. By adhering to these protocols, you can mitigate risks, ensure a safe laboratory environment, and maintain environmental stewardship.
While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to handle it with the professional care accorded to all laboratory chemicals.[1][2] The absence of a formal hazard classification does not permit indiscriminate disposal. This guide is founded on the principle of treating all chemical waste as potentially hazardous until confirmed otherwise by designated safety personnel.[3]
Part 1: Hazard Identification and Risk Mitigation
Before initiating any disposal protocol, a thorough understanding of the compound's characteristics and the associated personal protective equipment (PPE) is essential.
Compound Profile
-
Chemical Name: this compound
-
Appearance: Typically a solid.[4]
-
Primary Hazards: While not classified under GHS, dust inhalation should be avoided.[1][2][5] The adamantane structure suggests stability, but decomposition products under high heat may include carbon oxides and nitrogen oxides.[6]
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields. | Protects against accidental splashes or aerosolized dust. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. Gloves should be inspected before use and disposed of as solid waste after handling the chemical.[5] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination.[5] |
| Respiratory | Not generally required if handled in a well-ventilated area. | Use a fume hood to minimize dust inhalation.[5][7] |
Part 2: Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a systematic procedure that emphasizes waste minimization, proper segregation, and clear labeling.
Waste Minimization
The most effective disposal strategy begins with generating less waste.[8] Laboratories should:
-
Order only the necessary quantities of the chemical.
-
Maintain a chemical inventory to avoid redundant purchases.
-
If feasible, explore sharing surplus chemicals with other research groups.[8]
Segregation and Collection
Solid chemical waste must be segregated from other waste streams.
Step 1: Designate a Waste Container
-
Select a clearly labeled, sealable container designated for solid, non-hazardous chemical waste. The container should be made of a material compatible with the chemical.[9]
Step 2: Transfer the Waste
-
Carefully transfer the solid this compound into the designated waste container.
-
If the original container is to be disposed of, ensure it is empty. An empty container that held a non-acute hazardous chemical can often be disposed of as regular trash after the label has been defaced.[3]
Step 3: Label the Waste Container
-
Properly label the waste container with its contents. The label should clearly state "this compound" and "Solid Chemical Waste for Disposal." Accurate labeling is crucial for the safety of waste handlers.[7]
Storage and Disposal
Step 4: Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[8][9] This area should be at or near the point of waste generation.[8]
-
The SAA must be inspected weekly for any signs of leakage.[9]
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company to arrange for pickup.[8][10]
-
Do not attempt to dispose of solid chemical waste in the regular trash or down the drain.[3][11] Only certain, pre-approved non-hazardous aqueous solutions may be eligible for drain disposal, which does not apply to this solid compound.[11]
Part 3: Emergency Procedures
In the event of a spill, prompt and correct action is critical to containment and safety.
Spill Response
-
Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure the area is well-ventilated.[5]
-
Contain: For a small, solid spill, carefully sweep up the material to avoid creating dust and place it in the designated solid waste container.[12]
-
Clean: Clean the spill area with an appropriate solvent and cleaning materials. All cleaning materials should be disposed of as solid chemical waste.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-N-Boc-3-hydroxyadamantylglycine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound (S)-N-Boc-3-hydroxyadamantylglycine, a key intermediate in the synthesis of pharmaceuticals like Saxagliptin, requires meticulous handling.[1][2][3][4] While it is not currently classified as hazardous under the Globally Harmonized System (GHS) according to notifications to the European Chemicals Agency (ECHA), the fundamental principles of chemical safety demand a proactive and thorough approach.[5][6]
The physical form of this compound—typically a solid or fine powder—presents the primary risk: inhalation of airborne particles.[7] Therefore, this guide is structured around the RAMP framework—R ecognize, A ssess, M inimize, and P repare—to provide a robust, logical, and self-validating system for its safe handling.[8][9][10][11]
Recognize the Hazards: Beyond the Label
The first step in any safety protocol is a clear-eyed recognition of potential hazards.
-
Primary Route of Exposure: The principal risk associated with this compound is the inhalation of its dust. Fine chemical powders can easily become airborne, especially during weighing and transfer operations, posing a risk to the respiratory system.[12][13]
-
Contact Hazards: Direct skin and eye contact should always be avoided. Although not classified as a skin or eye irritant, prudent laboratory practice dictates treating any novel chemical with caution to prevent potential irritation or absorption.[14]
-
Biological Activity: As a non-proteinogenic amino acid derivative used in active pharmaceutical ingredient (API) synthesis, the compound is biologically active. Unintended exposure could have unforeseen pharmacological effects.[1][15]
Assess the Risks: A Task-Specific Approach
The level of risk is not static; it varies with the procedure being performed. A dynamic risk assessment is crucial for selecting the appropriate level of protection.
| Task | Associated Risks | Risk Level |
| Storage & Transport | Low risk of exposure if containers are sealed and intact. | Low |
| Weighing & Transfer (Powder) | High risk of generating and inhaling airborne dust. | High |
| Preparing Solutions | Moderate risk of dust inhalation during solid addition. Splash hazard once in solution. | Moderate |
| General Handling (In Solution) | Low risk of inhalation. Primary risk is from splashes or spills. | Low to Moderate |
This assessment logically leads to the necessary control measures. The hierarchy of controls dictates that we first implement engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the essential final barrier.[16]
Minimize the Risks: Engineering Controls & Personal Protective Equipment
Effective risk minimization combines environmental controls with the correct PPE.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All work involving the handling of powdered this compound, especially weighing, must be conducted inside a certified chemical fume hood to contain airborne particles.[11][13]
-
Ventilated Balance Enclosure: For highly accurate weighing where fume hood drafts may interfere, a ventilated balance enclosure or powder weighing station provides superior containment and is the preferred method.[13]
Core PPE Requirements
The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale & Justification |
| Eye Protection | ANSI Z87-rated safety glasses with side shields (minimum). Chemical splash goggles are required when a splash hazard exists.[17] | Protects eyes from airborne particles and chemical splashes. Standard prescription glasses are not a substitute. |
| Protective Clothing | Full-length laboratory coat with buttoned cuffs. | Provides a removable barrier to protect skin and personal clothing from contamination.[18][19] |
| Hand Protection | Nitrile gloves (check manufacturer's compatibility charts for any solvents used). | Prevents direct skin contact. Nitrile offers good resistance to a range of chemicals and is a suitable alternative for those with latex allergies.[20] Gloves should be changed immediately if contaminated and every two hours during extended use.[12] |
| Footwear | Closed-toe, liquid-resistant shoes. | Protects feet from spills and dropped objects. Perforated shoes or sandals are prohibited in the laboratory.[18][21] |
Respiratory Protection: When to Escalate
In situations where engineering controls are insufficient or during the cleanup of a large spill, respiratory protection is necessary.
-
N95 Respirator: For tasks with a high potential for aerosolization outside of a functioning fume hood, a NIOSH-approved N95 filtering facepiece respirator should be used. Users must be properly fit-tested and trained according to OSHA standards (29 CFR 1910.134).[22]
The following workflow diagram illustrates the decision-making process for PPE selection.
Caption: PPE Selection Workflow Diagram.
Prepare for Emergencies: A Plan for Unplanned Events
Preparedness is the final pillar of the RAMP framework. In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | 1. Immediately remove contaminated clothing and gloves. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Seek medical attention if irritation develops. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR (if trained). 3. Seek immediate medical attention. |
| Minor Spill (Powder) | 1. Alert others in the area. 2. Do NOT use a dry brush or towel. Gently cover the spill with wet paper towels to avoid raising dust. 3. Wipe the area from the outside in, then decontaminate the surface. Place all waste in a sealed, labeled container for hazardous waste disposal. |
The following diagram outlines the general response to a chemical exposure.
Caption: Emergency Response for Chemical Exposure.
Operational and Disposal Plans
Protocol: Weighing this compound
-
Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood or ventilated enclosure is functioning correctly.
-
Staging: Place a spill pad on the work surface. Position the analytical balance inside the enclosure.
-
Weighing: Tare a suitable container. Carefully transfer the desired amount of the compound using a spatula, minimizing any disturbance that could create dust.
-
Cleanup: Once the desired amount is weighed, securely cap the container. Wipe the spatula and any affected surfaces with a damp cloth before removing them from the hood.
Protocol: PPE Doffing (Removal)
The sequence of PPE removal is critical to prevent self-contamination.
-
Gloves: Remove gloves first, turning them inside out as you pull them off.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated exterior folded inward.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
-
Contaminated PPE: Disposable items like gloves and bench pads should be placed in a designated, sealed waste bag for chemical waste disposal.
-
Chemical Waste: Unused compound and solutions must be disposed of as chemical waste according to your institution's and local regulations. Do not pour down the drain.
By integrating these expert-driven protocols and safety frameworks into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
